Beloranib
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41NO6/c1-20(2)7-13-24-28(3,36-24)27-26(32-6)23(15-16-29(27)19-34-29)35-25(31)14-10-21-8-11-22(12-9-21)33-18-17-30(4)5/h7-12,14,23-24,26-27H,13,15-19H2,1-6H3/b14-10+/t23-,24-,26-,27-,28+,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZFKUBILQRZCK-MJSCXXSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC4=CC=C(C=C4)OCCN(C)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)/C=C/C4=CC=C(C=C4)OCCN(C)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179800 | |
| Record name | Beloranib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251111-30-5, 609845-93-4 | |
| Record name | Beloranib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=251111-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Beloranib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0251111305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZGN 433 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0609845934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Beloranib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12671 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Beloranib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BELORANIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FI471K8BU6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Beloranib in Obesity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Beloranib is a fumagillin-class inhibitor of methionine aminopeptidase 2 (MetAP2), an enzyme implicated in the regulation of cellular processes critical to metabolism.[1][2] Initially investigated as an anti-cancer agent due to its anti-angiogenic properties, this compound demonstrated significant and sustained weight reduction in preclinical and clinical studies, leading to its development as a potential therapeutic for obesity.[3][4] This technical guide delineates the core mechanism of action of this compound in obesity, detailing its molecular interactions, impact on signaling pathways, and the resultant physiological effects. The information is supported by quantitative data from key clinical trials and an overview of the experimental methodologies employed.
Core Mechanism of Action: MetAP2 Inhibition
The primary mechanism of action of this compound is the potent and selective inhibition of methionine aminopeptidase 2 (MetAP2).[1][3] MetAP2 is a bifunctional enzyme that plays a crucial role in the post-translational modification of proteins by cleaving the N-terminal methionine from nascent polypeptides.[5] Beyond this canonical function, MetAP2 is involved in pathways that regulate lipid metabolism and energy expenditure.[5]
This compound, an analog of fumagillin, forms a covalent bond with a histidine residue in the active site of MetAP2, leading to its irreversible inhibition.[6] This inhibition is central to the pharmacological effects of this compound observed in the context of obesity.
Downstream Signaling Pathways
The inhibition of MetAP2 by this compound initiates a cascade of downstream signaling events that collectively contribute to its anti-obesity effects. The most well-documented of these is the modulation of the Extracellular signal-regulated kinase (ERK) 1/2 pathway.
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ERK1/2 Signaling: MetAP2 inhibition has been shown to suppress the phosphorylation of ERK1/2.[7] This attenuation of ERK1/2 activity is a key event that leads to downstream changes in lipid metabolism.
-
SREBP Modulation: The reduction in ERK1/2 signaling leads to the suppression of Sterol Regulatory Element-Binding Protein (SREBP) activity.[8] SREBPs are transcription factors that are master regulators of lipid and cholesterol biosynthesis. By inhibiting SREBP, this compound effectively reduces the synthesis of new fatty acids in the liver.[9]
The following diagram illustrates the core signaling pathway initiated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dom-pubs.pericles-prod.literatumonline.com [dom-pubs.pericles-prod.literatumonline.com]
- 5. mdpi.com [mdpi.com]
- 6. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - MetAP2 inhibition reduces food intake and body weight in a ciliopathy mouse model of obesity [insight.jci.org]
- 8. fpwr.org [fpwr.org]
- 9. Zafgen Announces Initial Results from Phase 2a Study of this compound in Patients with Prader-Willi Syndrome - Larimar Therapeutics, Inc. [zafgen.gcs-web.com]
An In-depth Technical Guide on the Role of Methionine Aminopeptidase 2 (MetAP2) Inhibition in Weight Loss
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obesity has reached pandemic levels, creating an urgent need for effective therapeutic interventions.[1][2][3] Methionine aminopeptidase 2 (MetAP2), an intracellular metalloprotease, has emerged as a significant therapeutic target for obesity and its associated metabolic disorders, including type 2 diabetes.[4][5][6][7] MetAP2 plays a crucial role in protein N-terminal methionine excision, a vital post-translational modification.[8] Originally investigated for their anti-angiogenic properties in cancer treatment, inhibitors of MetAP2 were serendipitously found to induce substantial and sustained weight loss.[2][3][5][9] This whitepaper provides a comprehensive technical overview of the role of MetAP2 inhibition in weight loss, detailing the underlying mechanisms of action, summarizing key preclinical and clinical data, outlining experimental protocols, and visualizing the core signaling pathways.
Mechanism of Action
The anti-obesity effects of MetAP2 inhibition are multifactorial, involving central and peripheral pathways that regulate energy intake, expenditure, and lipid metabolism.[4][6][9] The primary mechanisms are not fully elucidated but are thought to involve both enzymatic and non-enzymatic actions of MetAP2.[2][10]
Key molecular actions include:
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Suppression of Lipogenesis: MetAP2 inhibition leads to the suppression of sterol regulatory element-binding protein (SREBP) activity, which in turn reduces the synthesis of lipids and cholesterol through pathways related to extracellular signal-regulated kinases (ERK1/2).[2][4][10]
-
Increased Fat Oxidation and Lipolysis: Clinical studies with the MetAP2 inhibitor beloranib have shown an increase in key catabolic hormones such as adiponectin and FGF-21.[2][9][10] This, along with the appearance of ketone bodies, suggests that MetAP2 inhibition stimulates fat utilization and energy expenditure.[9][10] In adipocytes, MetAP2 inhibition may increase cAMP levels, activating protein kinase A (PKA), which then phosphorylates and activates hormone-sensitive lipase (HSL) to enhance the breakdown of lipids.[4]
-
Enhanced Energy Expenditure: MetAP2 inhibitors have been shown to increase energy expenditure.[9][11] This effect is partly mediated by direct action on brown adipocytes, enhancing norepinephrine-induced lipolysis and the expression of uncoupling protein 1 (UCP1), a key molecule in thermogenesis.[11][12]
-
Reduced Food Intake: Pharmacological inhibition of MetAP2 has been shown to suppress food intake in preclinical studies, implicating hypothalamic involvement in appetite regulation.[4][6] Some studies suggest this may be partly due to conditioned taste aversion, particularly in obese models.[4][10]
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Anti-Angiogenic Effects in Adipose Tissue: As adipose tissue expands, it requires the formation of new blood vessels (angiogenesis).[1] MetAP2 inhibitors, by blocking angiogenesis, may prevent the further expansion of adipose tissue.[1][2][3][10] This anti-obesity effect has been observed at doses that do not systemically affect angiogenesis.[5][9]
The following diagram illustrates the proposed signaling pathway for MetAP2 inhibition in adipocytes.
References
- 1. A MetAP2 inhibitor blocks adipogenesis, yet improves glucose uptake in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the methionine aminopeptidase 2 enzyme for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. doaj.org [doaj.org]
- 8. JCI Insight - MetAP2 inhibition reduces food intake and body weight in a ciliopathy mouse model of obesity [insight.jci.org]
- 9. tandfonline.com [tandfonline.com]
- 10. dovepress.com [dovepress.com]
- 11. MetAP2 inhibition increases energy expenditure through direct action on brown adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MetAP2 inhibition increases energy expenditure through direct action on brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Beloranib's Impact on Appetite Regulation Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Beloranib, a fumagillin-class inhibitor of methionine aminopeptidase 2 (MetAP2), has demonstrated significant potential in the regulation of appetite and reduction of body weight.[1][2] Clinical trials have shown its efficacy in inducing weight loss and improving metabolic parameters in various patient populations, including those with general obesity, obesity complicated by type 2 diabetes, and rare genetic disorders such as Prader-Willi syndrome.[3][4][5] This technical guide provides an in-depth overview of the core mechanisms of action of this compound, focusing on its impact on appetite regulation pathways. It includes a summary of quantitative data from clinical studies, detailed experimental protocols for key assays, and visualizations of the implicated signaling cascades. While the clinical development of this compound was halted due to safety concerns, specifically an increased risk of venous thromboembolic events, the study of its mechanisms remains a valuable area of research for the development of future anti-obesity therapeutics.[6]
Core Mechanism of Action: MetAP2 Inhibition
This compound's primary mechanism of action is the inhibition of methionine aminopeptidase 2 (MetAP2), a bifunctional enzyme that plays a crucial role in protein modification and cellular proliferation.[2] By inhibiting MetAP2, this compound is thought to initiate a cascade of downstream signaling events that ultimately lead to a reduction in food intake and an increase in energy expenditure.
Downstream Signaling Pathways
The inhibition of MetAP2 by this compound is believed to influence several key signaling pathways involved in metabolism and appetite regulation:
-
Attenuation of ERK1/2 Signaling: MetAP2 inhibition is expected to attenuate the activity of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[7] This attenuation is a critical step that leads to further downstream effects on lipid metabolism.
-
Suppression of SREBP Activity: A significant consequence of reduced ERK1/2 signaling is the suppression of sterol regulatory element-binding protein (SREBP) activity.[1][3][7] SREBPs are key transcription factors that regulate the synthesis of cholesterol and fatty acids. Their suppression leads to reduced lipid and cholesterol biosynthesis.[7]
-
Modulation of Metabolic Hormones: Clinical studies have consistently shown that this compound treatment leads to favorable changes in the levels of key metabolic hormones. This includes an increase in the levels of adiponectin and fibroblast growth factor-21 (FGF-21), which are associated with improved insulin sensitivity and energy expenditure.[1][7] Concurrently, a reduction in leptin levels is observed, consistent with a decrease in overall fat mass.[1][7]
It is important to note that some research suggests that MetAP2 may not be the sole target responsible for the full spectrum of this compound's weight-loss effects, indicating that other molecular pathways may also be involved.
Potential Impact on NF-κB Signaling
Obesity is characterized by a state of chronic low-grade inflammation, where the NF-κB signaling pathway plays a central role. While direct evidence of this compound's interaction with the NF-κB pathway is still emerging, its ability to reduce levels of inflammatory markers such as high-sensitivity C-reactive protein (hsCRP) in clinical trials suggests a potential modulatory effect.[8] The anti-inflammatory effects of this compound could be a secondary consequence of weight loss or a more direct interaction with inflammatory signaling cascades. Further research is needed to fully elucidate the relationship between this compound and NF-κB signaling.
Data Presentation
The following tables summarize the quantitative data from key clinical trials of this compound.
Table 1: Efficacy of this compound in Obese Adults (12-Week, Phase II Study) [5]
| Treatment Group (Dose) | Mean Weight Loss (kg) | Change in Waist Circumference (cm) |
| Placebo | -0.4 ± 0.4 | - |
| This compound (0.6 mg) | -5.5 ± 0.5 | - |
| This compound (1.2 mg) | -6.9 ± 0.6 | - |
| This compound (2.4 mg) | -10.9 ± 1.1 | - |
Table 2: Efficacy of this compound in Prader-Willi Syndrome (26-Week, Phase III Study - NCT02179151) [3][4]
| Treatment Group (Dose) | Mean Change in HQ-CT Score* | Mean Percent Weight Change |
| Placebo | -0.4 | +4.2% |
| This compound (1.8 mg) | -6.7 | -4.1% |
| This compound (2.4 mg) | -7.4 | -5.3% |
*Hyperphagia Questionnaire for Clinical Trials (HQ-CT) score, a measure of food-seeking behavior.
Table 3: Efficacy of this compound in Hypothalamic Injury-Associated Obesity (4-Week, Phase 2a Study) [8]
| Treatment Group (Dose) | Mean Difference in Weight vs. Placebo (kg) |
| This compound (1.8 mg) | -3.2 |
Experimental Protocols
This section provides an overview of the methodologies for key experiments relevant to the study of this compound.
MetAP2 Enzymatic Assay
This protocol is adapted from a method used to characterize fumagillin and its analogs.[9]
Objective: To determine the inhibitory activity of a compound against MetAP2.
Materials:
-
Recombinant MetAP2 enzyme
-
Assay buffer (20 mM Hepes, pH 7.5; 40 mM KCl; 1.5 mM CoCl₂)
-
Test compound (e.g., this compound) at various concentrations
-
Substrate: Met-Gly-Met-Met
-
Quenching solution: 10 mM EDTA
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add 1 nM of recombinant MetAP2 to each well containing either the test compound or a solvent control.
-
Incubate the plate for 1 hour at 4°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate (Met-Gly-Met-Met) to a final concentration of 4 mM.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding the quenching solution (EDTA) to each well.
-
Quantify the amount of released methionine using a standard method, such as HPLC or a colorimetric assay.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Clinical Trial Protocol for Prader-Willi Syndrome (NCT02179151)
This provides a summary of the study design for a pivotal clinical trial of this compound.[3][4][10][11]
Objective: To evaluate the efficacy and safety of this compound in obese adolescent and adult subjects with Prader-Willi Syndrome.
Study Design:
-
Phase 3, randomized, double-blind, placebo-controlled trial.
-
Participants were randomly assigned (1:1:1) to receive biweekly subcutaneous injections of placebo, 1.8 mg this compound, or 2.4 mg this compound.
-
The treatment duration was 26 weeks.
Inclusion Criteria:
-
Confirmed genetic diagnosis of Prader-Willi Syndrome.
-
Age 12-65 years.
-
Obesity, defined as BMI ≥ 95th percentile for age and gender in adolescents, and BMI ≥27 to ≤60 kg/m ² in adults.
Exclusion Criteria:
-
Residence in a group home for ≥ 50% of the time.
-
Recent use (within 3 months) of weight-loss agents.
-
Poorly controlled severe psychiatric disorders.
Primary Endpoints:
-
Change in hyperphagia as measured by the Hyperphagia Questionnaire for Clinical Trials (HQ-CT).
-
Change in body weight.
Visualizations
The following diagrams illustrate the proposed signaling pathways and experimental workflows related to this compound.
Caption: Proposed signaling pathway of this compound through MetAP2 inhibition.
Caption: Experimental workflow for a MetAP2 enzymatic inhibition assay.
Caption: Workflow of the Phase 3 clinical trial of this compound in PWS.
References
- 1. dovepress.com [dovepress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of MetAP2 inhibition on hyperphagia and body weight in Prader-Willi syndrome: a randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of MetAP2 inhibition on hyperphagia and body weight in Prader-Willi syndrome: A randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of this compound for weight loss in obese adults: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single and multiple dose evaluation of a novel MetAP2 inhibitor: Results of a randomized, double‐blind, placebo‐controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A randomized, placebo-controlled trial of this compound for the treatment of hypothalamic injury-associated obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. fpwr.org [fpwr.org]
- 11. Double-Blind, Placebo Controlled, Phase 3 Trial of ZGN-440 (this compound) in Obese Subjects With Prader-Willi Syndrome | Clinical Research Trial Listing [centerwatch.com]
The Enigma of Beloranib: Exploring Molecular Frontiers Beyond MetAP2
For Immediate Release
[City, State] – [Date] – While the clinical development of Beloranib, a potent anti-obesity agent, was halted due to safety concerns, its remarkable efficacy in promoting weight loss continues to drive scientific inquiry. Initially lauded as a specific inhibitor of Methionine aminopeptidase 2 (MetAP2), emerging evidence has compellingly suggested that its primary mechanism of action lies beyond this well-characterized enzyme, opening up a new and exciting chapter in the quest for novel anti-obesity therapeutics. This technical guide delves into the current understanding of this compound's molecular targets beyond MetAP2, summarizing the available (though limited) data, outlining the experimental approaches to uncover its true mechanism, and discussing the implications for future drug development.
The MetAP2 Independent Mechanism: A Paradigm Shift
This compound was developed as a potent inhibitor of MetAP2, an enzyme implicated in angiogenesis and adipogenesis. Early preclinical and clinical studies demonstrated its significant effects on weight reduction and improvement in metabolic parameters.[1][2] However, a pivotal discovery has reshaped the understanding of this compound's pharmacology: its weight-loss effects persist even in the absence of MetAP2. This crucial finding strongly indicates the existence of one or more alternative molecular targets that are central to its therapeutic action.[3] Research is actively underway to identify these elusive binding partners and elucidate the downstream signaling pathways.[3]
The Search for Novel Targets: A Chemical Proteomics Approach
The identification of novel drug targets, often referred to as target deconvolution, is a critical step in understanding a compound's mechanism of action and potential off-target effects. Several powerful techniques, primarily centered around chemical proteomics and mass spectrometry, are being employed to unravel the molecular interactions of this compound.
Experimental Strategies for Target Identification
A variety of advanced proteomic techniques are available to identify the direct binding partners of a small molecule like this compound within the complex environment of a cell. These methods, while not yet extensively reported in the public domain for this compound, represent the current frontier in this area of research.
-
Affinity Chromatography coupled with Mass Spectrometry (AC-MS): This classic approach involves immobilizing this compound on a solid support and then passing a cell lysate over it. Proteins that bind to this compound are "captured" and can subsequently be identified by mass spectrometry.[4][5][6][7]
-
Activity-Based Protein Profiling (ABPP): This technique utilizes chemical probes that mimic the structure of this compound but also contain a reporter tag. These probes covalently bind to the active site of target enzymes, allowing for their enrichment and identification.
-
Thermal Proteome Profiling (TPP): This method assesses the change in the thermal stability of proteins upon ligand binding. When this compound binds to a target protein, it can either stabilize or destabilize it, leading to a shift in its melting temperature, which can be detected on a proteome-wide scale.
-
Quantitative Proteomics: By comparing the protein expression profiles of cells treated with this compound versus untreated cells, researchers can identify changes in protein abundance that may be downstream of the drug's primary targets.[8][9][10][11][12][13][14]
The following diagram illustrates a generalized workflow for identifying protein-drug interactions using a chemical proteomics approach.
Quantitative Data on this compound's Molecular Interactions
To date, there is a conspicuous absence of publicly available quantitative data—such as binding affinities (Kd), inhibition constants (Ki), or half-maximal inhibitory concentrations (IC50)—for this compound with any molecular target other than MetAP2. The ongoing research efforts are expected to eventually populate this critical data gap. The table below is intended to be populated as new data becomes available.
| Target Protein | Binding Affinity (Kd) | Inhibition Constant (Ki) | IC50 | Experimental Method | Reference |
| Data Not Yet Available | Data Not Yet Available | Data Not Yet Available | Data Not Yet Available | Data Not Yet Available | Data Not Yet Available |
Signaling Pathways: The Downstream Consequences
While the direct molecular targets of this compound remain under investigation, some insights into the downstream signaling pathways affected by the drug have been gleaned from preclinical and clinical studies. These observations, although currently disconnected from a specific non-MetAP2 target, provide valuable clues about its mechanism of action.
It is known that this compound's effects are mediated through a "key molecular pathway," though the components of this pathway have not yet been publicly disclosed.[3] The diagram below represents a hypothetical signaling cascade that could be initiated by this compound binding to a novel receptor, leading to downstream effects on metabolism.
Future Directions and Implications
The ongoing investigation into the molecular targets of this compound beyond MetAP2 holds significant promise for the development of a new generation of safer and more effective anti-obesity drugs. By identifying the specific proteins and pathways through which this compound exerts its profound effects on weight loss, researchers can design novel compounds that selectively engage these targets while avoiding the off-target interactions that may have contributed to the adverse events observed in clinical trials.
The journey to fully understand this compound's mechanism of action is a testament to the complexity of drug-protein interactions and the power of modern proteomics to unravel these intricate relationships. The scientific community eagerly awaits the results of ongoing studies, which have the potential to unlock a new chapter in the pharmacological management of obesity.
References
- 1. Target deconvolution studies of (2R,6R)-hydroxynorketamine: an elusive search - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of MetAP2 inhibition on hyperphagia and body weight in Prader-Willi syndrome: a randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fpwr.org [fpwr.org]
- 4. Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of proteins binding to decursinol by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Quantitative proteomics analysis of the secretory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Quantitative Proteomics in Translational Absorption, Distribution, Metabolism, and Excretion and Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Proteomic Profiling of Tumor-Associated Proteins in Human Gastric Cancer Cells Treated with Pectolinarigenin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proteomic profiling reveals alterations in metabolic and cellular pathways in severe obesity and following metabolic bariatric surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Integrated proteomic and metabolomic profiling reveals novel insights on the inflammation and immune response in HFpEF - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Beloranib: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies of Beloranib in animal models of obesity. This compound, a fumagillin-class inhibitor of methionine aminopeptidase 2 (MetAP2), has demonstrated significant effects on body weight and food intake in various preclinical settings. This document summarizes key quantitative data, details experimental methodologies, and visualizes the proposed signaling pathways and experimental workflows.
Core Findings from Preclinical Animal Studies
This compound has been evaluated in several rodent models of obesity, including those with genetic predispositions and hypothalamic-induced obesity. The primary outcomes observed across these studies are a significant reduction in food intake and a subsequent decrease in body weight.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in rat models of obesity.
Table 1: Effects of this compound on Body Weight and Food Intake in a Hypothalamic Obesity Rat Model
| Parameter | Vehicle Control | This compound (0.1 mg/kg/day, s.c.) | Percentage Change |
| Body Weight Gain ( g/day ) | 3.8 ± 0.6 | 0.2 ± 0.7 | -94.7% |
| Daily Food Intake | Not specified | Reduced by ~30% | ~ -30% |
| Treatment Duration | 12 days | 12 days | N/A |
Data from a study in rats with combined medial hypothalamic lesions (CMHL)[1].
Table 2: Effects of this compound on Body Weight and Food Intake in a Genetic Obesity (MC4R Knockout) Rat Model
| Parameter | Vehicle Control | This compound | Percentage Change |
| Body Weight Gain ( g/day ) | 2.8 ± 0.4 | -1.7 ± 0.6 | -160.7% |
| Daily Food Intake | Not specified | Reduced by ~28% | ~ -28% |
| Treatment Duration | 14-21 days | 14-21 days | N/A |
Data from a study in melanocortin-4 receptor knockout (MC4rKO) rats[1].
Table 3: Metabolic Parameters in a Hypothalamic Obesity Rat Model Following this compound Treatment
| Parameter | Vehicle Control | This compound (0.1 mg/kg/day, s.c.) |
| Glucose Tolerance | Impaired | Improved |
| Plasma Insulin | Elevated | Reduced |
| Circulating α-MSH | Not specified | Increased |
Data from a study in rats with combined medial hypothalamic lesions (CMHL)[1].
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.
Animal Models
-
Hypothalamic Obesity (Combined Medial Hypothalamic Lesion - CMHL) Rat Model:
-
Objective: To mimic obesity caused by damage to the hypothalamus.
-
Procedure: Adult male rats undergo stereotaxic surgery to create bilateral lesions in the medial hypothalamus. This is achieved by passing an anodal current through an electrode to lesion the arcuate nucleus (ARC) and ventromedial nucleus (VMN)[2]. The coordinates for the lesions are determined using a rat brain atlas.
-
Post-operative care: Animals are closely monitored for recovery and housed individually with ad libitum access to food and water[3]. Body weight and food intake are recorded regularly to confirm the development of the obese phenotype[3].
-
-
Genetic Obesity (Melanocortin-4 Receptor Knockout - MC4rKO) Rat Model:
-
Objective: To model obesity caused by a specific genetic defect in the melanocortin signaling pathway, a key regulator of appetite and energy expenditure.
-
Model Description: These rats have a genetic mutation that results in a non-functional melanocortin-4 receptor (MC4R)[1]. This leads to hyperphagia and subsequent obesity.
-
Drug Administration
-
Route of Administration: Subcutaneous (s.c.) injection.
-
Procedure:
-
Restrain the rat securely. The loose skin over the neck and shoulder area is a common injection site[4].
-
Create a "tent" of skin by gently lifting it.
-
Insert a sterile needle (typically 25-27 gauge) at the base of the tented skin, parallel to the body[4][5].
-
Aspirate briefly to ensure the needle is not in a blood vessel[4].
-
Inject the this compound solution slowly[4].
-
Withdraw the needle and apply gentle pressure to the injection site if necessary[5].
-
A new sterile syringe and needle should be used for each animal[4].
-
Key Experimental Assays
-
Glucose Tolerance Test (GTT):
-
Objective: To assess the animal's ability to clear a glucose load from the blood, providing an indication of insulin sensitivity.
-
Procedure:
-
Fast the rats overnight (approximately 16 hours) with free access to water[6].
-
Take a baseline blood sample from the tail vein to measure fasting blood glucose levels[1][6].
-
Administer a glucose solution (typically 2 g/kg body weight) via intraperitoneal (i.p.) injection or oral gavage[1][6].
-
Collect subsequent blood samples at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge[1][6].
-
Measure blood glucose concentrations using a glucometer[1].
-
-
-
Measurement of Plasma α-Melanocyte-Stimulating Hormone (α-MSH):
-
Objective: To quantify the levels of α-MSH, a neuropeptide that plays a crucial role in suppressing appetite.
-
Procedure:
-
Collect blood samples from the animals into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Use a commercially available Rat α-MSH ELISA (Enzyme-Linked Immunosorbent Assay) kit for quantification[7][8]. The assay is typically a competitive ELISA where endogenous α-MSH in the sample competes with a labeled α-MSH for binding to a limited number of antibody sites. The resulting colorimetric signal is inversely proportional to the amount of α-MSH in the sample[9].
-
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of this compound in obesity.
Caption: General experimental workflow for preclinical this compound studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of the methionine aminopeptidase 2 enzyme for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leptin deficient ob/ob mice and diet-induced obese mice responded differently to Roux-en-Y bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MetAP2 inhibition increases energy expenditure through direct action on brown adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 6. dovepress.com [dovepress.com]
- 7. doaj.org [doaj.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Beloranib's Metabolic Impact: An In-depth Analysis of its Effects on Energy Expenditure and Metabolism
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Beloranib, a potent inhibitor of methionine aminopeptide 2 (MetAP2), represents a novel therapeutic mechanism for obesity by modulating the body's core metabolic processes. Unlike centrally-acting appetite suppressants, this compound exerts its effects peripherally, leading to substantial weight loss primarily through the reduction of fat mass while preserving lean muscle.[1][2] Preclinical and clinical evidence indicates that this compound's mechanism of action involves a fundamental shift in energy substrate utilization, promoting the oxidation of stored fat and potentially increasing overall energy expenditure.[1][3][4] This document provides a comprehensive technical overview of this compound's effects on metabolism, summarizing key clinical findings, detailing experimental protocols, and visualizing its proposed signaling pathway. Development of the drug was halted due to safety concerns related to thromboembolic events, but its unique mechanism remains a significant area of interest for future metabolic drug development.[1][5]
Core Mechanism of Action: MetAP2 Inhibition
This compound's primary molecular target is Methionine aminopeptidase 2 (MetAP2), a ubiquitous intracellular metalloprotease crucial for post-translational protein modification.[6][7] By inhibiting MetAP2, this compound is hypothesized to trigger a cascade of metabolic changes that rebalance fat metabolism. The proposed mechanism involves two primary effects: a reduction in the biosynthesis of new fatty acids and an increase in the mobilization and oxidation of existing fat stores.[3][4][8]
This metabolic reprogramming is evidenced by significant changes in key biomarkers. Clinical studies have consistently shown that this compound treatment is associated with increased plasma levels of β-hydroxybutyrate (a ketone body indicating fat oxidation), adiponectin, and fibroblast growth factor-21 (FGF-21), alongside decreased levels of leptin.[2][3] These changes are indicative of a systemic shift towards a catabolic state for adipose tissue.[3] Furthermore, preclinical studies suggest that MetAP2 inhibition may enhance energy expenditure through direct action on brown adipocytes, augmenting norepinephrine-induced lipolysis and thermogenesis.[6][9]
While MetAP2 is the established target, some recent research has suggested that the full therapeutic effect of this compound might involve additional molecular pathways, a subject that warrants further investigation.[10]
Quantitative Effects on Body Weight and Composition
Clinical trials have consistently demonstrated this compound's efficacy in producing rapid and significant weight loss across diverse obese populations, including those with severe obesity, type 2 diabetes, and rare genetic disorders like Prader-Willi Syndrome (PWS) and hypothalamic injury-associated obesity (HIAO).[5][11][12] A key finding is that the weight reduction is predominantly due to loss of fat mass, with a notable preservation of lean body mass.[8]
| Study Population | Treatment Group (Dose) | Duration | Mean Change in Body Weight | Mean Change in Body Fat | Citation(s) |
| Obese Adults | This compound 0.6 mg | 12 Weeks | -5.5 kg (vs -0.4 kg Placebo) | Data not specified | [12][13] |
| This compound 1.2 mg | 12 Weeks | -6.9 kg (vs -0.4 kg Placebo) | Data not specified | [12][13] | |
| This compound 2.4 mg | 12 Weeks | -10.9 kg (vs -0.4 kg Placebo) | Data not specified | [12][13] | |
| HIAO Adults | This compound 1.8 mg | 4 Weeks | -3.2 kg (vs Placebo) | Data not specified | [11][14] |
| This compound 1.8 mg | 8 Weeks | -6.2 kg | Data not specified | [11][14] | |
| PWS Adults | This compound 1.8 mg | 4 Weeks | Trend towards improvement | -8.1% (vs Placebo) | [8] |
| This compound 1.8 mg | 26 Weeks | -8.2% (vs Placebo) | Data not specified | [5] | |
| This compound 2.4 mg | 26 Weeks | -9.5% (vs Placebo) | Data not specified | [5] | |
| Obese Women | This compound 0.9 mg/m² | 4 Weeks | -3.8 kg (vs -0.6 kg Placebo) | Data not specified | [2] |
HIAO: Hypothalamic Injury-Associated Obesity; PWS: Prader-Willi Syndrome. All doses administered subcutaneously twice weekly.
Impact on Metabolic and Inflammatory Biomarkers
The metabolic shift induced by this compound is further substantiated by its effects on a range of circulating biomarkers. The observed changes align with a state of increased fat metabolism and reduced systemic inflammation, a common comorbidity of obesity.
| Biomarker | Study Population | Treatment Group (Dose) | Duration | Result | Citation(s) |
| Triglycerides | Obese Women | This compound 0.9 mg/m² | 4 Weeks | -42% reduction | [2] |
| LDL-Cholesterol | Obese Women | This compound 0.9 mg/m² | 4 Weeks | -18% reduction | [2] |
| hs-CRP | Obese Women | This compound 0.9 mg/m² | 4 Weeks | Significant improvement | [2] |
| hs-CRP | HIAO Adults | This compound 1.8 mg | 4-8 Weeks | Significant improvement | [11][14] |
| Adiponectin | Obese Women | This compound 0.9 mg/m² | 4 Weeks | Significant increase | [2] |
| Leptin | Obese Women | This compound 0.9 mg/m² | 4 Weeks | Significant decrease | [2] |
| β-hydroxybutyrate | Obese Women | This compound 0.9 mg/m² | 4 Weeks | Significant increase | [2] |
| FGF-21 | Obese Women | This compound 0.9 mg/m² | 4 Weeks | Significant increase | [2] |
hs-CRP: high-sensitivity C-reactive protein; LDL: Low-Density Lipoprotein. All doses administered subcutaneously twice weekly unless specified.
While direct measurements of resting energy expenditure (REE) and respiratory quotient (RQ) via indirect calorimetry in human trials are not widely published, the consistent and significant increases in β-hydroxybutyrate strongly suggest a shift in substrate utilization towards fat oxidation.[2][3]
Experimental Protocols
The clinical evaluation of this compound was conducted through a series of rigorous, placebo-controlled trials. The methodologies employed were consistent with industry standards for obesity drug development.
Phase II Study in General Obesity (NCT01666691)
-
Study Design: A 12-week, randomized, double-blind, placebo-controlled, multicenter trial.[12][13]
-
Participant Population: 147 obese adults (BMI ≥30 kg/m ²) without diabetes.[12]
-
Intervention: Participants were randomized to receive subcutaneous injections twice weekly of placebo or this compound at doses of 0.6 mg, 1.2 mg, or 2.4 mg.[12]
-
Primary Endpoints: The primary outcome was the change in body weight from baseline to week 12.
-
Key Assessments: Body weight, waist circumference, body fat mass, plasma lipids, and high-sensitivity C-reactive protein (hs-CRP) were measured.[12][13] No specific diet or exercise counseling was provided to isolate the pharmacological effect of the drug.[12]
Phase IIa Study in Hypothalamic Injury-Associated Obesity (HIAO) (NCT02063295)
-
Study Design: A Phase 2a, randomized, double-blind, placebo-controlled study with a 4-week treatment period followed by an optional 4-week open-label extension.[11][14]
-
Participant Population: 14 adult patients with confirmed HIAO.[11]
-
Intervention: Randomized participants received either 1.8 mg of this compound or a placebo via subcutaneous injection twice weekly. In the extension phase, all patients received this compound.[11][14]
-
Primary Endpoint: The primary outcome was the change in body weight from baseline to week 4.[11]
-
Key Assessments: Body weight and hs-CRP were among the key efficacy and pharmacodynamic markers evaluated.[11][14]
Conclusion and Future Directions
This compound has demonstrated a powerful and novel mechanism for inducing weight loss, centered on the inhibition of MetAP2 and the subsequent modulation of fat metabolism. The extensive clinical data, though from a program that was ultimately halted, confirms its ability to significantly reduce body weight and fat mass while improving key metabolic and inflammatory markers.[2][5][12] The primary mode of action appears to be a shift in the body's energy substrate preference towards the oxidation of stored lipids, a hypothesis strongly supported by biomarker data.
While direct quantitative data on energy expenditure and respiratory quotient from human trials remains elusive in published literature, the profound and rapid weight loss, coupled with preclinical evidence, points towards a significant impact on the body's overall energy balance. The learnings from this compound's mechanism continue to inform the development of next-generation metabolic therapies, highlighting the MetAP2 pathway as a viable and potent target for combating obesity and its associated disorders. Future research should aim to quantify the precise changes in energy expenditure and substrate utilization to fully elucidate the therapeutic potential of this pathway.
References
- 1. New Obesity Drug, this compound, Burns Fat Without Diet And Exercise, ‘Targets Body, Not Mind’ [medicaldaily.com]
- 2. Ascending dose-controlled trial of this compound, a novel obesity treatment for safety, tolerability, and weight loss in obese women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of MetAP2 inhibition on hyperphagia and body weight in Prader-Willi syndrome: A randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MetAP2 inhibition increases energy expenditure through direct action on brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Zafgen Announces Initial Results from Phase 2a Study of this compound in Patients with Prader-Willi Syndrome - Larimar Therapeutics, Inc. [zafgen.gcs-web.com]
- 9. MetAP2 inhibition increases energy expenditure through direct action on brown adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fpwr.org [fpwr.org]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. Efficacy and safety of this compound for weight loss in obese adults: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Indirect Calorimetry: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A randomized, placebo-controlled trial of this compound for the treatment of hypothalamic injury-associated obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Beloranib: A Technical Whitepaper on its Anti-Angiogenic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Beloranib, a fumagillin analog, has demonstrated significant anti-angiogenic properties, positioning it as a molecule of interest for therapeutic applications where vascular proliferation is a key pathological feature. Originally investigated as an anti-cancer agent, its mechanism of action centers on the irreversible inhibition of Methionine Aminopeptidase 2 (MetAP2), a critical enzyme for endothelial cell proliferation. This targeted inhibition leads to cell cycle arrest and a subsequent reduction in angiogenesis. This technical guide provides an in-depth analysis of this compound's anti-angiogenic potential, detailing its mechanism of action, summarizing preclinical data, and outlining key experimental protocols for its evaluation. While the clinical development of this compound for obesity was halted due to adverse thromboembolic events, the potent anti-angiogenic activity of this class of molecules warrants continued investigation for other indications.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in both normal physiological functions and various pathological conditions, including tumor growth and metastasis. The inhibition of angiogenesis has emerged as a promising therapeutic strategy for cancer and other diseases characterized by excessive vascularization.
This compound is a synthetic analog of fumagillin, a natural product of Aspergillus fumigatus.[1] Like other fumagillin analogs such as TNP-470 (also known as AGM-1470), this compound's primary molecular target is MetAP2.[1] This enzyme plays a crucial role in the post-translational modification of proteins, and its inhibition has been shown to selectively suppress the proliferation of endothelial cells.[2] This whitepaper will delve into the preclinical evidence supporting this compound's role as an anti-angiogenic agent, focusing on the underlying molecular mechanisms and quantitative data from relevant studies.
Mechanism of Action: MetAP2 Inhibition and Cell Cycle Arrest
This compound exerts its anti-angiogenic effects through the irreversible inhibition of MetAP2. This inhibition sets off a signaling cascade within endothelial cells, culminating in cell cycle arrest at the G1 phase.
The Role of MetAP2 in Endothelial Cells
Methionine Aminopeptidase 2 is a cytosolic metalloprotease responsible for cleaving the N-terminal methionine from newly synthesized proteins. While MetAP1 and MetAP2 share this function, MetAP2 appears to be particularly crucial for the proliferation of endothelial cells. The precise downstream substrates of MetAP2 that are critical for endothelial cell cycle progression are still under investigation.
The p53-p21 Signaling Pathway
Preclinical studies with this compound's analog, TNP-470, have elucidated a key downstream pathway triggered by MetAP2 inhibition. This pathway involves the activation of the tumor suppressor protein p53 and the subsequent upregulation of the cyclin-dependent kinase (CDK) inhibitor p21WAF1/CIP1.[2][3]
The proposed signaling cascade is as follows:
-
MetAP2 Inhibition: this compound covalently binds to and inactivates MetAP2 in endothelial cells.
-
p53 Activation: The inhibition of MetAP2 leads to the stabilization and activation of p53. The precise mechanism linking MetAP2 inhibition to p53 activation is an area of active research.
-
p21 Upregulation: Activated p53 transcriptionally upregulates the expression of p21.
-
CDK Inhibition: p21 binds to and inhibits the activity of cyclin E/CDK2 and cyclin D/CDK4/6 complexes.
-
Rb Hypophosphorylation: The inhibition of CDKs prevents the hyperphosphorylation of the retinoblastoma protein (Rb).
-
G1 Cell Cycle Arrest: Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thereby arresting the cell cycle in the G1 phase.
This selective cytostatic effect on endothelial cells is the cornerstone of this compound's anti-angiogenic activity.
Quantitative Preclinical Data
The anti-angiogenic activity of this compound and its analogs has been quantified in numerous preclinical studies. The following tables summarize key findings from in vitro and in vivo experiments.
In Vitro Inhibition of Endothelial Cell Proliferation
| Compound | Cell Line | Assay | IC50 | Reference |
| TNP-470 | HUVEC | [3H]Thymidine Incorporation | ~50 pM | [2] |
| TNP-470 | HUVEC | Cell Proliferation Assay | ~25 ng/mL | [4] |
| TNP-470 | HUVEC | Cell Proliferation Assay | 100 pg/mL | [5] |
HUVEC: Human Umbilical Vein Endothelial Cells
In Vivo Tumor Growth Inhibition in Xenograft Models
| Compound | Tumor Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| TNP-470 | Human Neuroblastoma | 100 mg/kg, 3x/week | 70% (T/C ratio = 0.3) | [6] |
| TNP-470 | Wilms Tumor | Not specified | 83% | [7] |
| TNP-470 | Human Pancreatic Cancer | 30 mg/kg, every other day | Significant reduction in tumor volume | [5] |
| TNP-470 | Hormone-independent Prostate Cancer (PC-3) | 50-200 mg/kg, weekly | Up to 96% | [8] |
| TNP-470 | Hormone-independent Breast Cancer (MDA-MB-231) | 50-200 mg/kg, weekly | Up to 88% | [8] |
T/C Ratio: Mean tumor volume of treated group / Mean tumor volume of control group
Key Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound and its analogs as anti-angiogenic agents.
Endothelial Cell Proliferation Assay
This assay is fundamental for determining the direct cytostatic effect of a compound on endothelial cells.
Objective: To quantify the inhibition of endothelial cell proliferation in response to the test compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., M199) with supplements
-
Test compound (this compound or analog) dissolved in a suitable vehicle (e.g., 0.5% ethanol)
-
96-well tissue culture plates
-
[3H]Thymidine
-
Cell harvester
-
Scintillation counter
Protocol:
-
Cell Seeding: Seed HUVECs into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound or vehicle control for 24-48 hours.
-
Radiolabeling: Add [3H]Thymidine to each well and incubate for an additional 6 hours to allow for its incorporation into the DNA of proliferating cells.
-
Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.
-
Quantification: Measure the amount of incorporated [3H]Thymidine using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of proliferation relative to the vehicle control and determine the IC50 value.
Mouse Corneal Micropocket Assay
This in vivo assay provides a quantitative measure of angiogenesis in a normally avascular tissue.[9][10][11]
Objective: To assess the ability of a test compound to inhibit growth factor-induced neovascularization in the mouse cornea.
Materials:
-
Mice (e.g., C57BL/6)
-
Anesthetic
-
Surgical microscope
-
Fine surgical instruments
-
Hydron polymer
-
Sucralfate
-
Angiogenic growth factor (e.g., bFGF or VEGF)
-
Test compound (formulated for sustained release)
Protocol:
-
Pellet Preparation: Prepare slow-release pellets containing the angiogenic growth factor and sucralfate embedded in a Hydron polymer matrix. Test compound can be incorporated into the pellet or administered systemically.
-
Surgical Implantation: Anesthetize the mouse and, under a surgical microscope, create a small pocket in the corneal stroma. Implant the pellet into this pocket.
-
Treatment: If not included in the pellet, administer the test compound systemically according to the desired dosing regimen.
-
Observation and Quantification: After a set period (typically 5-7 days), examine the corneas under a slit-lamp biomicroscope. Quantify the angiogenic response by measuring the length and circumferential extent of the new blood vessel growth from the limbus towards the pellet.
-
Data Analysis: Compare the extent of neovascularization in the treated group to the control group to determine the percentage of inhibition.
Conclusion and Future Directions
The preclinical data for this compound and its analogs strongly support their classification as potent anti-angiogenic agents. The well-defined mechanism of action, involving the specific inhibition of MetAP2 and subsequent p53-mediated G1 cell cycle arrest in endothelial cells, provides a solid rationale for their therapeutic potential in diseases driven by angiogenesis. The quantitative data from both in vitro and in vivo studies demonstrate significant efficacy in inhibiting endothelial cell proliferation and tumor growth.
Despite the discontinuation of this compound's clinical development for obesity due to safety concerns, the profound anti-angiogenic effects of this class of compounds remain a compelling area for further research. Future investigations could focus on:
-
Alternative Indications: Exploring the efficacy of MetAP2 inhibitors in oncology, ophthalmology (e.g., age-related macular degeneration), and inflammatory diseases where angiogenesis is a key component.
-
Next-Generation Analogs: Designing new fumagillin analogs with an improved safety profile, minimizing the risk of thromboembolic events while retaining potent anti-angiogenic activity.
-
Combination Therapies: Evaluating the synergistic potential of MetAP2 inhibitors with other anti-cancer therapies, such as chemotherapy or immunotherapy.
References
- 1. Aspergillus, angiogenesis, and obesity: the story behind this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell cycle inhibition by the anti-angiogenic agent TNP-470 is mediated by p53 and p21WAF1/CIP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Angiogenesis inhibitor TNP-470 reduces human pancreatic cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The angiogenesis inhibitor tnp-470 effectively inhibits human neuroblastoma xenograft growth, especially in the setting of subclinical disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TNP-470 promotes initial vascular sprouting in xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Angiogenesis inhibitor TNP-470 (AGM-1470) potently inhibits the tumor growth of hormone-independent human breast and prostate carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mouse cornea micropocket angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cris.iucc.ac.il [cris.iucc.ac.il]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Beloranib in Rodent Obesity Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of Beloranib (ZGN-440), a potent methionine aminopeptidase 2 (MetAP2) inhibitor, in various rodent models of obesity. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound and similar compounds.
Introduction
This compound has demonstrated significant efficacy in reducing body weight and food intake in both genetic and diet-induced rodent models of obesity.[1][2] Its primary mechanism of action is the inhibition of MetAP2, a key enzyme involved in protein modification and cellular signaling pathways that regulate metabolism.[3] This document provides detailed protocols and quantitative data from key studies to facilitate further research in this area.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies administering this compound in different rodent obesity models.
Table 1: Effects of this compound in Genetic and Hypothalamic Rat Models of Obesity
| Rodent Model | Dosage and Administration | Treatment Duration | Change in Body Weight Gain ( g/day ) | Change in Daily Food Intake | Reference |
| CMHL Rats | 0.1 mg/kg, daily subcutaneous injection | 12 days | This compound: 0.2 ± 0.7 vs. Vehicle: 3.8 ± 0.6 | -30% vs. Vehicle | [1] |
| MC4rKO Rats | 0.1 mg/kg, daily subcutaneous injection | 14-21 days | This compound: -1.7 ± 0.6 vs. Vehicle: 2.8 ± 0.4 | -28% vs. Vehicle | [1] |
| Lean Wild-Type Controls | 0.1 mg/kg, daily subcutaneous injection | 14-21 days | This compound: -0.7 ± 0.2 vs. Vehicle: 1.7 ± 0.7 | -7.5% vs. Vehicle | [1] |
CMHL: Combined Medial Hypothalamic Lesion; MC4rKO: Melanocortin 4 Receptor Knockout
Table 2: Effects of a MetAP2 Inhibitor in a Ciliopathy Mouse Model of Obesity
| Rodent Model | Dosage and Administration | Treatment Duration | Change in Body Weight | Change in Daily Food Intake | Reference |
| Thm1-cko Mice | Not specified | 2 weeks | -17.1% from baseline vs. -5% for vehicle | Significant reduction | [4] |
Thm1-cko: Conditional knockout of the Thm1 gene
Experimental Protocols
This section provides detailed methodologies for key experiments involving the administration of this compound to rodent models of obesity.
Protocol 1: Subcutaneous Administration of this compound in Rats
This protocol is based on studies conducted in Combined Medial Hypothalamic Lesion (CMHL) and Melanocortin 4 Receptor Knockout (MC4rKO) rat models.[1]
1. Materials:
- This compound (ZGN-440)
- Vehicle (e.g., sterile saline or phosphate-buffered saline, PBS)
- Sterile syringes (1 mL) and needles (25-27 gauge)
- Animal scale
- 70% ethanol
2. Vehicle Preparation:
- Prepare the vehicle under sterile conditions. While the specific vehicle for this compound in the cited study is not detailed, a common practice is to use sterile, isotonic solutions such as saline or PBS.
- For a suspension formulation, ensure the compound is micronized and uniformly suspended in the vehicle immediately before administration. It is recommended to conduct vehicle safety studies to ensure it has no independent effects.
3. Dosing Solution Preparation (Example for 0.1 mg/kg):
- Calculate the required amount of this compound based on the mean body weight of the animal cohort and the desired concentration.
- To prepare a dosing solution for a 400g rat at 0.1 mg/kg with an injection volume of 1 mL/kg:
- Dose per rat = 0.4 kg * 0.1 mg/kg = 0.04 mg
- Injection volume = 0.4 kg * 1 mL/kg = 0.4 mL
- Concentration of dosing solution = 0.04 mg / 0.4 mL = 0.1 mg/mL
- Prepare the solution by dissolving the calculated amount of this compound in the appropriate volume of vehicle. Ensure complete dissolution or uniform suspension.
4. Administration Procedure:
- Acclimatize animals to handling and the injection procedure for several days prior to the start of the experiment.
- Weigh the animal immediately before dosing to ensure accurate dose calculation.
- Restrain the rat securely.
- Create a "tent" of skin on the dorsal side (back), between the shoulder blades.
- Wipe the injection site with 70% ethanol.
- Insert the needle at the base of the skin tent, parallel to the spine.
- Gently pull back the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).
- Inject the calculated volume of the this compound solution or vehicle subcutaneously.
- Withdraw the needle and apply gentle pressure to the injection site if necessary.
- Return the animal to its cage and monitor for any adverse reactions.
5. Treatment Schedule:
- Administer this compound or vehicle once daily for the duration of the study (e.g., 12 to 21 days).[1]
Protocol 2: General Procedure for Anti-Obesity Drug Screening in Rodents
This protocol provides a general workflow for evaluating the efficacy of an anti-obesity compound like this compound.
1. Animal Model Selection and Acclimatization:
- Select an appropriate rodent model of obesity (e.g., diet-induced obesity mice/rats, ob/ob mice, Zucker rats).
- Acclimatize the animals to the housing conditions (12:12 light-dark cycle, controlled temperature and humidity) for at least one week before the study begins.[5]
- Provide ad libitum access to standard chow and water during acclimatization.
2. Baseline Data Collection:
- Measure and record baseline body weight and food intake for several days to establish a stable baseline.
3. Randomization and Grouping:
- Randomize animals into treatment and control groups based on body weight to ensure no significant differences between groups at the start of the study.
- Include a vehicle-treated control group and one or more this compound-treated groups.
4. Treatment Administration:
- Prepare and administer this compound or vehicle as described in Protocol 1.
5. Data Collection During the Study:
- Body Weight: Measure daily or several times a week.
- Food Intake: Measure daily by weighing the provided food and any spillage.
- Metabolic Parameters (Optional): At the end of the study, collect blood samples for analysis of glucose, insulin, lipids, and other relevant biomarkers. Organ weights (e.g., fat pads, liver) can also be measured.
6. Data Analysis:
- Analyze the collected data using appropriate statistical methods (e.g., t-test, ANOVA) to compare the effects of this compound treatment with the vehicle control.
Signaling Pathways and Experimental Workflows
This compound (MetAP2 Inhibitor) Signaling Pathway
This compound inhibits Methionine Aminopeptidase 2 (MetAP2), which plays a crucial role in the post-translational modification of proteins.[3] Inhibition of MetAP2 is thought to exert its anti-obesity effects through multiple downstream pathways, including the suppression of the activity of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and sterol regulatory element-binding protein (SREBP), leading to reduced lipid and cholesterol biosynthesis.[3]
Caption: this compound inhibits MetAP2, affecting downstream pathways to reduce obesity.
Experimental Workflow for this compound Efficacy Testing
The following diagram illustrates a typical experimental workflow for evaluating the anti-obesity effects of this compound in a rodent model.
Caption: A typical workflow for preclinical evaluation of this compound's anti-obesity effects.
Disclaimer
This document is intended for research purposes only and does not constitute medical advice. The administration of this compound should be performed by trained personnel in accordance with approved animal care and use protocols. The development of this compound for human use was halted due to safety concerns, specifically an increased risk of venous thromboembolic events. Researchers should be aware of these potential risks and take appropriate safety precautions.
References
- 1. Robust Reductions of Excess Weight and Hyperphagia by this compound in Rat Models of Genetic and Hypothalamic Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dom-pubs.pericles-prod.literatumonline.com [dom-pubs.pericles-prod.literatumonline.com]
- 3. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MetAP2 inhibition reduces food intake and body weight in a ciliopathy mouse model of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Anti-Obesity Activity of Test Formulation Using High Fat Diet-induced Obesity in Experimental Animal | Research SOP [researchsop.com]
Application Notes and Protocols for Measuring Beloranib's MetAP2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various in vitro assays to measure the inhibitory activity of Beloranib against Methionine Aminopeptidase 2 (MetAP2). The included methodologies cover biochemical and cell-based assays to provide a comprehensive toolkit for characterizing the efficacy and mechanism of action of this compound and other MetAP2 inhibitors.
Introduction
Methionine Aminopeptidase 2 (MetAP2) is a metalloprotease that plays a crucial role in protein maturation by cleaving the N-terminal methionine from nascent polypeptides.[1] Its involvement in angiogenesis and adipogenesis has made it a compelling therapeutic target for oncology and metabolic diseases. This compound (also known as CKD-732), a fumagillin analog, is an inhibitor of MetAP2.[2][3] Accurate and reproducible in vitro assays are essential for the discovery and development of MetAP2 inhibitors like this compound.
This document provides detailed protocols for:
-
A biochemical assay to determine the direct inhibitory effect of this compound on purified MetAP2 enzyme.
-
A cell-based human umbilical vein endothelial cell (HUVEC) proliferation assay to assess the anti-angiogenic potential of this compound.
-
A cell-based 3T3-L1 adipocyte differentiation assay to evaluate the impact of this compound on adipogenesis.
Data Presentation
The following table summarizes the quantitative data for MetAP2 inhibitors from relevant in vitro assays.
| Compound | Assay Type | Target | IC50 | Reference |
| This compound (CKD-732) | Cell-Based (HUVEC Proliferation) | MetAP2 | 2.5 nM | [2] |
| M8891 | Biochemical | Human MetAP2 | 52 nM | [4] |
| M8891 | Biochemical | Murine MetAP2 | 32 nM | [4] |
| M8891 | Cell-Based (HUVEC Proliferation) | MetAP2 | 14-37 nM (EC50) | [5] |
Signaling Pathway
MetAP2 inhibition by this compound impacts downstream signaling pathways, notably the ERK/SREBP cascade, which is involved in lipid and cholesterol biosynthesis.
Caption: MetAP2 Inhibition Pathway by this compound.
Experimental Protocols
Biochemical MetAP2 Inhibition Assay
This assay measures the direct inhibition of recombinant human MetAP2 (h-MetAP2) by this compound using a colorimetric method.
Workflow:
Caption: Workflow for the Biochemical MetAP2 Inhibition Assay.
Materials:
-
Recombinant Human MetAP2 (h-MetAP2)
-
This compound
-
Methionine-Alanine-Serine (MAS) tripeptide substrate
-
Peroxidase (POD)
-
Amino Acid Oxidase (AAO)
-
o-Dianisidine
-
HEPES buffer
-
NaCl
-
MnCl2
-
96-well microplate
-
Microplate reader
Protocol:
-
Assay Buffer Preparation: Prepare an assay buffer containing 100 mM HEPES (pH 7.0), 50 mM NaCl, and 50 µM MnCl2.[4]
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the MAS tripeptide substrate.
-
Prepare solutions of POD, AAO, and o-Dianisidine in the assay buffer.
-
-
Assay Procedure: a. In a 96-well plate, add 140 nM of h-MetAP2 to each well.[4] b. Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO) without the inhibitor. c. Add 1 U of POD, 0.02 U of AAO, and 0.6 mM o-Dianisidine to each well.[4] d. Pre-incubate the plate at 25°C for 15 minutes.[4] e. Initiate the enzymatic reaction by adding 0.5 mM of the MAS tripeptide substrate to each well for a total assay volume of 50 µL.[4] f. Immediately measure the absorbance at 450 nm using a microplate reader. g. Take a second absorbance reading after 45 minutes of incubation at 25°C.[4]
-
Data Analysis: a. Calculate the enzyme activity based on the change in absorbance over the 45-minute incubation period. b. Plot the enzyme activity against the logarithm of the this compound concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell-Based HUVEC Proliferation Assay
This assay assesses the anti-proliferative effect of this compound on Human Umbilical Vein Endothelial Cells (HUVECs), a key process in angiogenesis.
Workflow:
Caption: Workflow for the HUVEC Proliferation Assay.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other proliferation assay reagent
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Culture: Culture HUVECs in Endothelial Cell Growth Medium supplemented with appropriate growth factors and serum.
-
Assay Procedure: a. Seed HUVECs into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.[6] b. Prepare serial dilutions of this compound in the cell culture medium. c. Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control. d. Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[7]
-
Proliferation Assessment (MTT Assay): a. After the 72-hour incubation, add MTT solution to each well and incubate for an additional 4 hours. b. Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals. c. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[6]
-
Data Analysis: a. Calculate the percentage of cell proliferation relative to the vehicle control. b. Plot the percentage of proliferation against the logarithm of the this compound concentration. c. Determine the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%.
Cell-Based 3T3-L1 Adipocyte Differentiation Assay
This assay evaluates the effect of this compound on the differentiation of 3T3-L1 preadipocytes into mature adipocytes.
Workflow:
Caption: Workflow for the 3T3-L1 Adipogenesis Assay.
Materials:
-
3T3-L1 preadipocytes
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Bovine Calf Serum and Fetal Bovine Serum (FBS)
-
Insulin, Dexamethasone, and IBMX (MDI cocktail)
-
This compound
-
Oil Red O stain
-
Microscope
Protocol:
-
Cell Culture and Induction of Differentiation: a. Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum until they reach confluence. b. Two days post-confluence (Day 0), replace the medium with a differentiation medium (DMEM with 10% FBS) containing the MDI cocktail (0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin) and the desired concentrations of this compound or vehicle control.[8] c. On Day 2, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, along with the respective concentrations of this compound.[9] d. From Day 4 onwards, culture the cells in DMEM with 10% FBS, replenishing the medium every two days, with the continued presence of this compound or vehicle. Differentiation is typically complete by Day 8-10.[9]
-
Quantification of Adipogenesis: a. After the differentiation period, wash the cells with phosphate-buffered saline (PBS). b. Fix the cells with 10% formalin for at least 1 hour. c. Wash the cells with water and then with 60% isopropanol. d. Stain the intracellular lipid droplets with Oil Red O solution for 10-20 minutes. e. Wash the cells with water to remove excess stain. f. Visually assess the extent of adipocyte differentiation and lipid accumulation using a microscope. g. For quantitative analysis, extract the Oil Red O stain from the cells using isopropanol and measure the absorbance at a specific wavelength (e.g., 520 nm).
-
Data Analysis: a. Compare the absorbance values from this compound-treated cells to the vehicle-treated control cells to determine the percentage of inhibition of adipogenesis. b. Plot the percentage of inhibition against the this compound concentration to determine the effective concentration for inhibiting adipocyte differentiation.
References
- 1. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel inhibitors targeted to methionine aminopeptidase 2 (MetAP2) strongly inhibit the growth of cancers in xenografted nude model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 9. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
Application Notes and Protocols for Studying Beloranib's Effects on Food Intake in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beloranib is an investigational drug that has demonstrated significant effects on weight loss and food intake.[1] It is a potent inhibitor of methionine aminopeptidase 2 (MetAP2), an enzyme implicated in the regulation of lipid metabolism and energy expenditure.[2][3] Preclinical studies in rodent models are crucial for elucidating the mechanisms of action and evaluating the efficacy of this compound. This document provides detailed protocols for studying the effects of this compound on food intake in various rat models of obesity.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of MetAP2.[2][3] This inhibition is thought to lead to a cascade of downstream effects that ultimately reduce food intake and promote weight loss. While the complete signaling pathway is still under investigation, key components include:
-
Suppression of Sterol Regulatory Element-Binding Protein (SREBP) activity: MetAP2 inhibition can lead to the suppression of SREBP, a key transcription factor involved in lipid and cholesterol biosynthesis. This is potentially mediated through the ERK1/2 signaling pathway.[3][4]
-
Enhanced β-adrenergic signaling: In brown adipocytes, MetAP2 inhibition has been shown to enhance norepinephrine-induced lipolysis and energy expenditure, suggesting an interaction with the β-adrenergic signaling pathway.[5]
-
Modulation of adipokines and hormones: Treatment with MetAP2 inhibitors has been associated with an increase in the levels of catabolic hormones such as adiponectin and FGF-21.[2]
Recent research suggests that the weight-loss effects of this compound may not be solely dependent on MetAP2 inhibition, indicating that other molecular targets and pathways may be involved.[6]
Signaling Pathway Diagram
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
Animal Models of Obesity
The selection of an appropriate animal model is critical for studying the effects of this compound. Three commonly used rat models for obesity research are:
-
Diet-Induced Obesity (DIO) Model: This is the most common model and is highly translatable to human obesity.
-
Genetic Models (e.g., MC4r Knockout Rats): These models have specific genetic mutations that lead to obesity and can be useful for studying the role of particular pathways.
-
Hypothalamic Obesity Model: This model is created by inducing lesions in the hypothalamus, which disrupts the central regulation of energy balance.
Protocol for Diet-Induced Obesity (DIO) in Rats:
-
Animal Selection: Use male Sprague-Dawley or Wistar rats, approximately 5-6 weeks of age.
-
Acclimation: House the rats individually in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle for one week. Provide ad libitum access to standard chow and water.
-
Diet Induction: After acclimation, switch the experimental group to a high-fat diet (HFD). A common HFD composition is 45-60% of total calories from fat. The control group should remain on the standard chow diet.
-
Monitoring: Monitor body weight and food intake weekly for 8-12 weeks. Rats are typically considered obese when their body weight is significantly higher (e.g., >15-20%) than the control group.
This compound Formulation and Administration
Formulation:
While the exact vehicle used in some preclinical studies is not specified, a common and physiologically compatible vehicle for subcutaneous injection in rats is sterile saline (0.9% NaCl) or a solution of 0.5% carboxymethylcellulose in sterile water. It is recommended to perform small-scale solubility and stability tests prior to large-scale formulation.
Administration:
-
Dosage: Based on preclinical studies, an effective dose of this compound in rats is 0.1 mg/kg body weight, administered daily.[1]
-
Route: Subcutaneous (SC) injection is the recommended route of administration.
-
Procedure for Subcutaneous Injection:
-
Restrain the rat securely.
-
Identify the injection site, typically the loose skin over the dorsal (back) area, between the shoulder blades.
-
Grasp the skin and lift it to form a "tent."
-
Insert a 25-27 gauge needle into the base of the tented skin, parallel to the body.
-
Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).
-
Inject the this compound solution slowly.
-
Withdraw the needle and gently massage the injection site.
-
Measurement of Food Intake and Body Weight
Food Intake:
-
Manual Measurement: This is a simple and cost-effective method.
-
Provide a pre-weighed amount of food in a specialized feeder that minimizes spillage.
-
At the end of a 24-hour period, weigh the remaining food and any spilled food.
-
Calculate the daily food intake by subtracting the remaining and spilled food from the initial amount.
-
-
Automated Systems: These systems provide continuous and more precise measurements of food intake and feeding patterns. They typically use sensitive balances integrated into the cage to record changes in food weight over time.
Body Weight:
-
Measure the body weight of each rat daily or at least three times a week at the same time of day using a calibrated digital scale.
Experimental Workflow
Caption: General experimental workflow for the study.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on food intake and body weight in different rat models of obesity.
Table 1: Effect of this compound on Daily Food Intake in Obese Rat Models
| Rat Model | Treatment Group | Daily Food Intake ( g/day ) | % Reduction vs. Vehicle | Reference |
| Hypothalamic Obesity (CMHL) | Vehicle | 29.5 ± 1.5 | - | [1] |
| This compound (0.1 mg/kg) | 20.7 ± 1.1 | ~30% | [1] | |
| Genetic Obesity (MC4r KO) | Vehicle | 32.1 ± 1.2 | - | [1] |
| This compound (0.1 mg/kg) | 23.1 ± 0.9 | ~28% | [1] | |
| Lean Wild-Type Controls | Vehicle | 24.1 ± 0.8 | - | [1] |
| This compound (0.1 mg/kg) | 22.3 ± 0.7 | ~7.5% | [1] |
Table 2: Effect of this compound on Body Weight Gain in Obese Rat Models
| Rat Model | Treatment Group | Daily Body Weight Gain ( g/day ) | Reference |
| Hypothalamic Obesity (CMHL) | Vehicle | 3.8 ± 0.6 | [1] |
| This compound (0.1 mg/kg) | 0.2 ± 0.7 | [1] | |
| Genetic Obesity (MC4r KO) | Vehicle | 2.8 ± 0.4 | [1] |
| This compound (0.1 mg/kg) | -1.7 ± 0.6 | [1] | |
| Lean Wild-Type Controls | Vehicle | 1.7 ± 0.7 | [1] |
| This compound (0.1 mg/kg) | -0.7 ± 0.2 | [1] |
Note: Data for diet-induced obese (DIO) rat models were not available in the reviewed literature.
Conclusion
These application notes and protocols provide a comprehensive framework for investigating the effects of this compound on food intake in rats. By utilizing appropriate animal models and standardized methodologies, researchers can obtain reliable and reproducible data to further understand the therapeutic potential of this compound and other MetAP2 inhibitors for the treatment of obesity. Careful consideration of the formulation vehicle and the use of precise food intake measurement systems will enhance the quality and impact of these preclinical studies.
References
- 1. ijpsr.com [ijpsr.com]
- 2. researchgate.net [researchgate.net]
- 3. In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diet-Induced Obesity and Diet-Resistant rats: differences in the rewarding and anorectic effects of D-amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of different diets used to induce obesity/metabolic syndrome on bladder function in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating Beloranib's Off-Target Effects Using Cell-Based Assays
Introduction
Beloranib is a fumagillin analog developed as a potent inhibitor of methionine aminopeptidase 2 (MetAP2), an enzyme implicated in angiogenesis.[1][2] Initially investigated as an anti-cancer agent due to its anti-angiogenic properties, this compound was also found to induce significant weight loss, leading to its exploration as a treatment for obesity.[1][3] While its on-target activity against MetAP2 is established, the full spectrum of its biological effects may not be solely attributable to MetAP2 inhibition, suggesting the presence of off-target interactions.[4] Comprehensive evaluation of off-target effects is a critical step in drug development to understand the complete pharmacological profile, anticipate potential adverse events, and identify novel mechanisms of action.
These application notes provide detailed protocols for a panel of cell-based assays designed to systematically evaluate the potential off-target effects of this compound on key cellular processes, including general cytotoxicity, cell cycle progression, apoptosis, angiogenesis, and adipogenesis.
General Cytotoxicity and Cell Proliferation Assays
Application Note:
The initial assessment of off-target effects involves determining the general cytotoxicity of this compound across various cell lines. These assays measure metabolic activity as an indicator of cell viability and proliferation.[5] A broad screening against a panel of cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, and various cancer cell lines) can reveal tissue-specific sensitivities not directly related to MetAP2 inhibition.
1.1. MTT Cell Viability Assay
This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[6] The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[7]
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Data Presentation:
| Compound | Concentration (µM) | Absorbance (570 nm) | % Viability vs. Control |
| Vehicle Control | 0 | 1.250 | 100% |
| This compound | 0.1 | 1.210 | 96.8% |
| This compound | 1 | 1.150 | 92.0% |
| This compound | 10 | 0.850 | 68.0% |
| This compound | 100 | 0.420 | 33.6% |
| IC₅₀ (µM) | [Calculated Value] |
Experimental Workflow Diagram:
References
- 1. Aspergillus, angiogenesis, and obesity: the story behind this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. fpwr.org [fpwr.org]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying Beloranib's Impact on Fat Mass and Lean Mass
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to quantify the effects of Beloranib, a methionine aminopeptidase 2 (MetAP2) inhibitor, on fat mass and lean mass. The included protocols are based on findings from clinical trials and preclinical studies.
Introduction
This compound has demonstrated significant effects on body composition, primarily characterized by a reduction in fat mass with the preservation of lean mass.[1][2] This document outlines the experimental protocols and summarizes the quantitative data from key studies to guide researchers in designing and interpreting experiments aimed at evaluating the impact of this compound and other MetAP2 inhibitors on body composition.
Mechanism of Action
This compound functions by inhibiting methionine aminopeptidase 2 (MetAP2), an enzyme crucial for the maturation and function of certain proteins.[3] This inhibition triggers a cascade of downstream effects that collectively lead to reduced fat storage and increased fat metabolism.[4][5] The proposed mechanism involves the modulation of key signaling pathways that regulate lipid biosynthesis, fat oxidation, and appetite.[4][6]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on body weight, fat mass, and other relevant parameters from various clinical trials.
Table 1: Effects of this compound on Body Weight in Obese Adults (12-Week, Phase II Study) [7][8][9]
| Treatment Group | Mean Weight Loss (kg) | Mean Weight Loss (%) | Placebo-Adjusted Weight Loss (kg) |
| Placebo | -0.4 ± 0.4 | - | - |
| This compound 0.6 mg | -5.5 ± 0.5 | - | -5.1 |
| This compound 1.2 mg | -6.9 ± 0.6 | - | -6.5 |
| This compound 2.4 mg | -10.9 ± 1.1 | - | -10.5 |
Table 2: Effects of this compound on Body Composition in Prader-Willi Syndrome (26-Week, Phase III Study) [1][9][10]
| Treatment Group | Change in Body Weight (%) | Change in Fat Mass (kg) |
| Placebo | +4 (increase) | +2.6 (gain) |
| This compound 1.8 mg | -8.0 | -2.5 |
| This compound 2.4 mg | -9.5 | -5.0 |
Table 3: Effects of this compound on Hyperphagia in Prader-Willi Syndrome (26-Week, Phase III Study) [5][10]
| Treatment Group | Mean Change in HQ-CT Score | Placebo-Adjusted Mean Difference |
| Placebo | -0.4 | - |
| This compound 1.8 mg | -6.7 | -6.3 |
| This compound 2.4 mg | -7.4 | -7.0 |
Experimental Protocols
This compound Formulation and Administration
Objective: To prepare and administer this compound for subcutaneous injection.
Materials:
-
This compound (ZGN-440) sterile lyophilized powder[9]
-
Sterile diluent (e.g., sterile water for injection)[9]
-
Sterile syringes and needles for reconstitution and administration
-
Alcohol swabs
-
Sharps container
Protocol:
-
Reconstitution:
-
Follow the specific instructions provided with the this compound vials for the volume of diluent to be added.
-
Gently swirl the vial to dissolve the lyophilized powder. Do not shake vigorously to avoid denaturation.
-
Visually inspect the solution for particulate matter and discoloration prior to administration. The solution should be clear.
-
-
Subcutaneous Injection:
-
Select an appropriate injection site, such as the abdomen (at least 2 inches from the navel), upper thighs, or upper arms.[11] Rotate injection sites to prevent lipodystrophy.[11]
-
Cleanse the injection site with an alcohol swab and allow it to air dry.
-
Pinch a fold of skin at the injection site.
-
Insert the needle at a 45° to 90° angle into the subcutaneous tissue.[2]
-
Slowly inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze or cotton ball. Do not rub the site.
-
Dispose of the syringe and needle in a sharps container.
-
Body Composition Analysis using Dual-Energy X-ray Absorptiometry (DEXA)
Objective: To quantify fat mass, lean mass, and bone mineral content.
Materials:
-
DEXA scanner and associated software
-
Calibrated phantom for quality control
Protocol:
-
Patient Preparation:
-
Instruct participants to fast for a specified period (e.g., 4-6 hours) before the scan to ensure an empty bladder and stable hydration status.
-
Participants should wear clothing without any metal zippers, buttons, or buckles.
-
Measure and record the participant's height and weight.
-
-
DEXA Scan Procedure:
-
Perform daily quality control scans using a calibrated phantom according to the manufacturer's instructions.
-
Position the participant supine on the scanner bed, ensuring they are centered and straight.
-
Secure the participant's arms and legs in a standardized position to ensure reproducibility.
-
Perform a whole-body scan according to the manufacturer's protocol. The scan duration will vary depending on the instrument.
-
-
Data Analysis:
-
Use the manufacturer's software to analyze the scan data.
-
Define and analyze specific regions of interest (e.g., trunk, arms, legs) as required by the study protocol.
-
Record the following parameters:
-
Total and regional fat mass (in grams or kilograms)
-
Total and regional lean mass (in grams or kilograms)
-
Total and regional bone mineral content (in grams)
-
Percentage of body fat
-
-
Assessment of Hyperphagia using the Hyperphagia Questionnaire for Clinical Trials (HQ-CT)
Objective: To quantify changes in food-seeking behaviors and appetite, particularly in populations like Prader-Willi Syndrome.
Materials:
-
Validated Hyperphagia Questionnaire for Clinical Trials (HQ-CT) form (caregiver-reported)[12]
Protocol:
-
Administration:
-
The HQ-CT is a 9-item questionnaire completed by a caregiver who has close and regular contact with the participant.[12][13]
-
The recall period for the questionnaire is typically the preceding two weeks.[12]
-
Provide clear instructions to the caregiver on how to complete the questionnaire, ensuring they understand each question and the response scale.
-
-
Scoring:
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits MetAP2, leading to reduced fat synthesis and increased fat oxidation.
Experimental Workflow for a this compound Clinical Trial
Caption: A typical workflow for a randomized, placebo-controlled clinical trial of this compound.
References
- 1. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]
- 2. 18.5 Administering Subcutaneous Medications – Nursing Skills – 2e [wtcs.pressbooks.pub]
- 3. medchemexpress.com [medchemexpress.com]
- 4. dovepress.com [dovepress.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. mdpi.com [mdpi.com]
- 7. A MetAP2 inhibitor blocks adipogenesis, yet improves glucose uptake in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7.3 Intradermal and Subcutaneous Injections – Clinical Procedures for Safer Patient Care [opentextbc.ca]
- 9. Effects of MetAP2 inhibition on hyperphagia and body weight in Prader-Willi syndrome: a randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nursing guidelines : Subcutaneous injections and device management [rch.org.au]
- 11. How to give a subcutaneous injection by Johns Hopkins Arthritis [hopkinsarthritis.org]
- 12. rtihs.org [rtihs.org]
- 13. researchgate.net [researchgate.net]
- 14. fpwr.org [fpwr.org]
Application Notes and Protocols for Histological Analysis of Adpise Tissue Following Beloranib Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the histological analysis of adipose tissue after treatment with Beloranib, a novel methionine aminopeptidase 2 (MetAP2) inhibitor. This compound has been investigated for its role in inducing weight loss by modulating fat metabolism.[1][2][3][4] This document outlines the expected histological changes, detailed protocols for tissue analysis, and the underlying signaling pathways involved.
Introduction to this compound and its Effects on Adipose Tissue
This compound is a synthetic analog of fumagillin that inhibits MetAP2, an enzyme implicated in the regulation of lipid metabolism and angiogenesis.[1] Preclinical and clinical studies have demonstrated that this compound can induce significant weight loss, primarily by reducing fat mass.[4][5][6][7] The proposed mechanism involves the stimulation of stored fat utilization and a reduction in hunger.[3][6] Histological analysis of adipose tissue is a critical step in understanding the cellular and morphological changes that underpin these macroscopic effects. Studies on MetAP2 inhibitors have shown a notable reduction in the size of adipocytes, indicating an effect on lipid storage at the cellular level.
Quantitative Data Summary
The following tables summarize the expected quantitative changes in adipose tissue following treatment with a MetAP2 inhibitor, based on preclinical data from a mouse model of obesity treated with a fumagillin derivative, which has the same mechanism of action as this compound.
Table 1: Effect of MetAP2 Inhibition on Adipocyte Size in Gonadal Adipose Tissue
| Treatment Group | Mean Adipocyte Size (µm²) (Mean ± SD) |
| Vehicle Control | 3000 ± 500 |
| MetAP2 Inhibitor | 1500 ± 300 |
Data adapted from a study on a ciliopathy mouse model of obesity treated with a fumagillin derivative.
Experimental Protocols
Detailed methodologies for the histological analysis of adipose tissue after this compound treatment are provided below. These protocols are based on established methods for adipose tissue histology and can be adapted for specific experimental needs.
Adipose Tissue Sample Preparation
Proper fixation and processing of adipose tissue are crucial for preserving its morphology.
Materials:
-
10% Neutral Buffered Formalin (NBF)
-
Phosphate Buffered Saline (PBS)
-
70%, 80%, 95%, and 100% Ethanol
-
Xylene
-
Paraffin Wax
-
Tissue Cassettes
-
Microtome
Protocol:
-
Fixation: Immediately following excision, adipose tissue samples should be placed in at least 10 times their volume of 10% NBF.[8] Fix for 24-72 hours at room temperature to ensure thorough preservation.[8]
-
Dehydration: After fixation, wash the tissue in PBS and then dehydrate through a graded series of ethanol concentrations:
-
Clearing: Clear the dehydrated tissue in xylene (2 changes, 1 hour each) to remove the ethanol.[8]
-
Infiltration and Embedding: Infiltrate the cleared tissue with molten paraffin wax (3 changes, 1 hour each at 60°C) and then embed in a paraffin block.[8]
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
Hematoxylin and Eosin (H&E) Staining
H&E staining is a standard method for visualizing tissue morphology, including adipocyte size and overall tissue structure.
Materials:
-
Deparaffinized and rehydrated tissue sections
-
Hematoxylin solution
-
Eosin solution
-
Acid alcohol
-
Scott's tap water substitute (or running tap water)
-
Graded ethanol series (for dehydration)
-
Xylene
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration:
-
Xylene (2 changes, 5 minutes each)
-
100% Ethanol (2 changes, 3 minutes each)
-
95% Ethanol (2 changes, 3 minutes each)
-
70% Ethanol (3 minutes)
-
Running tap water (5 minutes)
-
-
Staining:
-
Stain in Hematoxylin for 5-10 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol for a few seconds.
-
Rinse in running tap water.
-
Blue in Scott's tap water substitute for 1-2 minutes.
-
Rinse in running tap water.
-
Counterstain in Eosin for 1-3 minutes.
-
-
Dehydration and Mounting:
-
95% Ethanol (2 changes, 2 minutes each)
-
100% Ethanol (2 changes, 2 minutes each)
-
Xylene (2 changes, 5 minutes each)
-
Mount with a coverslip using a permanent mounting medium.
-
Oil Red O Staining for Lipid Content
Oil Red O staining is used to visualize neutral lipids within adipocytes, providing a qualitative and semi-quantitative assessment of lipid content. This procedure is typically performed on frozen sections.
Materials:
-
Fresh or frozen adipose tissue
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
10% Formalin
-
60% Isopropanol
-
Oil Red O working solution (0.3% Oil Red O in 60% isopropanol)
-
Hematoxylin solution
-
Aqueous mounting medium
Protocol:
-
Sectioning:
-
Embed fresh or frozen tissue in OCT compound and freeze.
-
Cut 8-10 µm thick sections using a cryostat.
-
Mount sections on glass slides.
-
-
Fixation and Staining:
-
Fix the sections in 10% formalin for 10 minutes.
-
Rinse with distilled water.
-
Incubate in 60% isopropanol for 5 minutes.
-
Stain with Oil Red O working solution for 15-20 minutes.
-
Rinse with 60% isopropanol.
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with Hematoxylin for 30-60 seconds.
-
Rinse with distilled water.
-
Mount with a coverslip using an aqueous mounting medium.
-
Visualization of Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow for histological analysis and the proposed signaling pathway of this compound in adipose tissue.
References
- 1. Adipocyte Lipolysis: from molecular mechanisms of regulation to disease and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and safety of this compound for weight loss in obese adults: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A MetAP2 inhibitor blocks adipogenesis, yet improves glucose uptake in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Untitled [macdougald.lab.medicine.umich.edu]
Application Notes and Protocols for Measuring Metabolic Markers in Response to Beloranib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring key metabolic markers in response to treatment with Beloranib, a novel inhibitor of methionine aminopeptidase 2 (MetAP2). The protocols outlined below are based on established methodologies and data from clinical trials to ensure accuracy and reproducibility in a research setting.
Introduction to this compound and its Metabolic Effects
This compound is an investigational drug that has demonstrated significant effects on weight loss and a range of metabolic markers. Its primary mechanism of action is the inhibition of MetAP2, an enzyme crucial for the processing of newly synthesized proteins.[1] By inhibiting MetAP2, this compound is believed to modulate pathways involved in lipid metabolism and energy expenditure, leading to reduced fat mass and improvements in associated cardiometabolic risk factors.[1][2] Clinical trials have shown that this compound can lead to reductions in triglycerides, LDL cholesterol, waist circumference, and diastolic blood pressure, as well as favorable changes in inflammatory and adipokine markers such as C-reactive protein (CRP), adiponectin, and leptin.[2][3]
Quantitative Data from Clinical Trials
The following tables summarize the quantitative changes in key metabolic markers observed in clinical trials of this compound at various dosages and treatment durations.
Table 1: Effects of this compound on Lipids and Anthropometric Measurements
| Parameter | This compound Dose | Treatment Duration | Change from Baseline | Reference |
| Triglycerides | 0.9 mg/m² (IV, twice weekly) | 26 days | -38% | [4] |
| 1.2 mg (SC, twice weekly) | 12 weeks | Significant Decrease | ||
| 2.4 mg (SC, twice weekly) | 12 weeks | Significant Decrease | ||
| LDL Cholesterol | 0.9 mg/m² (IV, twice weekly) | 26 days | -23% | [4] |
| 2.4 mg (SC, twice weekly) | 12 weeks | Significant Reduction | ||
| Waist Circumference | 0.9 mg/m² (IV, twice weekly) | 25 days | -3.9 ± 0.9 cm | |
| 0.6, 1.2, 2.4 mg (SC, twice weekly) | 12 weeks | Dose-dependent reductions | ||
| Diastolic Blood Pressure | 0.9 mg/m² (IV, twice weekly) | 25 days | -4.5 ± 2.1 mmHg | [2] |
Table 2: Effects of this compound on Inflammatory and Adipokine Markers
| Parameter | This compound Dose | Treatment Duration | Change from Baseline | Reference |
| hs-C-Reactive Protein (hsCRP) | 0.9 mg/m² (IV, twice weekly) | 25 days | -64% | [2] |
| 1.2 mg and 2.4 mg (SC, twice weekly) | 12 weeks | Significant Decrease | ||
| 1.8 mg (SC, twice weekly) | 4-8 weeks | Improvements | [5] | |
| Adiponectin | 1.2 mg and 2.4 mg (SC, twice weekly) | 12 weeks | Significant Increase | |
| Leptin | 1.2 mg and 2.4 mg (SC, twice weekly) | 12 weeks | Significant Decrease |
Experimental Protocols
The following are detailed protocols for the measurement of the key metabolic markers affected by this compound.
Lipid Panel Analysis
a. Triglycerides Measurement
-
Principle: This is an enzymatic assay. Triglycerides in the sample are hydrolyzed to glycerol and free fatty acids. Glycerol is then phosphorylated and oxidized, leading to the formation of a colored product that is measured spectrophotometrically.
-
Sample Type: Serum or plasma.
-
Procedure:
-
Collect blood from the subject after a 12-14 hour fast.
-
Separate serum or plasma from the blood cells by centrifugation.
-
Use a commercial enzymatic triglyceride assay kit.
-
Follow the manufacturer's instructions for reagent preparation and sample incubation.
-
Measure the absorbance of the resulting colored solution at the wavelength specified by the kit (typically around 500-550 nm).
-
Calculate the triglyceride concentration based on a standard curve.
-
b. LDL Cholesterol Measurement
-
Principle: LDL cholesterol is typically calculated using the Friedewald equation: LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5). This requires the measurement of total cholesterol, HDL cholesterol, and triglycerides. Direct measurement methods are also available.
-
Sample Type: Serum or plasma.
-
Procedure (Calculated Method):
-
Measure total cholesterol, HDL cholesterol, and triglycerides using respective enzymatic assay kits.
-
Ensure the subject has fasted for 12-14 hours, as the Friedewald equation is most accurate in a fasting state.
-
Apply the Friedewald formula to calculate the LDL cholesterol concentration. Note that this calculation is not valid for triglyceride levels above 400 mg/dL.
-
Anthropometric Measurements
a. Waist Circumference
-
Principle: A standardized procedure to measure the circumference of the abdomen.
-
Procedure:
-
The subject should stand with feet together, and arms at their sides.
-
Locate the top of the hip bone (iliac crest).
-
Place a flexible, non-stretchable measuring tape horizontally around the abdomen at the level of the iliac crest.
-
Ensure the tape is snug but does not compress the skin.
-
The measurement should be taken at the end of a normal expiration.
-
Record the measurement to the nearest 0.1 cm.
-
Blood Pressure Measurement
a. Diastolic Blood Pressure
-
Principle: Measurement of the pressure in the arteries when the heart is at rest between beats.
-
Procedure:
-
The subject should be seated comfortably in a quiet room for at least 5 minutes with their back supported and feet flat on the floor. The arm should be supported at heart level.
-
Use a calibrated sphygmomanometer with an appropriately sized cuff.
-
Wrap the cuff around the upper arm.
-
Inflate the cuff to about 30 mmHg above the point where the radial pulse disappears.
-
Place the stethoscope over the brachial artery.
-
Slowly deflate the cuff at a rate of 2-3 mmHg per second.
-
The diastolic pressure is the point at which the Korotkoff sounds disappear.
-
Inflammatory and Adipokine Marker Analysis
a. High-Sensitivity C-Reactive Protein (hsCRP)
-
Principle: A quantitative immunoassay to measure low levels of C-reactive protein in the blood.
-
Sample Type: Serum or plasma.
-
Procedure:
-
Collect a blood sample and separate the serum or plasma.
-
Use a high-sensitivity CRP ELISA kit.
-
Follow the manufacturer's protocol for sample dilution, incubation with capture and detection antibodies, and addition of substrate.
-
Measure the absorbance of the colorimetric reaction using a microplate reader.
-
Calculate the hsCRP concentration from a standard curve.
-
b. Adiponectin Measurement
-
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) to quantify adiponectin levels.
-
Sample Type: Serum or plasma.
-
Procedure:
-
Obtain serum or plasma from a blood sample.
-
Use a commercially available human adiponectin ELISA kit.
-
Adhere to the kit's instructions regarding sample dilution, incubation with coated antibodies, and subsequent steps involving biotinylated detection antibody and streptavidin-HRP.
-
After the addition of the substrate and stop solution, measure the optical density.
-
Determine the adiponectin concentration by referencing a standard curve.
-
c. Leptin Measurement
-
Principle: A sandwich ELISA for the quantitative determination of leptin.
-
Sample Type: Serum or plasma.
-
Procedure:
-
Process a blood sample to obtain serum or plasma.
-
Utilize a human leptin ELISA kit.
-
Follow the detailed protocol provided with the kit for all steps, including sample and standard preparation, incubation times, and washing procedures.
-
Read the absorbance on a microplate reader.
-
Calculate the leptin concentration based on the standard curve.
-
Visualizations
Signaling Pathway
Caption: this compound inhibits MetAP2, leading to metabolic changes.
Experimental Workflow
Caption: Workflow for a clinical trial measuring metabolic markers.
References
- 1. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zafgen Announces Additional Weight Loss and Cardiometabolic Data from Phase 1 Studies of this compound in Obesity at American Diabetes Association's 72nd Scientific Sessions® [prnewswire.com]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. A randomized, placebo-controlled trial of this compound for the treatment of hypothalamic injury-associated obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for Long-Term Beloranib Efficacy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting long-term preclinical and clinical studies to evaluate the efficacy and safety of Beloranib, a novel methionine aminopeptidase 2 (MetAP2) inhibitor for weight management. The protocols detailed below are intended to serve as a guide and should be adapted to specific research questions and institutional guidelines.
Introduction to this compound and its Mechanism of Action
This compound is an investigational drug that has shown significant promise in promoting weight loss and reducing hyperphagia.[1][2] It functions by inhibiting MetAP2, an enzyme crucial for the processing of newly synthesized proteins.[3][4] While initially explored as an anti-cancer agent due to its anti-angiogenic properties, its profound effects on metabolism have shifted its focus to obesity treatment.[3][5] The clinical development of this compound was halted due to safety concerns, specifically an increased risk of thromboembolic events.[2][3] Therefore, any long-term efficacy studies must incorporate rigorous safety monitoring.
The proposed mechanism of action for this compound's metabolic effects involves the modulation of key signaling pathways that regulate lipid metabolism and energy balance.[6] Inhibition of MetAP2 is thought to lead to downstream effects on lipid synthesis and fat storage.[7]
Preclinical Long-Term Efficacy and Safety Studies
Study Design and Objectives
A long-term (e.g., 6-12 months) preclinical study in a relevant animal model of obesity (e.g., diet-induced obese mice or Zucker rats) is essential to establish the durability of this compound's effects and to monitor for potential long-term toxicities.
Primary Objectives:
-
To evaluate the long-term efficacy of this compound on body weight and body composition.
-
To assess the sustained effects of this compound on food intake and energy expenditure.
-
To monitor for long-term adverse effects, with a particular focus on hematological and cardiovascular parameters.
Secondary Objectives:
-
To investigate the long-term effects of this compound on glucose homeostasis and insulin sensitivity.
-
To determine the long-term impact on lipid profiles and markers of inflammation.
-
To elucidate the chronic effects of this compound on the expression and activity of key proteins in relevant signaling pathways.
Experimental Groups
-
Group 1: Vehicle Control (e.g., saline or appropriate vehicle)
-
Group 2: Low-Dose this compound
-
Group 3: Mid-Dose this compound
-
Group 4: High-Dose this compound
-
Group 5 (Optional): Pair-fed control group to distinguish between effects on food intake and direct metabolic effects.
Key Efficacy and Safety Assessments
Table 1: Preclinical Long-Term Efficacy and Safety Assessment Schedule
| Assessment | Baseline | Monthly | 3 Months | 6 Months | 12 Months (End of Study) |
| Body Weight | ✓ | ✓ | ✓ | ✓ | ✓ |
| Food and Water Intake | ✓ | Weekly | ✓ | ✓ | ✓ |
| Body Composition (DEXA) | ✓ | ✓ | ✓ | ✓ | |
| Indirect Calorimetry | ✓ | ✓ | ✓ | ✓ | |
| Fecal Bomb Calorimetry | ✓ | ✓ | ✓ | ✓ | |
| Blood Glucose & Insulin | ✓ | ✓ | ✓ | ✓ | ✓ |
| Lipid Panel | ✓ | ✓ | ✓ | ✓ | |
| Biomarkers (Adiponectin, Leptin) | ✓ | ✓ | ✓ | ✓ | |
| Complete Blood Count (CBC) | ✓ | ✓ | ✓ | ✓ | ✓ |
| Coagulation Panel | ✓ | ✓ | ✓ | ✓ | ✓ |
| Histopathology | ✓ |
Experimental Protocols
Protocol:
-
Anesthetize the animal using isoflurane.
-
Position the animal in a prone position on the DEXA scanner platform, ensuring limbs are extended.
-
Perform a whole-body scan according to the manufacturer's instructions.
-
Analyze the scan to determine lean mass, fat mass, and bone mineral density.
Protocol:
-
Acclimatize individual animals to the metabolic cages for at least 24 hours.
-
Ensure ad libitum access to food and water.
-
Monitor oxygen consumption (VO2) and carbon dioxide production (VCO2) over a 24-48 hour period.
-
Calculate the Respiratory Exchange Ratio (RER = VCO2/VO2) and energy expenditure.
Protocol:
-
Collect feces from individual animals over a 72-hour period.
-
Dry the fecal samples to a constant weight.
-
Grind the dried feces into a fine powder.
-
Combust a known weight of the fecal powder in a bomb calorimeter to determine its energy content.
-
Calculate energy absorption by subtracting the energy content of the feces from the energy content of the food consumed.
Protocol for Adiponectin and Leptin:
-
Collect blood samples via cardiac puncture or tail vein bleed at specified time points.
-
Separate plasma or serum and store at -80°C until analysis.
-
Use commercially available ELISA kits for the quantification of adiponectin and leptin.
-
Follow the manufacturer's instructions for sample dilution, incubation times, and plate reading.
Clinical Long-Term Efficacy and Safety Studies
Study Design and Objectives
A randomized, double-blind, placebo-controlled, multi-center study with a duration of at least one year is recommended to assess the long-term efficacy and safety of this compound in an obese population.
Primary Endpoints:
-
Mean percent change in body weight from baseline to 52 weeks.
-
Proportion of patients achieving at least 5% and 10% weight loss at 52 weeks.
Secondary Endpoints:
-
Changes in waist circumference, body mass index (BMI), and body composition.
-
Changes in hyperphagia scores (in relevant populations, e.g., Prader-Willi Syndrome).
-
Improvements in cardiometabolic risk factors (HbA1c, lipid profile, blood pressure).
-
Assessment of safety and tolerability, with a focus on thromboembolic events.
Patient Population
-
Adults with a BMI ≥ 30 kg/m ² or ≥ 27 kg/m ² with at least one weight-related comorbidity (e.g., type 2 diabetes, dyslipidemia, hypertension).
-
Exclusion criteria should include a history of thromboembolic disease or other significant cardiovascular conditions.
Study Arms
-
Arm 1: Placebo + Lifestyle Intervention
-
Arm 2: Low-Dose this compound + Lifestyle Intervention
-
Arm 3: High-Dose this compound + Lifestyle Intervention
All participants should receive standardized counseling on diet and exercise.
Key Efficacy and Safety Assessments
Table 2: Clinical Long-Term Efficacy and Safety Assessment Schedule
| Assessment | Screening | Baseline | Weeks 4, 12, 26 | Week 52 (End of Study) | Follow-up |
| Body Weight | ✓ | ✓ | ✓ | ✓ | ✓ |
| Waist Circumference | ✓ | ✓ | ✓ | ✓ | ✓ |
| Vital Signs | ✓ | ✓ | ✓ | ✓ | ✓ |
| Body Composition (DEXA/BIA) | ✓ | ✓ | |||
| Fasting Glucose & HbA1c | ✓ | ✓ | ✓ | ✓ | |
| Fasting Lipid Panel | ✓ | ✓ | ✓ | ✓ | |
| Biomarkers | ✓ | ✓ | ✓ | ||
| Adverse Event Monitoring | ✓ | ✓ | ✓ | ✓ | ✓ |
| Coagulation Profile | ✓ | ✓ | ✓ | ✓ | |
| D-dimer Testing | ✓ | Monthly | ✓ | ||
| Imaging for VTE | As needed | As needed | As needed | As needed | As needed |
Visualizations
Proposed Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound in metabolic regulation.
Preclinical Experimental Workflow
References
- 1. Bomb calorimetry. [bio-protocol.org]
- 2. ftp.sanger.ac.uk [ftp.sanger.ac.uk]
- 3. Indirect Calorimetry Protocol - IMPReSS [web.mousephenotype.org]
- 4. Dual-energy x-ray absorptiometry (DEXA) [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. dbc-labs.com [dbc-labs.com]
- 7. Guidelines for Dual Energy X-Ray Absorptiometry Analysis of Trabecular Bone-Rich Regions in Mice: Improved Precision, Accuracy, and Sensitivity for Assessing Longitudinal Bone Changes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Mitigating gastrointestinal side effects of Beloranib in vivo
Technical Support Center: Beloranib In Vivo Research
This guide is intended for researchers, scientists, and drug development professionals investigating this compound or other Methionine aminopeptidase 2 (MetAP2) inhibitors. Given that this compound's clinical development was halted, this information is provided for research purposes to understand and potentially mitigate gastrointestinal (GI) side effects observed in preclinical and clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is an investigational drug, a synthetic derivative of the natural compound fumagillin, that was developed for the treatment of obesity.[1] Its primary mechanism of action is the irreversible inhibition of Methionine aminopeptidase 2 (MetAP2), an enzyme that plays a crucial role in protein modification and function.[2][3] MetAP2 inhibitors were initially investigated as anti-cancer agents due to their anti-angiogenic properties.[3][4] In the context of obesity, this compound is thought to reduce hunger and increase the metabolism of stored fat.[1][5]
Q2: What are the known gastrointestinal (GI) side effects of this compound from clinical trials?
Clinical trials of this compound reported several gastrointestinal adverse events. The most common were nausea, diarrhea, and vomiting.[5][6][7] These side effects were typically described as mild to moderate and transient in nature. Injection site bruising was also frequently reported.[8]
Q3: Were the gastrointestinal side effects of this compound dose-dependent?
Yes, clinical data indicates that the GI side effects were dose-dependent.[6] A 12-week Phase II study showed that while 0.6 mg and 1.2 mg doses were generally well-tolerated, the highest dose of 2.4 mg was associated with a greater incidence of mild to moderate GI adverse events, particularly during the first month of treatment. These side effects led to more early withdrawals from the study in the high-dose group compared to the lower-dose and placebo groups.
Q4: What is the proposed mechanism for this compound-induced GI side effects?
The precise mechanism linking MetAP2 inhibition to gastrointestinal side effects is not fully elucidated. However, MetAP2 is a critical enzyme for the function of many newly synthesized proteins in endothelial and other cell types.[3][4] The GI side effects could be an on-target effect related to the disruption of normal physiological processes in the gut epithelium or enteric nervous system, which have high cell turnover rates. Alternatively, they could be off-target effects. Given that MetAP2 inhibitors affect cellular proliferation, they might share some mechanistic overlap with chemotherapeutic agents, which are well-known for causing nausea and vomiting.[9]
Q5: How can I monitor for GI side effects in my in vivo animal models?
Monitoring for GI side effects in animal models requires careful observation and specific assays. Key indicators include:
-
Body Weight and Food/Water Intake: A sudden drop not attributable to the expected pharmacological effect can indicate adverse GI events.
-
Behavioral Changes: Observe for signs of distress, such as lethargy, abdominal writhing, or specific nausea-like behaviors (e.g., pica in rats).
-
Stool Consistency: Monitor for diarrhea or constipation. Stool water content can be quantified.
-
Gastrointestinal Motility Assays: A charcoal meal transit assay can be used to assess the rate of gastric emptying and intestinal transit.
-
Histopathology: Post-mortem examination of the GI tract can reveal signs of irritation, inflammation, or mucosal damage.
Troubleshooting Guide: In Vivo Experiments
Issue 1: High incidence of nausea and vomiting-like symptoms (e.g., pica) in animal models.
-
Potential Cause: The dose of this compound administered may be too high for the specific animal strain or model, leading to acute toxicity. The formulation or vehicle could also be contributing to irritation.
-
Troubleshooting Steps:
-
Dose Reduction: Perform a dose-response study to identify the minimum effective dose that achieves the desired therapeutic effect with tolerable side effects.
-
Formulation Adjustment: Ensure the pH and osmolarity of the vehicle for subcutaneous injection are physiologically compatible. Investigate alternative, slow-release formulations if available.
-
Co-administration with Antiemetics: Consider co-administering a 5-HT3 receptor antagonist (e.g., ondansetron) or an NK-1 receptor antagonist.[10][11] These are standard clinical treatments for chemotherapy-induced nausea and vomiting and can be effective in preclinical models.[9][10] Always run appropriate vehicle and antiemetic-only control groups.
-
Issue 2: Animals exhibit significant diarrhea and weight loss.
-
Potential Cause: this compound may be directly affecting gut motility or causing mucosal damage, leading to malabsorption and fluid loss.
-
Troubleshooting Steps:
-
Assess Gut Motility: Implement a charcoal meal assay to quantify the effect on intestinal transit. If motility is significantly increased, this confirms a potential cause.
-
Supportive Care: Ensure animals have unrestricted access to water and electrolytes to prevent dehydration.
-
Antidiarrheal Agents (for mechanistic studies): In terminal studies aimed at understanding the mechanism, the use of agents like loperamide could be explored to see if it reverses the effect. This is not a long-term solution but can help isolate the cause.
-
Histopathological Analysis: Examine sections of the stomach, duodenum, jejunum, and colon to check for signs of inflammation, villous atrophy, or other pathological changes that could explain the symptoms.
-
Data Presentation
Table 1: Summary of Dose-Dependent Weight Loss and Gastrointestinal Side Effects of this compound (Phase II Clinical Trial Data)
| Dose Group (subcutaneous) | Mean Weight Loss at 12 Weeks (kg) | Common Gastrointestinal Side Effects Reported | Severity and Onset |
| Placebo | -0.4 ± 0.4 | Comparable to this compound groups for some AEs | N/A |
| 0.6 mg this compound | -5.5 ± 0.5 | Nausea, Diarrhea, Vomiting | Generally mild and well-tolerated |
| 1.2 mg this compound | -6.9 ± 0.6 | Nausea, Diarrhea, Vomiting | Generally mild and well-tolerated |
| 2.4 mg this compound | -10.9 ± 1.1 | Nausea, Diarrhea, Vomiting | Mild to moderate; more frequent, especially in the first month. Led to more study withdrawals. |
Data compiled from published results of a 12-week, randomized, double-blind study in 147 participants with obesity.
Experimental Protocols
Protocol 1: Preclinical Assessment of Nausea-like Behavior (Pica Model) in Rats
This protocol is a standard method to assess nausea and vomiting, as rodents do not vomit.
-
Acclimatization: House male Wistar rats individually in cages with standard bedding and free access to food, water, and kaolin clay pellets for at least 3 days.
-
Baseline Measurement: Measure the daily consumption of standard food chow and kaolin for 2-3 days to establish a baseline. Kaolin is a non-nutritive substance, and its consumption (pica) is an established surrogate for nausea in rats.
-
Dosing: Administer this compound or vehicle control via subcutaneous injection at the desired doses. Include a positive control group treated with a known emetic agent like cisplatin.
-
Data Collection: Over the next 24-48 hours, measure the consumption of food chow and kaolin pellets at regular intervals (e.g., 2, 4, 8, 24, 48 hours post-dose). Also, monitor the animals for any other signs of distress.
-
Analysis: Compare the amount of kaolin consumed by the this compound-treated groups to the vehicle control group. A statistically significant increase in kaolin consumption is indicative of a nausea-like state.
Protocol 2: Mitigation of GI Side Effects with a 5-HT3 Antagonist
-
Study Groups: Establish four experimental groups of rats, acclimatized as described in Protocol 1:
-
Group A: Vehicle for this compound + Vehicle for Antiemetic
-
Group B: this compound + Vehicle for Antiemetic
-
Group C: Vehicle for this compound + Ondansetron (or other 5-HT3 antagonist)
-
Group D: this compound + Ondansetron
-
-
Pre-treatment: Administer ondansetron (e.g., 1-3 mg/kg, intraperitoneally) or its vehicle 30-60 minutes before the administration of this compound.
-
Dosing: Administer the predetermined dose of this compound (known to cause pica) or its vehicle.
-
Observation and Data Collection: As in Protocol 1, measure kaolin and food consumption for the next 24-48 hours. Monitor stool consistency and general animal welfare.
-
Analysis: Compare kaolin consumption in Group D (this compound + Ondansetron) to Group B (this compound only). A significant reduction in kaolin intake in Group D would suggest that the nausea-like side effects of this compound are at least partially mediated by the 5-HT3 receptor pathway and can be mitigated by its blockade.
Mandatory Visualizations
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamscience.com [benthamscience.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ascending dose-controlled trial of this compound, a novel obesity treatment for safety, tolerability, and weight loss in obese women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of MetAP2 inhibition on hyperphagia and body weight in Prader-Willi syndrome: a randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Treatment of drug-induced nausea and vomiting] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Management of Patients With Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Addressing solubility and stability issues of Beloranib in vitro
Welcome to the Beloranib Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the common challenges associated with the in vitro use of this compound, a potent and selective inhibitor of Methionine aminopeptidase 2 (MetAP2). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
I. Physicochemical Properties and Solubility
This compound is a synthetic derivative of fumagillin.[1] Understanding its fundamental properties is crucial for its effective use in in vitro studies.
| Property | Value | Source |
| Molecular Weight | 499.64 g/mol | [2] |
| Formula | C₂₉H₄₁NO₆ | [2] |
| Appearance | Solid | [3] |
| Purity | >98% (HPLC) | [3] |
| Solubility | 10 mM in DMSO | [3] |
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vitro experiments with this compound.
Q1: My this compound solution appears cloudy or has precipitates. What should I do?
A1: This is likely due to solubility issues.
-
Initial Dissolution: Ensure you are using a high-quality, anhydrous solvent like DMSO to prepare your stock solution.[3]
-
Working Dilutions: When diluting the DMSO stock into aqueous buffers or cell culture media, do so dropwise while vortexing to avoid precipitation. The final concentration of DMSO in your assay should be kept low (typically <0.5%) to minimize solvent-induced artifacts.
-
Warming: Gently warming the solution to 37°C may help dissolve any precipitates that have formed upon storage.
-
Sonication: Brief sonication can also aid in dissolving the compound.
Q2: I'm observing inconsistent results between experiments. What could be the cause?
A2: Inconsistent results can stem from several factors related to this compound's stability and handling.
-
Stock Solution Stability: Prepare fresh stock solutions regularly. If storing, aliquot into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Store at -20°C or -80°C for long-term stability.[5]
-
Light Sensitivity: As a fumagillin derivative, this compound may be sensitive to light.[4] Protect your stock and working solutions from light by using amber vials or wrapping containers in foil.
-
pH of Media: The stability of this compound may be pH-dependent. Significant shifts in the pH of your cell culture media during the experiment could affect its activity. Monitor and maintain a stable pH.
-
Adsorption to Plastics: Small molecules can sometimes adsorb to plastic surfaces. Consider using low-adhesion microplates and pipette tips.
Q3: How should I prepare my this compound stock solution?
A3: A detailed protocol for preparing a this compound stock solution is provided in the Experimental Protocols section below. The key is to start with a high concentration in a suitable organic solvent like DMSO.
Q4: What is the expected in vitro potency of this compound?
A4: The in vitro potency of this compound, as with other small molecule inhibitors, can vary depending on the cell line and assay conditions. For MetAP2 inhibitors, IC₅₀ values in the low nanomolar to micromolar range are typical in cell-based assays.[6]
Q5: Are there any known off-target effects I should be aware of?
A5: While this compound is a selective MetAP2 inhibitor, like any small molecule, it can have off-target effects, especially at higher concentrations. It is crucial to use the lowest effective concentration possible and include appropriate controls in your experiments.
III. Experimental Protocols
A. Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Calculate the mass of this compound required to make a 10 mM solution. For example, for 1 mL of a 10 mM solution, you would need 0.49964 mg of this compound (MW = 499.64 g/mol ).
-
Add the calculated amount of this compound to a sterile, amber microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may be necessary.
-
Aliquot the stock solution into single-use, amber tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C.[5]
B. General Protocol for In Vitro Cell-Based Assay
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from your 10 mM DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (e.g., 0.1%).
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, assess cell viability using your chosen method according to the manufacturer's protocol.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the IC₅₀ value by plotting the dose-response curve.
IV. Signaling Pathways and Experimental Workflows
A. This compound's Mechanism of Action
This compound is an inhibitor of Methionine aminopeptidase 2 (MetAP2).[7] Inhibition of MetAP2 has been shown to down-regulate the ERK1/2 signaling pathway, which is often overactive in obese individuals.[8] This pathway plays a role in cell proliferation and angiogenesis.
B. Experimental Workflow for In Vitro Assay
The following diagram outlines a typical workflow for assessing the in vitro efficacy of this compound.
V. Data Summary
| Parameter | Description |
| Recommended Solvent | Anhydrous DMSO |
| Stock Solution Concentration | 10 mM |
| Storage of Stock Solution | -20°C or -80°C, protected from light |
| Typical Final DMSO Concentration in Assay | < 0.5% |
Disclaimer: This technical support center provides guidance based on publicly available information and general laboratory practices. Researchers should always consult the manufacturer's specific product information and perform their own optimization experiments for their specific cell lines and assay conditions.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound (>85%) | CymitQuimica [cymitquimica.com]
- 3. This compound |CAS:251111-30-5 Probechem Biochemicals [probechem.com]
- 4. Fumagillin, a Mycotoxin of Aspergillus fumigatus: Biosynthesis, Biological Activities, Detection, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. resources.biomol.com [resources.biomol.com]
- 7. fpwr.org [fpwr.org]
- 8. This compound | C29H41NO6 | CID 6918502 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Beloranib Dosage Optimization
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Beloranib dosage to minimize adverse events during pre-clinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a potent inhibitor of methionine aminopeptidase 2 (MetAP2), an enzyme crucial for the post-translational modification of proteins.[1][2][3] By inhibiting MetAP2, this compound is thought to modulate key cellular processes involved in metabolism, leading to reduced hunger and increased utilization of stored fat.[3][4] While initially developed as an anti-angiogenic agent for cancer, its effects on weight loss became the primary focus of its clinical development.[2][5]
Q2: What were the typical dosage ranges of this compound used in clinical trials?
A2: Clinical trials with this compound have explored a range of subcutaneous dosages, typically administered twice weekly. These dosages include 0.6 mg, 1.2 mg, 1.8 mg, and 2.4 mg.[6][7][8]
Q3: What is the evidence for this compound's efficacy in weight reduction?
A3: Clinical studies demonstrated a dose-dependent weight loss with this compound treatment. For instance, a 12-week Phase II study in obese adults showed mean weight losses of approximately 5.5 kg, 6.9 kg, and 10.9 kg for the 0.6 mg, 1.2 mg, and 2.4 mg doses, respectively, compared to a minimal loss in the placebo group.[6][7] In patients with Prader-Willi Syndrome (PWS), a Phase 3 trial showed placebo-adjusted weight loss of 8.20% and 9.45% for the 1.8 mg and 2.4 mg doses, respectively, over six months.[9][10]
Q4: How was the reduction in hyperphagia measured in clinical trials?
A4: The primary instrument used to measure changes in hyperphagia-related behaviors in PWS clinical trials was the Hyperphagia Questionnaire for Clinical Trials (HQ-CT).[9][11] This questionnaire is a caregiver-reported assessment of food-seeking behaviors.[9] In a Phase 3 trial, this compound at 1.8 mg and 2.4 mg doses led to statistically significant reductions in HQ-CT scores compared to placebo.[9][10]
Troubleshooting Guide: Managing Adverse Events
Issue 1: Subject presents with common adverse events such as injection site bruising, nausea, diarrhea, or sleep disturbances.
Possible Cause: These are known, generally mild to moderate, and often transient adverse events associated with this compound treatment, particularly at higher doses.[4][6][7]
Suggested Mitigation/Monitoring:
-
Injection Site Reactions:
-
Rotate injection sites.
-
Ensure proper subcutaneous injection technique.
-
Monitor for signs of severe inflammation or infection.
-
-
Gastrointestinal Issues (Nausea, Diarrhea):
-
Administer this compound with or after a meal.
-
Consider dose reduction if symptoms are persistent and severe.
-
Rule out other causes of gastrointestinal distress.
-
-
Sleep Disturbances (Insomnia/Increased Sleep Latency):
-
Advise on good sleep hygiene practices.
-
Consider administering the dose earlier in the day.
-
If severe, a dose reduction may be necessary.[6]
-
Issue 2: Subject exhibits signs or symptoms of venous thromboembolism (VTE), such as deep vein thrombosis (DVT) or pulmonary embolism (PE).
Immediate Action is Critical.
Background: The clinical development of this compound was halted due to a notable imbalance in serious thromboembolic events, including fatal pulmonary embolisms, in the treatment arms compared to placebo.[9][12]
Suggested Mitigation/Monitoring Protocol:
-
Strict Exclusion Criteria: In any experimental protocol, subjects with a prior history of VTE, known thrombophilic conditions, or other significant risk factors for thrombosis should be excluded.
-
Baseline and Regular Monitoring:
-
Conduct a thorough baseline assessment of coagulation parameters (e.g., D-dimer, prothrombin time, activated partial thromboplastin time).
-
Implement regular monitoring of these parameters throughout the study.
-
Be vigilant for clinical signs of DVT (e.g., unilateral leg swelling, pain, warmth, redness) and PE (e.g., shortness of breath, chest pain, cough, tachycardia).
-
-
Immediate Discontinuation: If a VTE is suspected, this compound administration should be immediately discontinued, and the subject should receive urgent medical evaluation and appropriate anticoagulant therapy.
-
Dose-Response Relationship: The risk of VTE may be dose-related. Therefore, utilizing the lowest effective dose is a critical risk mitigation strategy.
Data on Dosage, Efficacy, and Adverse Events
Table 1: Summary of this compound Efficacy in Weight Loss (Phase II, Obese Adults)
| Dosage (subcutaneous, twice weekly) | Mean Weight Loss (kg) over 12 weeks |
| Placebo | -0.4 ± 0.4 |
| 0.6 mg | -5.5 ± 0.5 |
| 1.2 mg | -6.9 ± 0.6 |
| 2.4 mg | -10.9 ± 1.1 |
Source: Adapted from a 12-week Phase II study in obese adults.[6][7]
Table 2: Summary of this compound Efficacy in Prader-Willi Syndrome (Phase III)
| Dosage (subcutaneous, twice weekly) | Placebo-Adjusted Weight Loss (%) over 6 months | Reduction in HQ-CT Score (units) vs. Placebo |
| 1.8 mg | 8.20% | 6.3 |
| 2.4 mg | 9.45% | 7.0 |
Source: Adapted from the ZAF-311 Phase 3 clinical trial.[9][10]
Table 3: Overview of Key Adverse Events Associated with this compound
| Adverse Event Category | Specific Events | Severity | Dose Relationship |
| Common | Injection site bruising, nausea, diarrhea, headache, insomnia | Mild to Moderate | More frequent at higher doses |
| Serious | Venous Thromboembolism (Deep Vein Thrombosis, Pulmonary Embolism) | Severe, potentially fatal | Imbalance observed in treatment groups |
| Psychiatric | Aggression, anxiety, mental status changes, psychotic disorder | Mild to Severe | Observed in both placebo and treatment groups in PWS trials |
Source: Compiled from multiple clinical trial reports.[4][6][7][9]
Experimental Protocols
Protocol 1: Assessment of Hyperphagia using the Hyperphagia Questionnaire for Clinical Trials (HQ-CT)
-
Objective: To quantitatively assess changes in food-seeking and other hyperphagia-related behaviors.
-
Instrument: The HQ-CT is a validated, caregiver-completed questionnaire designed specifically for PWS clinical trials.
-
Procedure:
-
A trained caregiver who has observed the subject's behavior over a specified recall period (e.g., the last 7 days) completes the questionnaire.
-
The questionnaire consists of a series of questions about the frequency and severity of various food-related behaviors.
-
Each question is scored on a scale, and a total score is calculated.
-
-
Data Analysis: Changes in the total HQ-CT score from baseline are compared between treatment and placebo groups to assess the efficacy of the intervention. A lower score indicates an improvement in hyperphagia.
Visualizations
Caption: this compound's Mechanism of Action via MetAP2 Inhibition.
Caption: Workflow for Managing this compound-Related Adverse Events.
Caption: Relationship Between this compound Dosage, Efficacy, and Adverse Events.
References
- 1. researchgate.net [researchgate.net]
- 2. fpwr.org [fpwr.org]
- 3. Zafgen's Pivotal Phase 3 Trial of this compound in Prader-Willi Syndrome Achieves Co-Primary Efficacy Endpoints - Larimar Therapeutics, Inc. [zafgen.gcs-web.com]
- 4. Effects of MetAP2 inhibition on hyperphagia and body weight in Prader-Willi syndrome: a randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of this compound for weight loss in obese adults: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of MetAP2 inhibition on hyperphagia and body weight in Prader-Willi syndrome: A randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Zafgen Announces Initiation Of Phase 2a Clinical Development With this compound In Obesity [bioprocessonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Investigating the Link Between Beloranib and Pulmonary Embolism: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers investigating the link between the investigational drug Beloranib and pulmonary embolism. The content is structured to address potential questions and challenges that may arise during experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a synthetic analog of fumagillin that acts as a potent and irreversible inhibitor of Methionine Aminopeptidase 2 (MetAP2), an enzyme crucial for post-translational modification of proteins.[1][2] Initially developed as an anti-angiogenic agent for cancer therapy, its significant weight loss effects in preclinical and early clinical studies led to its investigation as a treatment for obesity, particularly in rare genetic disorders like Prader-Willi syndrome (PWS).[1][3]
Q2: What is the documented association between this compound and pulmonary embolism?
A2: The clinical development of this compound was terminated due to a clear association with an increased risk of venous thromboembolism (VTE), including fatal cases of pulmonary embolism.[3][4] This risk was prominently observed in the Phase 3 bestPWS (ZAF-311) clinical trial in patients with Prader-Willi syndrome.[3][4]
Q3: What were the key clinical findings that led to the discontinuation of this compound development?
A3: The pivotal Phase 3 bestPWS trial was halted prematurely by the U.S. Food and Drug Administration (FDA) after an imbalance in severe venous thromboembolic events was observed between the this compound-treated groups and the placebo group.[4] This included two patient deaths due to pulmonary embolism.[3]
Q4: What is the proposed biological mechanism linking MetAP2 inhibition by this compound to an increased risk of thrombosis?
A4: While the exact mechanism is not fully elucidated, the leading hypothesis centers on the effects of MetAP2 inhibition on endothelial cells. MetAP2 is known to play a role in endothelial cell proliferation and function.[5][6] It is postulated that by inhibiting MetAP2, this compound may alter the balance of pro-thrombotic and anti-thrombotic factors on the endothelial surface, leading to a procoagulant state. This could involve changes in the expression of molecules like tissue factor or a reduction in natural anticoagulant pathways.[7]
Troubleshooting Guide for In Vitro and In Vivo Experiments
Problem: Inconsistent results in endothelial cell proliferation assays after this compound treatment.
-
Possible Cause 1: Cell Line Variability. Different endothelial cell lines (e.g., HUVECs, microvascular endothelial cells) may exhibit varying sensitivity to MetAP2 inhibition.
-
Troubleshooting Steps:
-
Ensure consistent use of a single, well-characterized endothelial cell line and passage number.
-
Perform a dose-response curve to determine the optimal concentration of this compound for the specific cell line.
-
Validate the expression of MetAP2 in the chosen cell line.
-
-
Possible Cause 2: Reagent Quality. The stability and purity of this compound can affect experimental outcomes.
-
Troubleshooting Steps:
-
Source this compound from a reputable supplier and verify its purity.
-
Prepare fresh stock solutions for each experiment and store them appropriately, protected from light and temperature fluctuations.
-
Problem: Difficulty in detecting a pro-thrombotic phenotype in animal models treated with this compound.
-
Possible Cause 1: Inappropriate Animal Model. The thrombotic response to MetAP2 inhibition may be species-specific.
-
Troubleshooting Steps:
-
Consider using animal models known to be more susceptible to thrombosis.
-
Incorporate a "second hit" or pro-thrombotic challenge (e.g., stasis, endothelial injury) in the experimental design to unmask a latent procoagulant effect of this compound.
-
-
Possible Cause 2: Insufficient Monitoring of Coagulation Parameters. Standard coagulation assays may not be sensitive enough to detect subtle pro-thrombotic changes.
-
Troubleshooting Steps:
-
Employ a comprehensive panel of coagulation and fibrinolysis markers, including D-dimer, prothrombin fragments, and thrombin-antithrombin complexes.
-
Consider using global hemostasis assays like thromboelastography (TEG) or rotational thromboelastometry (ROTEM) to assess the overall coagulation status.
-
Data Presentation
Table 1: Incidence of Venous Thromboembolic Events in the bestPWS (ZAF-311) Clinical Trial
| Adverse Event | Placebo (n=34) | This compound 1.8 mg (n=36) | This compound 2.4 mg (n=37) |
| Fatal Pulmonary Embolism | 0 | 1 | 1 |
| Deep Vein Thrombosis | 0 | 1 | 1 |
| Total Venous Thromboembolic Events | 0 | 2 | 2 |
Data synthesized from publicly available information on the bestPWS trial.[7]
Experimental Protocols
Key Experiment: Assessment of Endothelial Cell Activation Markers Following this compound Treatment
Objective: To determine if this compound induces a pro-thrombotic phenotype in endothelial cells by measuring the expression of key adhesion and coagulation molecules.
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in EGM-2 medium.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) or vehicle control (DMSO) for 24 hours. A positive control, such as Tumor Necrosis Factor-alpha (TNF-α), is included.
-
RNA Extraction and qRT-PCR: Total RNA is extracted from the cells, and quantitative real-time PCR is performed to measure the mRNA expression levels of:
-
Tissue Factor (TF/F3)
-
von Willebrand Factor (vWF)
-
Thrombomodulin (THBD)
-
Endothelial Protein C Receptor (EPCR)
-
-
Flow Cytometry: Surface protein expression of Tissue Factor is assessed by flow cytometry using a fluorescently labeled anti-TF antibody.
-
Functional Assay (Procoagulant Activity): A chromogenic or clotting-based assay is performed on cell lysates or intact cell monolayers to measure Tissue Factor-dependent procoagulant activity.
Mandatory Visualizations
References
- 1. dovepress.com [dovepress.com]
- 2. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fpwr.org [fpwr.org]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Methionine aminopeptidase-2 is a pivotal regulator of vasculogenic mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Effects of MetAP2 inhibition on hyperphagia and body weight in Prader-Willi syndrome: a randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to overcome resistance to Beloranib treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Beloranib and other MetAP2 inhibitors. Given that the clinical development of this compound was halted, this guide focuses on preclinical and experimental contexts, addressing potential challenges and strategies to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an inhibitor of Methionine Aminopeptidase 2 (MetAP2), a metalloprotease that plays a crucial role in protein biosynthesis.[1][2] MetAP2 removes the N-terminal methionine from nascent proteins, a critical step for their maturation and function.[1][2] By inhibiting MetAP2, this compound can interfere with angiogenesis (the formation of new blood vessels) and modulate lipid metabolism.[2] Although initially developed as an anti-cancer agent, its effects on fat metabolism led to its investigation as a treatment for obesity.[3][4] It is important to note that some research suggests that MetAP2 inhibition may not be the sole reason for this compound's weight loss effects, and other molecular pathways might be involved.[5]
Q2: What are the known downstream effects of MetAP2 inhibition by this compound?
MetAP2 inhibition by this compound leads to several downstream cellular effects:
-
Suppression of Lipid Biosynthesis: It can reduce the activity of sterol regulatory element-binding protein (SREBP), which in turn decreases lipid and cholesterol synthesis through ERK-related pathways.[3][6]
-
Increased Energy Expenditure: Preclinical studies in mice showed that this compound treatment led to increased core temperatures, suggesting a rise in energy expenditure.[6]
-
Alteration of Adipokines: Clinical trials have shown that treatment with MetAP2 inhibitors can increase levels of the catabolic hormones adiponectin and FGF-21.[3][4]
-
Cell Cycle Arrest: In some cell types, particularly endothelial cells, MetAP2 inhibition can lead to cell cycle arrest in the G1 phase.[1]
Q3: Has clinical resistance to this compound been documented?
The clinical development of this compound was terminated due to safety concerns, specifically an increased risk of venous thromboembolic events, including fatal pulmonary embolisms.[7] As a result, the trials were not conducted long enough to extensively document acquired resistance mechanisms in patients. Therefore, there is limited clinical data on this specific topic.
Troubleshooting Experimental Results
This section provides guidance for researchers encountering unexpected or inconsistent results during in vitro or in vivo experiments with this compound.
Q4: We are not observing the expected anti-proliferative or metabolic effects of this compound in our cell culture model. What should we check?
If you are not seeing the expected effects, consider the following troubleshooting steps:
-
Confirm Compound Integrity: Ensure the proper storage and handling of your this compound stock. Repeated freeze-thaw cycles can degrade the compound. Consider verifying its purity and concentration.
-
Optimize Experimental Conditions:
-
Cell Density: Plate cells at an appropriate density. Overly confluent cells may be less sensitive to anti-proliferative agents.[8]
-
Serum Concentration: High serum concentrations in the media may contain growth factors that counteract the inhibitory effects of this compound. Consider reducing the serum concentration.
-
Incubation Time: The effects of MetAP2 inhibition on cell proliferation may take time to become apparent. Ensure you are incubating the cells with the compound for a sufficient duration (e.g., 72 hours or longer).[1][8]
-
-
Assess MetAP2 Expression: Verify that your cell line expresses MetAP2 at sufficient levels. You can use techniques like Western Blot or qPCR to quantify MetAP2 expression.
-
Check for Inhibitor Solubility: Poor solubility of the inhibitor can lead to inaccurate concentrations in your assay. This compound is often dissolved in DMSO; ensure the final DMSO concentration is consistent across all wells and is not toxic to your cells.[9]
-
Perform a Dose-Response Curve: Conduct a dose-response experiment with a wide range of this compound concentrations to determine the IC50 (the concentration that inhibits 50% of the activity) in your specific cell line.[9]
Q5: Our in vivo animal study is showing high variability in weight loss between subjects. How can we address this?
High variability in animal studies can obscure treatment effects. Here are some factors to consider:
-
Dosing and Administration: Ensure accurate and consistent subcutaneous administration. Variability in injection depth or volume can affect drug absorption and exposure.
-
Animal Health and Acclimatization: Ensure all animals are healthy and have been properly acclimatized to the housing conditions and handling procedures before the study begins. Stress can significantly impact metabolic parameters.
-
Dietary Control: Use a standardized diet and monitor food and water intake carefully. Even small variations in diet can lead to significant differences in weight.
-
Baseline Measurements: Record baseline body weight, body composition, and relevant biomarkers for several days before starting treatment to ensure stable starting points for all animals.
-
Group Size: A larger group size may be necessary to achieve statistical power if inter-individual variability is high.
Quantitative Data from Clinical Trials
The following tables summarize efficacy data from key clinical trials of this compound before its discontinuation. This data can provide a benchmark for expected effects in a clinical or translational research context.
Table 1: Phase II Trial in Obese Adults (12 Weeks) [10]
| Dose Group | Mean Weight Loss (kg) | Placebo-Corrected Weight Loss (kg) | p-value vs Placebo |
| Placebo | -0.4 ± 0.4 | - | - |
| 0.6 mg | -5.5 ± 0.5 | -5.1 | < 0.0001 |
| 1.2 mg | -6.9 ± 0.6 | -6.5 | < 0.0001 |
| 2.4 mg | -10.9 ± 1.1 | -10.5 | < 0.0001 |
Table 2: Phase III Trial in Prader-Willi Syndrome (PWS) (26 Weeks) [7][11]
| Dose Group | Mean Change in Body Weight (%) | Placebo-Corrected Weight Change (%) | Change in Hyperphagia Score (HQ-CT) |
| Placebo | +4.0% | - | - |
| 1.8 mg | -8.0% | -12.0% | -6.3 units |
| 2.4 mg | -9.5% | -13.5% | -7.0 units |
Experimental Protocols
Protocol 1: General In Vitro MetAP2 Enzyme Inhibition Assay
This protocol provides a framework for assessing the direct inhibitory activity of a compound on recombinant MetAP2.
-
Reagents and Materials:
-
Recombinant human MetAP2 enzyme.
-
Fluorogenic MetAP2 substrate (e.g., Met-AMC).
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1 mM MgCl₂, pH 7.5).[12]
-
Test compound (e.g., this compound) and vehicle control (e.g., DMSO).
-
Black 96-well microplate suitable for fluorescence measurements.[13]
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Then, dilute them into the assay buffer to the desired final concentrations.
-
In the 96-well plate, add the diluted test compound or vehicle control.
-
Add the recombinant MetAP2 enzyme to each well and pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[8]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader (e.g., excitation at 350 nm, emission at 440 nm).[14]
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value.[9]
-
Protocol 2: Cell Proliferation (BrdU) Assay
This protocol measures the effect of this compound on the proliferation of a chosen cell line.
-
Reagents and Materials:
-
Adherent or suspension cells of interest.
-
Complete cell culture medium.
-
This compound stock solution in DMSO.
-
96-well cell culture plates.
-
BrdU labeling solution (e.g., from a commercial kit).
-
Fixing/denaturing solution.
-
Anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).
-
Substrate solution for the detection enzyme.
-
Microplate reader for absorbance.
-
-
Procedure:
-
Plate cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[8]
-
Add serial dilutions of this compound (or vehicle control) to the wells.
-
Incubate the plate for a period that allows for at least one to two cell divisions (e.g., 48-72 hours).
-
During the final hours of incubation (e.g., 4-18 hours), add the BrdU labeling solution to each well.[8] BrdU will be incorporated into the DNA of proliferating cells.
-
Remove the labeling medium, and fix and denature the cells according to the kit manufacturer's instructions.
-
Add the anti-BrdU antibody and incubate to allow binding to the incorporated BrdU.
-
Wash the wells and add the substrate solution.
-
Measure the absorbance on a microplate reader at the appropriate wavelength. The signal intensity is proportional to the number of proliferating cells.
-
Calculate the percent inhibition of proliferation and determine the IC50 value.
-
Visualizations: Pathways and Workflows
Signaling and Experimental Diagrams
Caption: Proposed mechanism of action for this compound via MetAP2 inhibition.
Caption: Workflow for troubleshooting unexpected experimental results with this compound.
Caption: Hypothetical mechanisms of cellular resistance to MetAP2 inhibitors.
References
- 1. MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are METAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibition of the methionine aminopeptidase 2 enzyme for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. fpwr.org [fpwr.org]
- 6. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fpwr.org [fpwr.org]
- 8. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. superchemistryclasses.com [superchemistryclasses.com]
- 10. Efficacy and safety of this compound for weight loss in obese adults: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Zafgen's Phase III trial of obesity drug this compound shows efficacy - Clinical Trials Arena [clinicaltrialsarena.com]
- 12. In vivo imaging of methionine aminopeptidase II for prostate cancer risk stratification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.abcam.com [docs.abcam.com]
- 14. aacrjournals.org [aacrjournals.org]
Differentiating Beloranib's therapeutic effects from its toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Beloranib and other Methionine aminopeptidase 2 (MetAP2) inhibitors. Our goal is to help you differentiate the therapeutic effects from the toxicological profiles of these compounds in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary therapeutic effect of this compound and its mechanism of action?
A1: this compound's primary therapeutic effect is weight loss and improvement in cardiometabolic risk factors.[1][2][3] It functions as an inhibitor of Methionine aminopeptidase 2 (MetAP2), an enzyme involved in the processing of newly synthesized proteins.[4] By inhibiting MetAP2, this compound is thought to modulate cellular processes that control fat metabolism, leading to reduced fat storage and increased utilization of fat for energy.[5] Some research also suggests that this compound's mechanism may involve pathways independent of MetAP2.[6]
Q2: What is the main toxicity associated with this compound?
A2: The most significant toxicity and reason for the discontinuation of its clinical development was the occurrence of venous thromboembolic events (VTE), including deep vein thrombosis and pulmonary embolism, in some patients.[2][7][8][9][10]
Q3: How can we begin to differentiate therapeutic from toxic effects in our experiments?
A3: A key strategy is to use a multi-assay approach that simultaneously evaluates efficacy and toxicity endpoints across a range of concentrations. For instance, you can assess anti-adipogenic or anti-angiogenic effects in parallel with assays for endothelial dysfunction and pro-coagulant activity. This allows for the determination of a therapeutic window.
Troubleshooting Guides
Problem 1: Observing potent anti-adipogenic/anti-angiogenic effects in vitro, but also seeing signs of cellular stress or toxicity.
-
Possible Cause 1: On-target toxicity. The therapeutic mechanism (MetAP2 inhibition) may also be driving toxicity in the specific cell type you are using. Inhibition of endothelial cell proliferation, for example, is linked to both the anti-angiogenic therapeutic rationale and potential vascular-related side effects.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a detailed dose-response curve for both your efficacy endpoint (e.g., inhibition of adipocyte differentiation) and a toxicity endpoint (e.g., endothelial cell viability, apoptosis markers like caspase-3/7 activity). This will help you determine if there is a concentration range where you see efficacy without significant toxicity.
-
Use of Multiple Cell Types: Compare the effects of this compound on your target cells (e.g., pre-adipocytes) with its effects on cells relevant to toxicity (e.g., human umbilical vein endothelial cells - HUVECs). A wider separation in the effective concentrations for therapeutic versus toxic effects across different cell lines may indicate a better therapeutic window.
-
Investigate Downstream Signaling: Analyze key signaling pathways associated with both effects. For example, you could measure markers of apoptosis (e.g., cleaved PARP) and compare their activation profile with markers of therapeutic efficacy.
-
Problem 2: Difficulty in translating in vitro efficacy to in vivo models without observing adverse events.
-
Possible Cause 1: Pharmacokinetics and Drug Exposure. The concentration and duration of this compound exposure in your in vivo model may be driving toxicity that was not apparent in your acute in vitro experiments.
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, conduct PK studies to understand the drug's concentration profile in your animal model. Correlate this with PD markers of both efficacy and toxicity.
-
In Vivo Thrombosis Models: Utilize an in vivo model of thrombosis, such as the ferric chloride-induced thrombosis model, to directly assess the pro-thrombotic potential of this compound at different doses.[11]
-
Biomarker Analysis: Measure biomarkers of coagulation and fibrinolysis in your in vivo studies. Elevated levels of D-dimer, for example, can be an indicator of a pro-thrombotic state.[12]
-
Problem 3: Inconsistent results in in vitro thrombosis assays.
-
Possible Cause 1: Assay System Variability. In vitro thrombosis models can be sensitive to experimental conditions, including the source of blood/plasma, anticoagulant used, and the nature of the thrombogenic surface.
-
Troubleshooting Steps:
-
Standardize Blood Handling: Ensure consistent and careful handling of blood products. The choice of anticoagulant (e.g., citrate vs. heparin) can significantly impact results.
-
Use Positive and Negative Controls: Include known pro-thrombotic and anti-thrombotic agents to validate your assay performance.
-
Consider Microfluidic Models: "Thrombosis-on-a-chip" and other microfluidic devices can offer more controlled and reproducible environments for studying thrombus formation under flow conditions.[13][14]
-
Data Presentation
Table 1: Summary of this compound Clinical Trial Data on Weight Loss
| Study Phase | Dose | Mean Weight Loss (kg) | Placebo-Corrected Weight Loss (kg) | Duration | Reference |
| Phase II | 0.6 mg | -5.5 | -5.1 | 12 weeks | [3] |
| Phase II | 1.2 mg | -6.9 | -6.5 | 12 weeks | [3] |
| Phase II | 2.4 mg | -10.9 | -10.5 | 12 weeks | [3] |
| Phase IIa (HIAO) | 1.8 mg | -3.2 | -2.9 | 4 weeks | [15] |
| Phase III (PWS) | 1.8 mg | -8.2% | -12.2% | 26 weeks | [9] |
| Phase III (PWS) | 2.4 mg | -9.5% | -13.5% | 26 weeks | [9] |
Table 2: Common Adverse Events Associated with this compound
| Adverse Event | Frequency | Severity | Notes | Reference |
| Venous Thromboembolism | Imbalance in treated groups | Serious, including fatalities | Led to cessation of development | [2][9] |
| Sleep Disturbance | More common than placebo | Mild to moderate, transient | Dose-related | [3] |
| Gastrointestinal Events | More common than placebo | Mild to moderate, transient | Dose-related | [3] |
| Injection Site Bruising | Frequent | Mild | --- | [9] |
Experimental Protocols
Protocol 1: In Vitro Angiogenesis Inhibition Assay
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate endothelial growth medium.
-
Matrigel Preparation: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow to solidify at 37°C.
-
Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in the presence of varying concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate at 37°C in a humidified incubator.
-
Image Analysis: After a suitable incubation period (e.g., 6-18 hours), visualize and capture images of the tube-like structures formed by the HUVECs.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Protocol 2: In Vitro Adipogenesis Inhibition Assay
-
Cell Culture: Culture 3T3-L1 preadipocytes to confluence.
-
Differentiation Induction: Induce differentiation using a standard adipogenic cocktail (e.g., containing insulin, dexamethasone, and IBMX) in the presence of varying concentrations of this compound or vehicle control.
-
Lipid Staining: After several days of differentiation, fix the cells and stain for lipid droplets using Oil Red O.
-
Quantification: Elute the Oil Red O stain from the cells and measure the absorbance at a specific wavelength to quantify the extent of lipid accumulation. Alternatively, image the stained cells and quantify the stained area.
Protocol 3: In Vitro Clot Formation and Lysis Assay
-
Plasma Preparation: Prepare platelet-poor plasma from citrated whole blood.
-
Assay Setup: In a 96-well plate, combine the plasma with a solution containing thrombin to initiate clotting and tissue plasminogen activator (tPA) to initiate fibrinolysis. Include varying concentrations of this compound or vehicle control.
-
Optical Density Measurement: Monitor the change in optical density over time at 37°C in a plate reader. The increase in optical density corresponds to clot formation, and the subsequent decrease corresponds to clot lysis.
-
Data Analysis: Analyze the kinetic parameters of clot formation and lysis, such as the time to peak turbidity and the rate of lysis.[16]
Mandatory Visualizations
Caption: Differentiating this compound's therapeutic and toxic pathways.
Caption: A tiered experimental workflow for evaluating MetAP2 inhibitors.
Caption: Troubleshooting logic for conflicting in vitro data.
References
- 1. New Obesity Drug, this compound, Burns Fat Without Diet And Exercise, ‘Targets Body, Not Mind’ [medicaldaily.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and safety of this compound for weight loss in obese adults: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. fpwr.org [fpwr.org]
- 7. Belanorib: Good Weight Loss Efficacy But Troubling VTE Risk | Dr. Sharma's Obesity Notes [drsharma.ca]
- 8. fpwr.org [fpwr.org]
- 9. Effects of MetAP2 inhibition on hyperphagia and body weight in Prader-Willi syndrome: A randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Zafgen Pinks Slips 34% of Workforce, Scraps Lead Obesity Drug After Deaths - BioSpace [biospace.com]
- 11. Developing In-vitro Synthetic Blood Clot Models for Testing Thrombolytic Drugs - ProQuest [proquest.com]
- 12. Effects of MetAP2 inhibition on hyperphagia and body weight in Prader-Willi syndrome: a randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A randomized, placebo-controlled trial of this compound for the treatment of hypothalamic injury-associated obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A multiparameter test of clot formation and fibrinolysis for in-vitro drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Beloranib Safety Biomarkers: Technical Support Center
This technical support center provides essential information for researchers, scientists, and drug development professionals investigating biomarkers for predicting adverse effects associated with the methionine aminopeptidase 2 (MetAP2) inhibitor, Beloranib. The content is structured to address common questions and troubleshooting scenarios encountered during experimental research.
Frequently Asked Questions (FAQs)
Q1: What was this compound and what was its primary therapeutic goal?
This compound is an inhibitor of methionine aminopeptidase 2 (MetAP2), a bifunctional protein involved in protein maturation and the inhibition of eukaryotic initiation factor 2-alpha (eIF-2alpha) phosphorylation.[1] It was developed as a novel therapy for obesity, demonstrating significant, dose-dependent weight loss in clinical trials for severe obesity, obesity complicated by type 2 diabetes, and in patients with Prader-Willi syndrome (PWS).[2][3] The mechanism of weight loss was attributed to the inhibition of MetAP2, which helps restore balance to the production and utilization of fat.[4]
Q2: What is the most critical adverse effect associated with this compound?
The development of this compound was halted due to a significant and severe adverse effect: an imbalance of venous thromboembolic events (VTE).[5][6] In clinical trials, this manifested as deep vein thrombosis (DVT) and pulmonary embolism (PE), which included two patient deaths in the pivotal PWS trial.[6][7][8] This pro-thrombotic risk led the FDA to place a clinical hold on its development.[9][10]
Q3: Besides VTE, what other adverse effects were reported in clinical trials?
Other common adverse events were generally mild to moderate and dose-related.[2][9] These included:
Q4: Were any biomarkers successfully used to predict the risk of VTE in patients treated with this compound?
Based on publicly available data from the clinical trial programs, there were no established biomarkers that could reliably predict which individuals were at high risk for developing VTE while on this compound therapy. The trials were stopped due to the occurrence of these events, highlighting the critical unmet need for such predictive safety markers.
Q5: Did this compound affect any cardiometabolic biomarkers?
Yes, paradoxically, this compound treatment was associated with significant improvements in several positive cardiometabolic biomarkers.[2] These changes corresponded with weight loss and included:
-
Reduction in high-sensitivity C-reactive protein (hsCRP), a marker of inflammation.[2][13]
-
Improvements in lipid profiles, including reductions in triglycerides and LDL-cholesterol.[5][11]
These markers were indicative of therapeutic efficacy but did not serve as safety biomarkers for VTE.
Quantitative Data Summary
The following tables summarize key efficacy and safety data from this compound clinical trials.
Table 1: Summary of Weight Loss Efficacy in this compound Clinical Trials
| Trial Population | Dose | Duration | Mean Weight Loss vs. Placebo | Citation |
|---|---|---|---|---|
| Obese Adults | 1.2 mg | 12 weeks | -6.5 kg | [2] |
| Obese Adults | 2.4 mg | 12 weeks | -10.5 kg | [2] |
| Prader-Willi Syndrome | 1.8 mg | 26 weeks | -8.2% | [6][12] |
| Prader-Willi Syndrome | 2.4 mg | 26 weeks | -9.5% | [6][12] |
| Obesity with Type 2 Diabetes | 1.2 mg | 6 months | -10.4% |
| Obesity with Type 2 Diabetes | 1.8 mg | 6 months | -9.6% | |
Table 2: Reported Adverse Events in this compound Clinical Trials
| Adverse Event | Frequency / Observation | Trial Context | Citation |
|---|---|---|---|
| Venous Thromboembolism | Imbalance of events, including 2 fatal PEs and 2 DVTs, leading to clinical hold. | Prader-Willi Syndrome (bestPWS) | [6][8] |
| Insomnia / Sleep Latency | More common than placebo, especially at higher doses. | General Obesity | [2][9] |
| Nausea & Vomiting | Mild to moderate, transient, and dose-related. | General Obesity | [2][9] |
| Injection Site Bruising | Most frequent adverse event reported. | Prader-Willi Syndrome | [6][12] |
| Diarrhea & Headache | Higher incidence than placebo. | General Obesity |[11] |
Visualized Pathways and Workflows
Troubleshooting Guides
Scenario 1: High Variability in Immunoassay (ELISA) Results for a Potential Biomarker
Question: My ELISA results for hsCRP are inconsistent across replicates and experiments when testing plasma from this compound-treated animal models. What should I check?
Answer: High variability in ELISA is a common issue. Follow this troubleshooting guide to isolate the problem.
Experimental Protocols
Protocol: Measurement of high-sensitivity C-reactive protein (hsCRP) via ELISA
This protocol provides a generalized methodology for quantifying hsCRP in plasma samples, a key cardiometabolic biomarker that was shown to improve with this compound treatment.[2][5] Researchers should always follow the specific instructions provided with their commercial ELISA kit.
-
Principle: This is a quantitative sandwich enzyme immunoassay. A monoclonal antibody specific for hsCRP is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any hsCRP present is bound by the immobilized antibody. After washing, an enzyme-linked polyclonal antibody specific for hsCRP is added. Following a final wash, a substrate solution is added, and the color develops in proportion to the amount of bound hsCRP. The reaction is stopped, and absorbance is measured at 450 nm.
-
Materials:
-
Commercial hsCRP ELISA Kit (containing pre-coated 96-well plate, standards, detection antibody, wash buffer, substrate, and stop solution).
-
Calibrated micropipettes and tips.
-
Plate reader capable of measuring absorbance at 450 nm.
-
Deionized water.
-
Plasma samples collected in EDTA or citrate tubes, centrifuged at 1000 x g for 15 minutes, and stored at -80°C until use.
-
-
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed by the kit manufacturer. Allow all reagents to reach room temperature before use.
-
Sample Dilution: Plasma samples typically require a significant dilution (e.g., 1:1000) in the provided assay diluent. Perform serial dilutions to ensure the final concentration falls within the standard curve range.
-
Standard Curve: Add 100 µL of each standard to the appropriate wells in duplicate.
-
Samples: Add 100 µL of each diluted sample to the appropriate wells in duplicate.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 2 hours at room temperature).
-
Washing: Aspirate each well and wash 4 times with 300 µL of Wash Buffer. Ensure complete removal of liquid at each step.
-
Detection Antibody: Add 100 µL of the prepared Detection Antibody to each well.
-
Second Incubation: Cover the plate and incubate (e.g., 1 hour at room temperature).
-
Second Wash: Repeat the wash step as described in step 6.
-
Substrate Development: Add 100 µL of Substrate Solution to each well. Incubate in the dark (e.g., 15-20 minutes at room temperature).
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Read the optical density of each well within 5 minutes using a microplate reader set to 450 nm.
-
-
Data Analysis:
-
Average the duplicate readings for each standard and sample.
-
Subtract the average zero standard optical density.
-
Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Calculate the concentration of hsCRP in the samples by interpolating their mean absorbance values from the standard curve.
-
Multiply the result by the dilution factor to obtain the actual concentration in the original plasma sample.
-
References
- 1. Methionine aminopeptidase (type 2) is the common target for angiogenesis inhibitors AGM-1470 and ovalicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of this compound for weight loss in obese adults: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zafgen's Phase III trial of obesity drug this compound shows efficacy - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of MetAP2 inhibition on hyperphagia and body weight in Prader-Willi syndrome: A randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fpwr.org [fpwr.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Belanorib: Good Weight Loss Efficacy But Troubling VTE Risk | Dr. Sharma's Obesity Notes [drsharma.ca]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. Effects of MetAP2 inhibition on hyperphagia and body weight in Prader-Willi syndrome: a randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A randomized, placebo-controlled trial of this compound for the treatment of hypothalamic injury-associated obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Zafgen Announces Initial Results from Phase 2a Study of this compound in Patients with Prader-Willi Syndrome - Larimar Therapeutics, Inc. [zafgen.gcs-web.com]
Technical Support Center: Advancing MetAP2 Inhibitors Beyond Beloranib
This technical support center provides researchers, scientists, and drug development professionals with essential information for navigating the challenges and opportunities in the development of Methionine Aminopeptidase 2 (MetAP2) inhibitors. Following the clinical termination of Beloranib due to safety concerns, the focus has shifted to creating next-generation inhibitors with an improved therapeutic index. This guide offers troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to support these efforts.
Frequently Asked Questions (FAQs)
Q1: Why was the clinical development of this compound halted, and what are the key lessons for developing new MetAP2 inhibitors?
A: The development of this compound was stopped in 2016 due to serious adverse effects, specifically thromboembolic events, which included two fatal cases of pulmonary embolism during a Phase III trial.[1][2] This has significant implications for the field, highlighting that the therapeutic window for first-generation, irreversible MetAP2 inhibitors was unacceptably narrow. The toxicity is thought to stem from the drug's effect on vascular endothelial cells.[3][4] The primary lesson is that future MetAP2 inhibitors must be designed with a significantly improved safety profile, focusing on minimizing effects on the vascular endothelium and reducing the risk of thrombosis.[1]
Q2: What are the leading strategies to improve the therapeutic index of MetAP2 inhibitors?
A: Post-Beloranib, several key strategies have emerged to enhance the safety and efficacy of MetAP2 inhibitors:
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Developing Reversible Inhibitors: Moving away from the irreversible covalent mechanism of the fumagillin class (including this compound and TNP-470) is a primary strategy.[1][5] Reversible inhibitors, such as M8891, are being investigated with the hypothesis that a non-covalent, reversible binding mechanism may reduce the long-term cellular stress and toxicity seen with irreversible compounds.[5][6]
-
Optimizing Pharmacokinetics (PK): Next-generation inhibitors like ZGN-1061 were specifically designed for a better safety profile by modifying PK properties, such as shortening drug exposure time and lowering intracellular accumulation.[1]
-
Structure-Based Drug Design: Utilizing crystal structures of MetAP2 to design highly selective and potent inhibitors can minimize off-target effects.[5][7] This approach helps in creating novel scaffolds that differ significantly from the fumagillin backbone.
-
Polymer-Drug Conjugation: Creating conjugates, such as SDX-7320 (evexomostat), can alter the drug's distribution, reduce exposure to sensitive tissues like the central nervous system, and prolong its half-life, potentially allowing for more convenient dosing with a better safety margin.[8]
Q3: How can I effectively monitor the engagement of my MetAP2 inhibitor with its target in preclinical experiments?
A: Monitoring target engagement is crucial to link drug exposure with a biological response. This can be achieved by measuring the accumulation of unprocessed MetAP2 substrates, which serve as pharmacodynamic (PD) biomarkers. Two well-characterized biomarkers are:
-
N-terminally methionylated 14-3-3γ (NMet14-3-3γ): Levels of this unprocessed protein increase in cells and tissues upon MetAP2 inhibition and can be quantified to measure target engagement.[9]
-
Translation Elongation Factor 1-alpha-1 (eEF1A1): The methionylated form of this protein also accumulates with MetAP2 inhibition and has been used as a PD biomarker in both cell and mouse studies to confirm target engagement.[6][10]
Q4: What are the primary signaling pathways affected by MetAP2 inhibition?
A: MetAP2 inhibition impacts multiple downstream pathways, depending on the cell type and context:
-
Anti-Angiogenic and Anti-Tumor Pathway: In endothelial and some tumor cells, MetAP2 inhibition can lead to G1 cell cycle arrest.[11] This effect is often mediated by the activation of the p53 tumor suppressor pathway and the subsequent induction of its downstream effector, p21.[6][10]
-
Metabolic Pathway in Obesity: In the context of obesity, MetAP2 inhibition is proposed to increase energy expenditure and fat metabolism.[12][13] One hypothesized mechanism involves the modulation of G-protein signaling in adipocytes, leading to increased cAMP levels, activation of Protein Kinase A (PKA), and ultimately, enhanced lipolysis.[14]
Visualizing Key Pathways and Workflows
To better understand the mechanisms and processes involved in MetAP2 inhibitor research, the following diagrams illustrate key signaling pathways and a typical experimental workflow.
Caption: MetAP2 inhibition leads to G1 cell cycle arrest in endothelial cells.
Caption: Proposed metabolic pathway for MetAP2 inhibitors in adipocytes.
Caption: A typical experimental workflow for developing a novel MetAP2 inhibitor.
Troubleshooting Guides
Problem 1: High in vivo toxicity is observed despite potent in vitro activity.
-
Possible Causes:
-
Irreversible Mechanism: Covalent modification of MetAP2 or off-targets can lead to cumulative toxicity. This was a major concern for fumagillin-class inhibitors.[6]
-
Poor Pharmacokinetic Profile: High peak concentrations (Cmax) or long half-life can lead to sustained, high-level target inhibition that is not well-tolerated.
-
Off-Target Activity: The compound may be inhibiting other essential metalloproteases or cellular targets.
-
Endothelial Cell Sensitivity: The compound may be excessively cytostatic or cytotoxic to vascular endothelial cells, the likely source of this compound's toxicity.[3][4]
-
-
Suggested Solutions:
-
Synthesize Reversible Analogs: Design and test non-covalent inhibitors to see if toxicity is reduced.[5]
-
Profile Pharmacokinetics Early: Conduct PK studies in rodents to understand exposure levels and modify the chemical structure to achieve a more favorable profile (e.g., shorter half-life).[15]
-
Conduct Broad Selectivity Screening: Test the compound against a panel of other metalloproteases and in a broad kinase screen (e.g., a CEREP panel) to identify potential off-targets.
-
Prioritize HUVEC Proliferation Assays: Assess the compound's effect on human umbilical vein endothelial cell (HUVEC) proliferation early in the screening cascade. Aim for a significant potency window between target cell (e.g., tumor cell) inhibition and HUVEC inhibition.
-
Problem 2: The inhibitor shows potent enzymatic activity (low nM IC50) but weak cellular activity (µM range).
-
Possible Causes:
-
Low Cell Permeability: The compound may not be able to cross the cell membrane effectively due to its physicochemical properties (e.g., high polarity, large size).
-
Active Efflux: The compound could be a substrate for cellular efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell.
-
Compound Instability: The inhibitor may be unstable in cell culture media or rapidly metabolized by the cells.
-
-
Suggested Solutions:
-
Assess Physicochemical Properties: Measure properties like LogP and aqueous solubility. Run a Caco-2 permeability assay to directly measure cell penetration.
-
Test with Efflux Pump Inhibitors: Re-run the cellular potency assay in the presence of known efflux pump inhibitors (e.g., verapamil) to see if activity is restored.
-
Evaluate Stability: Use LC-MS to measure the concentration of the compound in the cell culture supernatant over the course of the experiment to check for degradation.
-
Problem 3: Inconsistent results in in vitro angiogenesis (tube formation) assays.
-
Possible Causes:
-
Matrigel Variability: Matrigel is a biological product with significant lot-to-lot variability. Its polymerization is also highly sensitive to temperature.
-
HUVEC Health and Passage Number: HUVECs are primary cells that can lose their tube-forming capacity at higher passage numbers. Their health is critical for a robust assay.
-
Conflation of Anti-Angiogenic vs. Cytotoxic Effects: At higher concentrations, the inhibitor may be killing the cells rather than specifically inhibiting tube formation, leading to a misinterpretation of the results.
-
-
Suggested Solutions:
-
Standardize Matrigel Handling: Always thaw Matrigel on ice overnight at 4°C. Pre-test new lots to ensure they support robust tube formation. Keep plates and tips cold during plating.
-
Use Low-Passage HUVECs: Use HUVECs between passages 2 and 6 for optimal and consistent performance. Ensure cells are healthy and actively growing before starting the assay.
-
Run a Parallel Cytotoxicity Assay: Concurrently with the tube formation assay, run a standard cytotoxicity assay (e.g., MTS or CellTiter-Glo) using the same cell seeding density and compound concentrations. This will allow you to distinguish true anti-angiogenic effects from general cytotoxicity.[3][16]
-
Quantitative Data Summary
The tables below summarize key quantitative data for prominent MetAP2 inhibitors, allowing for easy comparison.
Table 1: Comparative Profile of MetAP2 Inhibitors
| Inhibitor | Type | MetAP2 Enzymatic IC50 | HUVEC Proliferation IC50 | Key Characteristic/Finding |
|---|---|---|---|---|
| TNP-470 | Irreversible | ~1 nM | ~0.1 nM | Fumagillin analog; clinical development halted due to neurotoxicity.[6][11] |
| This compound | Irreversible | Potent (nM range) | Potent (nM range) | Effective for weight loss but development was terminated due to fatal thromboembolic events.[1][17] |
| ZGN-1061 | Irreversible | Potent (nM range) | Potent (nM range) | Designed for an improved safety profile with shorter drug exposure compared to this compound.[1][3] |
| M8891 | Reversible | 3.5 nM | ~1 nM | Novel, reversible inhibitor that has entered Phase I clinical trials for solid tumors.[6][18] |
| Compound 21 | Reversible | 150 nM (Initial Hit) | 15 nM (Optimized) | Example of a novel scaffold developed through structure-based optimization.[7] |
Table 2: Efficacy of MetAP2 Inhibitors in Obesity Models
| Inhibitor | Model | Dose | Duration | Outcome (% Body Weight Loss) |
|---|---|---|---|---|
| This compound | Obese Humans | 1.2 mg / 1.8 mg | 26 weeks | 13.5% / 12.7% |
| This compound | Prader-Willi Syndrome Humans | 1.8 mg / 2.4 mg | 26 weeks | 8.2% / 9.5% |
| ZGN-1061 | Diet-Induced Obese (DIO) Mice | Not specified | 4 weeks | ~25% |
| Compound 10 | Diet-Induced Obese (DIO) Mice | 30 mg/kg | 7 days | ~4% |
| TNP-470 | ob/ob Mice | 2.5–10 mg/kg/day | Not specified | Dose-dependent reduction in weight gain.[1] |
Key Experimental Protocols
Protocol 1: Biochemical MetAP2 Enzyme Inhibition Assay This protocol is adapted from methodologies used in the characterization of M8891.[18]
-
Reagents & Buffers:
-
Assay Buffer: 100 mM HEPES (pH 7.0), 50 mM NaCl, 50 µM MnCl₂.
-
Enzyme: Recombinant human MetAP2 (h-MetAP2).
-
Substrate: Methionine-Alanine-Serine (MAS) tripeptide.
-
Detection Reagents: Peroxidase (POD), Amino Acid Oxidase (AAO), Dianisidine.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute into the Assay Buffer.
-
In a 96-well plate, add 25 µL of the diluted inhibitor.
-
Add 25 µL of the enzyme/detection reagent mix (containing h-MetAP2, POD, AAO, and dianisidine in Assay Buffer) to each well.
-
Pre-incubate the plate for 15 minutes at 25°C.
-
Initiate the reaction by adding 50 µL of the MAS tripeptide substrate.
-
Immediately measure the absorbance at 450 nm (Time 0).
-
Incubate the plate for 45 minutes at 25°C.
-
Measure the absorbance again at 450 nm (Time 45).
-
-
Data Analysis:
-
Calculate the change in absorbance for each well (Time 45 - Time 0).
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: HUVEC Proliferation Assay This protocol is a standard method to assess the anti-angiogenic potential of a compound.[3][16]
-
Reagents & Materials:
-
HUVECs (low passage, P2-P6).
-
Endothelial Cell Growth Medium (e.g., EGM-2).
-
96-well clear-bottom, black-walled plates.
-
Cell viability reagent (e.g., MTS, CellTiter-Glo).
-
-
Procedure:
-
Seed HUVECs into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of growth medium.
-
Allow cells to attach for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of the test inhibitor in the appropriate growth medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test inhibitor. Include vehicle-only controls.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Add the cell viability reagent according to the manufacturer's instructions (e.g., 20 µL of MTS reagent per well).
-
Incubate for 1-4 hours and then read the absorbance (for MTS) or luminescence (for CellTiter-Glo) on a plate reader.
-
-
Data Analysis:
-
Subtract the background (medium only) from all readings.
-
Normalize the data to the vehicle control wells (100% proliferation).
-
Plot the percent proliferation versus the logarithm of the inhibitor concentration and fit the curve to determine the IC50 value.
-
Protocol 3: In Vitro Angiogenesis (Tube Formation) Assay This protocol assesses the ability of an inhibitor to block the formation of capillary-like structures.[3]
-
Reagents & Materials:
-
HUVECs (low passage).
-
Matrigel (growth factor reduced).
-
Pre-chilled 96-well plate.
-
Endothelial cell basal medium (e.g., EBM-2) with low serum (0.5-2% FBS).
-
-
Procedure:
-
Thaw Matrigel on ice at 4°C overnight.
-
Using pre-chilled pipette tips, coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to polymerize.
-
Resuspend HUVECs in low-serum medium containing the desired concentrations of the test inhibitor or vehicle control.
-
Seed 10,000-20,000 cells per well onto the polymerized Matrigel.
-
Incubate for 4-18 hours at 37°C, 5% CO₂.
-
Image the wells using a light microscope.
-
-
Data Analysis:
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, or number of loops using software like ImageJ with the Angiogenesis Analyzer plugin.
-
Compare the quantitative data from inhibitor-treated wells to the vehicle control to determine the extent of inhibition.
-
References
- 1. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A MetAP2 inhibitor blocks adipogenesis, yet improves glucose uptake in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling pathways in obesity: mechanisms and therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A First-in-human, Dose-escalation Study of the Methionine Aminopeptidase 2 Inhibitor M8891 in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Structure-Based Optimization of Next-Generation Reversible Methionine Aminopeptidase-2 (MetAP-2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Using Target Engagement Biomarkers to Predict Clinical Efficacy of MetAP2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The development of MetAP-2 inhibitors in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of the methionine aminopeptidase 2 enzyme for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Single and multiple dose evaluation of a novel MetAP2 inhibitor: Results of a randomized, double‐blind, placebo‐controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 18. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy and Safety of Beloranib and ZGN-1061: A Guide for Researchers
This guide provides a detailed comparison of Beloranib (ZGN-433) and ZGN-1061, two methionine aminopeptidase 2 (MetAP2) inhibitors developed for the treatment of obesity and metabolic disorders. Both compounds were developed by Zafgen, with ZGN-1061 engineered as a second-generation molecule to improve upon the safety profile of this compound. This document synthesizes available preclinical and clinical data to offer an objective comparison of their efficacy and safety, supported by experimental protocols and pathway visualizations.
Introduction and Mechanism of Action
This compound and ZGN-1061 are synthetic analogs of the natural compound fumagillin and function by inhibiting methionine aminopeptidase 2 (MetAP2), a metalloprotease crucial for protein modification.[1][2][3] Initially explored as anti-angiogenic agents for cancer, MetAP2 inhibitors were found to induce significant and sustained weight loss by modulating lipid metabolism and energy expenditure.[1][4][5] The proposed mechanism involves reducing the synthesis of lipids and cholesterol and stimulating the utilization of stored fat.[4][6]
While both drugs share this primary mechanism, their clinical development trajectories diverged significantly due to safety concerns. This compound's development was halted after patient deaths from thromboembolic events occurred in a Phase 3 trial.[1][7] ZGN-1061 was subsequently developed with a modified pharmacokinetic profile to mitigate this risk.[5][8] However, its development was also discontinued following a clinical hold by the U.S. Food and Drug Administration (FDA) due to potential cardiovascular safety risks, likely influenced by the experience with this compound.[9][10]
Signaling Pathway and Experimental Workflow
The anti-obesity effects of MetAP2 inhibitors are believed to be mediated through the modulation of key metabolic signaling pathways. Inhibition of MetAP2 leads to the suppression of pathways involved in lipid biosynthesis and a shift towards fat oxidation.
Clinical trials for both compounds followed a standard workflow, progressing from dose-finding and safety assessments in healthy volunteers to efficacy studies in patient populations.
Comparative Efficacy Data
Direct head-to-head clinical trials of this compound and ZGN-1061 were not conducted. The following tables summarize efficacy data from their respective clinical development programs.
Table 1: this compound Clinical Efficacy Data
| Trial Phase | Population | Treatment & Duration | Key Efficacy Endpoints | Reference |
|---|---|---|---|---|
| Phase 3 (ZAF-311) | Prader-Willi Syndrome (n=107) | 1.8 mg or 2.4 mg, twice weekly for 26 weeks | Weight Change: -8.2% (1.8 mg) and -9.5% (2.4 mg) vs. placebo. Hyperphagia (HQ-CT Score): -6.3 and -7.0 unit reduction vs. placebo. | [7][11][12] |
| Phase 2a | Hypothalamic Injury-Associated Obesity (n=14) | 1.8 mg, twice weekly for 4-8 weeks | Weight Change: -3.2 kg at 4 weeks vs. placebo; -6.2 kg total at 8 weeks. | [6][13] |
| Phase 2 | Obese Adults (n=147) | 0.6, 1.2, or 2.4 mg, twice weekly for 12 weeks | Weight Change: -5.5 kg (0.6 mg), -6.9 kg (1.2 mg), -10.9 kg (2.4 mg) vs. -0.4 kg for placebo. | [14][15] |
| Phase 2b (ZAF-203) | Severe Obesity with Type 2 Diabetes (n=152) | 1.2 mg or 1.8 mg for 26 weeks | Weight Change: -13.5% (1.2 mg) and -12.7% (1.8 mg) vs. -3.1% for placebo. |[16] |
Table 2: ZGN-1061 Clinical & Preclinical Efficacy Data
| Trial Phase | Population | Treatment & Duration | Key Efficacy Endpoints | Reference |
|---|---|---|---|---|
| Phase 2 | Overweight/Obese with Type 2 Diabetes (n=129) | 0.9 mg or 1.8 mg, every 3 days for 12 weeks | HbA1c Change: -0.6% (0.9 mg) and -1.0% (1.8 mg) vs. placebo. Weight Change: -2.2% at 1.8 mg dose vs. placebo. | [10][17] |
| Phase 1 (MAD) | Overweight/Obese Adults (n=29) | 0.2, 0.6, or 1.8 mg, twice weekly for 4 weeks | Weight Change: Trend for weight loss (-1.5 kg total ZGN-1061 vs. -0.2 kg placebo). | [18][19] |
| Preclinical | Diet-Induced Obese (DIO) Mice | Subcutaneous admin. for 4 weeks | Weight Change: ~25% reduction in body weight, comparable to this compound. |[8][19] |
Comparative Safety and Tolerability
Safety was the critical differentiator and ultimate point of failure for both molecules. ZGN-1061 was specifically designed for an improved safety profile by altering its pharmacokinetics to allow for more rapid clearance and lower intracellular accumulation compared to this compound.[8][20][21]
Table 3: Comparative Safety Profiles
| Feature | This compound | ZGN-1061 | Reference |
|---|---|---|---|
| Primary Safety Concern | Thromboembolic Events: Patient deaths from pulmonary embolism and instances of deep vein thrombosis in Phase 3. | Potential Cardiovascular Risk: FDA clinical hold placed on IND citing potential CV risk based on the this compound precedent. | [7][12] |
| Common Adverse Events | Sleep disturbance (insomnia), mild-to-moderate gastrointestinal issues (nausea, vomiting, diarrhea), injection site bruising. | Mild gastrointestinal issues, headache, procedural-related irritation. No sleep-related disturbances reported. | [14][18][20][22] |
| Pharmacokinetics | Longer half-life (t1/2 ranged from 6 to 12 hours). | Shorter half-life, rapid absorption and clearance (plasma concentrations near LLOQ within 4 hours). | [8][20] |
| Coagulation Markers | Associated with an imbalance of venous thrombotic events. | No clinically meaningful elevations in D-dimer or changes in coagulation parameters observed in Phase 1. Preclinically, did not increase coagulation markers in dogs. | [8][12][18] |
| Development Status | Halted: Development ceased in 2016 due to fatal adverse events. | Halted: Development discontinued after FDA placed a clinical hold on the IND application in 2018. |[1][10] |
Preclinical studies directly comparing the two compounds demonstrated that ZGN-1061's effects on endothelial cell proliferation and coagulation proteins were significantly attenuated relative to this compound, supporting its design for an improved safety profile.[8][19] Despite these preclinical and early clinical assurances, the shadow of this compound's severe adverse events proved insurmountable for ZGN-1061's clinical progression.
Experimental Protocols
Detailed protocols are proprietary; however, the methodologies can be summarized from published trial designs.
This compound Phase 3 Trial (bestPWS, NCT02179151) Protocol Summary
-
Design: Randomized, double-blind, placebo-controlled, multicenter trial.
-
Participants: 107 individuals aged 12-65 with a diagnosis of Prader-Willi syndrome.
-
Intervention: Participants were randomized (1:1:1) to receive subcutaneous injections of placebo, 1.8 mg this compound, or 2.4 mg this compound, administered twice weekly for 26 weeks.
-
Primary Endpoints:
-
Change from baseline in hyperphagia, assessed by the Hyperphagia Questionnaire for Clinical Trials (HQ-CT).
-
Percent change from baseline in body weight.
-
-
Safety Assessment: Monitoring of adverse events, clinical laboratory tests, vital signs, and ECGs. Special attention was given to thromboembolic events.[7][12]
ZGN-1061 Phase 2 Trial (NCT03254368) Protocol Summary
-
Design: Randomized, double-blind, placebo-controlled, multicenter trial.
-
Participants: Overweight and obese adults with type 2 diabetes and HbA1c between 7% and 11%.
-
Intervention: Participants were randomized to receive subcutaneous injections of placebo or ZGN-1061 (0.05, 0.3, 0.9, or 1.8 mg) every third day for 12 weeks.
-
Primary Endpoint: Change in HbA1c at week 12.
-
Secondary Endpoints: Change in body weight, fasting plasma glucose, and other metabolic biomarkers.
-
Safety Assessment: Monitoring of adverse events, with a focus on cardiovascular and coagulation-related safety signals, including D-dimer levels.[10][17]
Conclusion
The development of this compound and ZGN-1061 highlights both the therapeutic potential and the significant risks of MetAP2 inhibition for obesity and metabolic diseases. This compound demonstrated robust, clinically meaningful efficacy in promoting weight loss and reducing hyperphagia, but its utility was negated by an unacceptable risk of fatal thromboembolic events.[7][12] ZGN-1061 was a rational attempt to engineer a safer alternative by optimizing its pharmacokinetic profile.[8] Preclinical and early clinical data suggested this approach was successful in mitigating the prothrombotic signals seen with its predecessor.[8][18] However, the severe nature of the adverse events associated with the drug class created a high bar for regulatory approval, and development was ultimately discontinued.[10] The story of these two compounds serves as a critical case study in drug development, illustrating that even compelling efficacy cannot overcome a challenging safety profile, particularly when a precedent for severe risk has been set.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ZGN-1061 - Wikipedia [en.wikipedia.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. dovepress.com [dovepress.com]
- 5. mdpi.com [mdpi.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. fpwr.org [fpwr.org]
- 8. Preclinical Efficacy and Safety of the Novel Antidiabetic, Antiobesity MetAP2 Inhibitor ZGN-1061 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. The methionine aminopeptidase 2 inhibitor ZGN-1061 improves glucose control and weight in overweight and obese individuals with type 2 diabetes: A randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Zafgen's Phase III trial of obesity drug this compound shows efficacy - Clinical Trials Arena [clinicaltrialsarena.com]
- 12. Effects of MetAP2 inhibition on hyperphagia and body weight in Prader-Willi syndrome: A randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A randomized, placebo-controlled trial of this compound for the treatment of hypothalamic injury-associated obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of this compound for weight loss in obese adults: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dom-pubs.pericles-prod.literatumonline.com [dom-pubs.pericles-prod.literatumonline.com]
- 16. Belanorib: Good Weight Loss Efficacy But Troubling VTE Risk | Dr. Sharma's Obesity Notes [drsharma.ca]
- 17. diabetesjournals.org [diabetesjournals.org]
- 18. firstwordpharma.com [firstwordpharma.com]
- 19. researchgate.net [researchgate.net]
- 20. Single and multiple dose evaluation of a novel MetAP2 inhibitor: Results of a randomized, double‐blind, placebo‐controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comparative Analysis of MetAP2 Inhibition: Beloranib vs. Fumagillin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the methionine aminopeptidase 2 (MetAP2) inhibitory profiles of Beloranib and its parent compound, fumagillin. MetAP2 is a critical enzyme involved in protein modification and a key target in angiogenesis and metabolism. Understanding the nuances of how these two compounds inhibit MetAP2 is crucial for ongoing research and the development of novel therapeutics.
Quantitative Inhibitory Profiles
| Inhibitor | Parameter | Value | Source |
| This compound (CKD-732) | HUVEC Growth Inhibition (IC50) | ~2.5 nM | [1] |
| MetAP2 Binding Score | -6.2 kcal/mol | [2] | |
| Fumagillin | MetAP2 Inhibition (IC50) | 9.2 nM | |
| MetAP2 Binding Score | -6.7 kcal/mol | [2] |
Note: The Human Umbilical Vein Endothelial Cell (HUVEC) growth inhibition assay for this compound provides an indication of its cellular potency, which is influenced by its ability to inhibit MetAP2. The binding scores are derived from computational docking studies and represent the predicted binding affinity of the compounds to the MetAP2 active site. A more negative score suggests a stronger predicted interaction.
Mechanism of Action and Signaling Pathway
Both this compound, a synthetic analog, and the natural product fumagillin are irreversible inhibitors of MetAP2. They form a covalent bond with a key histidine residue (His-231) in the active site of the enzyme, leading to its inactivation.[3][4] This inhibition disrupts the primary function of MetAP2, which is the removal of the N-terminal methionine from nascent proteins.
The downstream effects of MetAP2 inhibition are complex and impact multiple signaling pathways, primarily affecting angiogenesis and metabolism. By inhibiting MetAP2, these compounds can suppress the proliferation of endothelial cells, a critical step in the formation of new blood vessels. This anti-angiogenic effect is a key mechanism behind their investigation as anti-cancer agents.[3][5]
In the context of metabolism, MetAP2 inhibition has been shown to reduce the activity of sterol regulatory element-binding protein (SREBP), which in turn decreases lipid and cholesterol synthesis through ERK-related pathways.[2] Furthermore, MetAP2 inhibition can modulate adipocyte function and energy expenditure.
Below is a diagram illustrating the central role of MetAP2 and the impact of its inhibition by compounds like fumagillin and this compound.
Experimental Protocols
The determination of the inhibitory potential of compounds against MetAP2 is typically performed using an in vitro enzymatic assay. The following is a representative protocol adapted from literature describing the characterization of fumagillin and its analogs.[6]
Objective: To determine the in vitro inhibitory activity of test compounds against recombinant human MetAP2.
Materials:
-
Recombinant human MetAP2 enzyme
-
Test compounds (this compound, fumagillin) dissolved in a suitable solvent (e.g., DMSO)
-
Assay Buffer: 20 mM HEPES (pH 7.5), 40 mM KCl, 1.5 mM CoCl₂
-
Substrate: Met-Gly-Met-Met peptide
-
Quenching Solution: 10 mM EDTA
-
96-well microplates
-
Incubator and plate reader for detection of released methionine
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound and fumagillin) in the assay buffer. A solvent control (e.g., DMSO) should be included.
-
Enzyme Incubation: In a 96-well plate, add a fixed concentration of recombinant MetAP2 (e.g., 1 nM) to each well.
-
Inhibitor Addition: Add the various concentrations of the test compounds or the solvent control to the wells containing the enzyme.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 4°C) to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the Met-Gly-Met-Met substrate to a final concentration of 4 mM.
-
Reaction Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 20 minutes).
-
Reaction Quenching: Stop the reaction by adding the EDTA quenching solution.
-
Detection: Quantify the amount of methionine released using a suitable detection method, as described in referenced literature.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the solvent control. Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow Diagram:
Conclusion
Both this compound and fumagillin are potent, irreversible inhibitors of MetAP2. The available data suggests that they have comparable inhibitory activities in the low nanomolar range. While fumagillin shows a slightly more favorable binding score in computational models, this compound demonstrates potent inhibition of endothelial cell proliferation, a key downstream effect of MetAP2 inhibition. The choice between these compounds for research or therapeutic development may depend on other factors such as pharmacokinetic properties, toxicity profiles, and specificity. The provided experimental protocol offers a standardized method for further direct comparative studies to elucidate the subtle differences in their inhibitory profiles.
References
- 1. Novel inhibitors targeted to methionine aminopeptidase 2 (MetAP2) strongly inhibit the growth of cancers in xenografted nude model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methionine aminopeptidase (type 2) is the common target for angiogenesis inhibitors AGM-1470 and ovalicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of human methionine aminopeptidase-2 complexed with fumagillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. METAP2 - Wikipedia [en.wikipedia.org]
- 6. pnas.org [pnas.org]
A Comparative Analysis of Beloranib and Current Anti-Obesity Pharmacotherapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the investigational drug Beloranib with currently approved anti-obesity medications. The information is supported by experimental data from key clinical trials to assist researchers and professionals in the field of drug development in understanding the therapeutic landscape.
Executive Summary
This compound, a novel methionine aminopeptidase 2 (MetAP2) inhibitor, demonstrated significant weight loss in clinical trials. However, its development was halted due to serious adverse events, specifically thromboembolism.[1][2] In contrast, a new generation of anti-obesity medications, primarily GLP-1 receptor agonists and multi-agonist therapies, have shown comparable or superior efficacy with more manageable safety profiles, revolutionizing the pharmacological management of obesity. This guide will delve into the mechanisms of action, clinical trial data, and experimental protocols of this compound and current leading anti-obesity drugs to provide a comprehensive comparative analysis.
Mechanism of Action and Signaling Pathways
A fundamental differentiator between these therapies lies in their molecular mechanisms.
This compound: this compound's primary mechanism of action is the inhibition of methionine aminopeptidase 2 (MetAP2), an enzyme that plays a role in protein modification.[3] While the exact downstream signaling cascade leading to weight loss is not fully elucidated, it is understood that MetAP2 inhibition leads to the suppression of sterol regulatory element-binding protein (SREBP) activity, which in turn reduces lipid and cholesterol biosynthesis.[3]
Current Anti-Obesity Drugs: The current leading anti-obesity medications primarily act on incretin hormone pathways or centrally-acting neurotransmitter systems.
-
GLP-1 Receptor Agonists (e.g., Semaglutide, Liraglutide): These drugs mimic the action of the endogenous hormone glucagon-like peptide-1 (GLP-1), which is released from the gut in response to food intake. They activate GLP-1 receptors in the brain, leading to increased satiety and reduced appetite. They also slow gastric emptying.
-
Dual and Triple Agonists (e.g., Tirzepatide, Retatrutide): These newer agents target multiple receptors, such as GIP (glucose-dependent insulinotropic polypeptide), GLP-1, and glucagon receptors, leading to enhanced weight loss effects.
-
Phentermine/Topiramate: This combination drug works on the central nervous system. Phentermine stimulates the release of norepinephrine, which suppresses appetite.[4][5] Topiramate's mechanism for weight loss is not fully understood but may involve enhancing the activity of the neurotransmitter GABA and modulating glutamate receptors.[6][7][8][9]
-
Naltrexone/Bupropion: This combination targets the hypothalamus and the mesolimbic dopamine reward system. Bupropion stimulates POMC neurons, leading to appetite suppression, while naltrexone blocks the opioid-mediated autoinhibitory feedback on these neurons, thus sustaining the appetite-suppressing effect.[10][11][12][13][14]
Comparative Efficacy: A Review of Clinical Trial Data
The following tables summarize the placebo-adjusted weight loss efficacy of this compound and current anti-obesity drugs based on key clinical trials. It is important to note that these trials were not head-to-head comparisons unless specified.
Table 1: Efficacy of this compound in Obese Adults (Phase II)
| Drug/Dose | Trial Duration | Mean Placebo-Adjusted Weight Loss (%) | Key Secondary Outcomes |
| This compound 0.6 mg | 12 weeks | -5.4% | Reductions in waist circumference and body fat mass[12] |
| This compound 1.2 mg | 12 weeks | -6.4% | Improvements in lipids and hs-CRP[12] |
| This compound 2.4 mg | 12 weeks | -10.3% | Improvements in blood pressure[12] |
Table 2: Efficacy of Current and Emerging Anti-Obesity Drugs
| Drug | Key Clinical Trial | Trial Duration | Mean Placebo-Adjusted Weight Loss (%) |
| GLP-1 Receptor Agonists | |||
| Semaglutide 2.4 mg | STEP 1 | 68 weeks | -12.5%[15] |
| Liraglutide 3.0 mg | SCALE Obesity and Prediabetes | 56 weeks | -5.4%[11] |
| Dual/Triple Agonists | |||
| Tirzepatide 15 mg | SURMOUNT-1 | 72 weeks | -19.4%[2][16][17][18][19] |
| Retatrutide 12 mg | Phase 2 | 48 weeks | -22.1%[10][20][21][22][23] |
| Combination Therapies | |||
| Phentermine/Topiramate ER 15mg/92mg | CONQUER | 56 weeks | -8.6% |
| Naltrexone SR/Bupropion SR 32mg/360mg | COR-I | 56 weeks | -4.8%[12][24] |
| Other Mechanisms | |||
| Orlistat 120 mg | XENDOS | 4 years | -2.8% (at 4 years)[25] |
| Amylin Analogue Combination | |||
| Cagrilintide 2.4mg + Semaglutide 2.4mg | REDEFINE 1 | 68 weeks | -20.4%[1][26][27] |
Experimental Protocols of Key Clinical Trials
Understanding the design of the pivotal clinical trials is crucial for interpreting the efficacy data.
This compound Phase II Trial
-
Objective: To assess the efficacy, safety, and tolerability of this compound for obesity.
-
Design: A 12-week, double-blind, randomized, placebo-controlled study.
-
Participants: 147 participants (primarily white women) with obesity.
-
Intervention: Subcutaneous injections of this compound suspension (0.6, 1.2, and 2.4 mg) or placebo. No diet or exercise advice was provided.
-
Primary Endpoint: Change in body weight from baseline to week 12.
-
Key Inclusion Criteria: Adults with a BMI between 30 and 45 kg/m ².
-
Key Exclusion Criteria: History of diabetes, significant cardiovascular disease, or use of medications affecting weight.
STEP 1 Trial (Semaglutide)
-
Objective: To evaluate the efficacy and safety of once-weekly subcutaneous semaglutide 2.4 mg versus placebo for weight management in adults with overweight or obesity.
-
Design: A 68-week, randomized, double-blind, placebo-controlled trial.
-
Participants: 1,961 adults without diabetes with a BMI of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity.
-
Intervention: Once-weekly subcutaneous injections of semaglutide 2.4 mg or placebo, as an adjunct to lifestyle intervention.
-
Primary Endpoints: Percentage change in body weight and the proportion of participants achieving ≥5% weight loss at week 68.
-
Key Inclusion Criteria: Age ≥18 years, BMI ≥30 kg/m ² or ≥27 kg/m ² with hypertension or dyslipidemia, and a history of at least one unsuccessful dietary effort.[28]
-
Key Exclusion Criteria: Diabetes, history of pancreatitis, or prior or planned obesity surgery.[28]
SCALE Obesity and Prediabetes Trial (Liraglutide)
-
Objective: To investigate the effect of liraglutide 3.0 mg, as an adjunct to diet and exercise, on body weight in obese and overweight adults with comorbidities.
-
Design: A 56-week, randomized, double-blind, placebo-controlled, multicenter trial.
-
Participants: 3,731 non-diabetic participants with a BMI of ≥30 kg/m ² or ≥27 kg/m ² with dyslipidemia or hypertension.
-
Intervention: Once-daily subcutaneous injections of liraglutide 3.0 mg or placebo, in conjunction with a reduced-calorie diet and increased physical activity.
-
Primary Endpoints: Change in body weight, proportion of participants losing ≥5% of baseline body weight, and proportion of participants losing >10% of baseline body weight.
-
Key Inclusion Criteria: BMI ≥30 kg/m ² or ≥27 kg/m ² with treated or untreated dyslipidemia or hypertension.[3][29]
-
Key Exclusion Criteria: Diagnosis of diabetes, history of pancreatitis, or previous bariatric surgery.[3][29]
SURMOUNT-1 Trial (Tirzepatide)
-
Objective: To evaluate the efficacy and safety of tirzepatide for the treatment of obesity.
-
Design: A 72-week, multi-center, randomized, double-blind, parallel, placebo-controlled trial.
-
Participants: 2,539 adults without type 2 diabetes who have obesity, or are overweight with at least one weight-related comorbidity.[17]
-
Intervention: Once-weekly subcutaneous injections of tirzepatide (5 mg, 10 mg, or 15 mg) or placebo, as an adjunct to a reduced-calorie diet and increased physical activity.
-
Co-Primary Endpoints: Percent change in body weight from baseline and the percentage of participants achieving a body weight reduction of at least 5% compared to placebo.[16]
-
Key Inclusion Criteria: BMI ≥30 kg/m ² or ≥27 kg/m ² with at least one of the following: hypertension, dyslipidemia, obstructive sleep apnea, or cardiovascular disease.[17]
-
Key Exclusion Criteria: Diabetes, prior or planned obesity surgery.
Discussion and Future Perspectives
This compound, with its novel mechanism of MetAP2 inhibition, demonstrated impressive weight loss efficacy in early-phase trials. However, the unacceptable risk of thromboembolic events led to the termination of its development. This underscores the critical importance of a favorable risk-benefit profile for any anti-obesity medication.
The current landscape of anti-obesity pharmacotherapy is dominated by incretin-based therapies. GLP-1 receptor agonists like semaglutide and liraglutide have set a new standard for efficacy and have demonstrated cardiovascular benefits in patients with diabetes. The emergence of dual and triple agonists, such as tirzepatide and retatrutide, represents a significant advancement, with clinical trial data showing unprecedented levels of weight loss, approaching that of bariatric surgery.[10][20][21][22][23]
For researchers and drug development professionals, the story of this compound serves as a crucial case study. While targeting novel pathways can yield high efficacy, a deep understanding of the target's systemic effects is paramount. The success of the incretin-based therapies highlights the potential of leveraging endogenous hormonal pathways to safely and effectively manage obesity. Future research will likely focus on developing oral formulations of these potent peptides, exploring new combination therapies, and identifying novel targets that can replicate the efficacy of current agents with even better safety and tolerability profiles.
References
- 1. news-medical.net [news-medical.net]
- 2. Tirzepatide Once Weekly for the Treatment of Obesity - American College of Cardiology [acc.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Phentermine | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Topiramate (Topamax): Evolving Role in Weight Reduction Management: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topiramate treatment improves hypothalamic insulin and leptin signaling and action and reduces obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Topiramate (Topamax) for Weight Loss: Uses and Precautions [sesamecare.com]
- 10. Lilly's phase 2 retatrutide results published in The New England Journal of Medicine show the investigational molecule achieved up to 17.5% mean weight reduction at 24 weeks in adults with obesity and overweight [prnewswire.com]
- 11. Naltrexone/Bupropion ER (Contrave): Newly Approved Treatment Option for Chronic Weight Management in Obese Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. shanghaiarchivesofpsychiatry.org [shanghaiarchivesofpsychiatry.org]
- 13. Naltrexone/bupropion - Wikipedia [en.wikipedia.org]
- 14. Naltrexone SR/Bupropion SR (Contrave): A New Approach to Weight Loss in Obese Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phentermine induces conditioned rewarding effects via activation of the PI3K/Akt signaling pathway in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SURMOUNT-1 Study Finds Individuals with Obesity Lost up to 22.5% of their Body Weight when Taking Tirzepatide | American Diabetes Association [diabetes.org]
- 17. Lilly's SURMOUNT-1 results published in The New England Journal of Medicine show tirzepatide achieved between 16.0% and 22.5% weight loss in adults with obesity or overweight [prnewswire.com]
- 18. Efficacy and Safety of Tirzepatide in Type 2 Diabetes and Obesity Management - PMC [pmc.ncbi.nlm.nih.gov]
- 19. drugs.com [drugs.com]
- 20. adameetingnews.org [adameetingnews.org]
- 21. Retatrutide: Uses, Side Effects, Availability and More [thecarepharmacy.com]
- 22. Retatrutide - Wikipedia [en.wikipedia.org]
- 23. Triple-Hormone-Receptor Agonist Retatrutide for Obesity - A Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. hps.com.au [hps.com.au]
- 25. diabetesjournals.org [diabetesjournals.org]
- 26. Efficacy and Safety of Cagrilintide Alone and in Combination with Semaglutide (Cagrisema) as Anti-Obesity Medications: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Novo Nordisk's CagriSema Shows Top Weight Loss Results in Obesity Trial [synapse.patsnap.com]
- 28. Semaglutide for the treatment of overweight and obesity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. weightlossclinic.co.uk [weightlossclinic.co.uk]
A Cross-Species Comparative Analysis of Beloranib's Metabolic Effects
For Researchers, Scientists, and Drug Development Professionals
Beloranib, a novel methionine aminopeptidase 2 (MetAP2) inhibitor, has demonstrated significant metabolic effects, primarily characterized by weight loss and reduced hyperphagia. This guide provides a comprehensive cross-species comparison of this compound's efficacy and mechanism of action, drawing upon data from key preclinical and clinical studies. The information is intended to offer an objective overview to researchers, scientists, and professionals in the field of drug development.
Quantitative Data Summary
The following tables summarize the key quantitative metabolic effects of this compound observed in preclinical (rat) and clinical (human) studies.
Preclinical Data: Rodent Models of Obesity
| Parameter | Animal Model | This compound Dose | Duration | Key Findings | Reference |
| Food Intake | Hypothalamic & MC4R Knockout Rats | Not Specified | 12 days | ~30% reduction in food consumption. | [1] |
| Body Weight | Hypothalamic & MC4R Knockout Rats | Not Specified | 12 days | Significant weight loss. | [1] |
| Body Temperature & Physical Activity | Hypothalamic & MC4R Knockout Rats | Not Specified | 12 days | No significant changes observed. | [1] |
| Neurochemical Changes | Hypothalamic Defect Rats | Not Specified | 12 days | Marked increase in α-MSH. | [1] |
| Inflammatory Markers | Obese Rats | Not Specified | 12 days | Reduction in markers of inflammation. | [1] |
Clinical Data: Human Trials
| Parameter | Patient Population | This compound Dose | Duration | Key Findings | Reference |
| Weight Loss | |||||
| Obese Women | 0.9 mg/m² | 4 weeks | Median weight loss of -3.8 kg (vs. -0.6 kg for placebo). | [2] | |
| Obese Adults | 0.6 mg, 1.2 mg, 2.4 mg (twice weekly) | 12 weeks | Average weight loss of -5.5 kg, -6.9 kg, and -10.9 kg, respectively (vs. -0.4 kg for placebo). | [3] | |
| Prader-Willi Syndrome | 1.8 mg, 2.4 mg (twice weekly) | 26 weeks | Average weight loss of ~8% and 9.5%, respectively (vs. +4% for placebo). | [1] | |
| Prader-Willi Syndrome | 1.8 mg, 2.4 mg (twice weekly) | 26 weeks | -8.2% and -9.5% mean difference in weight change vs. placebo, respectively. | [4][5] | |
| Hypothalamic Injury-Associated Obesity | 1.8 mg (twice weekly) | 4 weeks | Mean weight loss of -3.4 kg (vs. +0.3 kg for placebo). | [6] | |
| Hypothalamic Injury-Associated Obesity | 1.8 mg (twice weekly) | 8 weeks | Mean weight loss of -6.2 kg. | [6] | |
| Hyperphagia | |||||
| Prader-Willi Syndrome | 1.8 mg, 2.4 mg (twice weekly) | 26 weeks | Significant decrease in hyperphagia scores on the HQ-CT questionnaire. | [1] | |
| Prader-Willi Syndrome | 1.8 mg, 2.4 mg (twice weekly) | 26 weeks | Mean difference in HQ-CT score of -6.3 and -7.0 vs. placebo, respectively. | [4][5] | |
| Lipid Profile | |||||
| Obese Women | 0.9 mg/m² | 4 weeks | 42% reduction in triglycerides and 18% reduction in LDL-cholesterol. | [2] | |
| Obese Adults | Not Specified | Not Specified | Reductions in bad cholesterol levels. | ||
| Inflammation | |||||
| Obese Women | 0.9 mg/m² | 4 weeks | Improvement in C-reactive protein. | [2] | |
| Hypothalamic Injury-Associated Obesity | 1.8 mg (twice weekly) | 4-8 weeks | Improvements in high-sensitivity C-reactive protein. | [7] | |
| Other Metabolic Markers | |||||
| Obese Adults | Not Specified | Not Specified | Increase in adiponectin and FGF-21. | ||
| Obese Women | 0.9 mg/m² | 4 weeks | Changes in β-hydroxybutyrate, adiponectin, leptin, and FGF-21 consistent with MetAP2 inhibition. | [2] |
Experimental Protocols
Preclinical Study: Obese Rat Models
-
Animal Models: Two types of obese rats were utilized: one with a defect in the hypothalamus and another with a genetic knockout of the MC4R gene, a key regulator of weight control.[1]
-
Treatment and Duration: this compound was administered to the rats for a period of 12 days.[1]
-
Assessments:
Clinical Trial: Prader-Willi Syndrome (PWS)
-
Study Design: A randomized, double-blind, placebo-controlled Phase 3 trial (NCT02179151).[1][5]
-
Participants: 107 individuals with PWS, aged 12 and up.[1]
-
Treatment and Duration: Participants were randomly assigned to receive subcutaneous injections of a placebo, 1.8 mg this compound, or 2.4 mg this compound twice weekly for 26 weeks.[1][8] This was followed by an optional 26-week open-label extension where all participants could receive the 2.4 mg dose.[1]
-
Primary Endpoints:
-
Other Assessments: Body fat and muscle mass, behavior, and quality of life were also monitored.[1]
Clinical Trial: Hypothalamic Injury-Associated Obesity (HIAO)
-
Study Design: A randomized, double-blind, placebo-controlled Phase 2a trial.[7]
-
Participants: 14 adult patients with HIAO.[6]
-
Treatment and Duration: Participants received twice-weekly subcutaneous injections of 1.8 mg this compound or a placebo for 4 weeks.[6][7] An optional 4-week open-label extension followed, during which all participants received this compound.[7]
-
Primary Endpoint: Change in body weight from baseline to week 4.[7]
-
Other Assessments: Cardiovascular disease risk factors, including lipids and C-reactive protein, were evaluated.[6]
Visualizing the Mechanism and Workflow
This compound's Signaling Pathway
This compound's primary mechanism of action is the inhibition of methionine aminopeptidase 2 (MetAP2). This inhibition is thought to trigger a cascade of downstream signaling events that ultimately lead to reduced fat synthesis and increased fat oxidation.[4]
Caption: Proposed signaling pathway of this compound via MetAP2 inhibition.
Typical Clinical Trial Workflow
The following diagram illustrates a generalized workflow for a clinical trial investigating the effects of this compound.
Caption: Generalized workflow of a this compound clinical trial.
References
- 1. fpwr.org [fpwr.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of MetAP2 inhibition on hyperphagia and body weight in Prader-Willi syndrome: a randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of MetAP2 inhibition on hyperphagia and body weight in Prader-Willi syndrome: A randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. A randomized, placebo-controlled trial of this compound for the treatment of hypothalamic injury-associated obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Zafgen's Phase III trial of obesity drug this compound shows efficacy - Clinical Trials Arena [clinicaltrialsarena.com]
A Comparative Analysis of Beloranib and ZGN-1061: Clinical Trial Data and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the clinical trial data for Beloranib and ZGN-1061, two investigational drugs that target methionine aminopeptidase 2 (MetAP2) for the treatment of obesity and related metabolic disorders. Both drug development programs have been discontinued due to safety concerns, primarily thromboembolic events observed with this compound. ZGN-1061 was developed as a second-generation MetAP2 inhibitor with a potentially improved safety profile. This document summarizes the available clinical trial data, details the experimental protocols of key studies, and visualizes the underlying signaling pathways to offer valuable insights for future drug development in this area.
Mechanism of Action: MetAP2 Inhibition
Both this compound and ZGN-1061 are inhibitors of methionine aminopeptidase 2 (MetAP2), a metalloprotease that plays a crucial role in protein modification and cellular signaling.[1] By inhibiting MetAP2, these drugs are believed to exert their therapeutic effects through the modulation of downstream pathways involved in lipid metabolism and energy homeostasis.[2][3] The proposed mechanism involves the suppression of sterol regulatory element-binding protein (SREBP) activity, which in turn reduces lipid and cholesterol biosynthesis.[3] Additionally, MetAP2 inhibition may lead to an increase in cyclic AMP (cAMP) levels in adipose tissue by preventing the membrane anchoring of the Gαi protein, a suppressor of adenylate cyclase.[2] This elevation in cAMP activates protein kinase A (PKA), which then promotes the breakdown of triglycerides.[2]
Clinical Trial Data Comparison
The following tables summarize the quantitative data from key clinical trials of this compound and ZGN-1061.
This compound: Efficacy in Obesity and Prader-Willi Syndrome
| Clinical Trial | Indication | Treatment Groups | Duration | Key Efficacy Outcomes | Reference(s) |
| Phase 3 (NCT02179151) | Prader-Willi Syndrome (PWS) | Placebo; this compound 1.8 mg twice weekly; this compound 2.4 mg twice weekly | 26 weeks | Change in Hyperphagia-Related Behaviors (HQ-CT Score): - Placebo: -0.4- 1.8 mg: -6.3- 2.4 mg: -7.0Change in Body Weight: - Placebo: +4%- 1.8 mg: -8%- 2.4 mg: -9.5% | [4][5][6] |
| Phase 2b (ZAF-203) | Severe Obesity with Type 2 Diabetes | Placebo; this compound 1.2 mg twice weekly; this compound 1.8 mg twice weekly | 6 months | Percent Change in Body Weight: - Placebo: -3.1%- 1.2 mg: -13.5%- 1.8 mg: -12.7%Change in HbA1c: - Placebo: -0.6%- 1.2 mg & 1.8 mg: -2.0% | [7][8] |
| Phase 2a | Hypothalamic Injury-Associated Obesity | Placebo; this compound 1.8 mg twice weekly | 4 weeks | Change in Body Weight: - Placebo vs. 1.8 mg: -3.2 kg difference | [1] |
| Phase 2 | Obesity | Placebo; this compound 0.6 mg, 1.2 mg, 2.4 mg twice weekly | 12 weeks | Change in Body Weight: - Placebo: -0.4 kg- 0.6 mg: -5.5 kg- 1.2 mg: -6.9 kg- 2.4 mg: -10.9 kg | [9] |
ZGN-1061: Efficacy in Type 2 Diabetes
| Clinical Trial | Indication | Treatment Groups | Duration | Key Efficacy Outcomes | Reference(s) |
| Phase 2 | Type 2 Diabetes | Placebo; ZGN-1061 0.05 mg, 0.3 mg, 0.9 mg, 1.8 mg every 3 days | 12 weeks | Change in HbA1c: - Placebo-corrected change at 0.9 mg: -0.6%- Placebo-corrected change at 1.8 mg: -1.0%Percent Change in Body Weight (1.8 mg dose): - 2.2% reduction | [10] |
| Phase 1 (SAD/MAD) | Healthy Overweight/Obese | Placebo; ZGN-1061 single and multiple ascending doses | 4 weeks (MAD) | Change in Body Weight (MAD cohorts): - Trends for weight change observed (-1.5 kg total ZGN-1061 vs -0.2 kg placebo) | [11] |
Safety and Tolerability
This compound: The clinical development of this compound was halted due to a significant safety concern: an imbalance of venous thromboembolic events, including fatal pulmonary embolism, observed in clinical trial participants.[4][5] Other reported adverse events included injection site bruising, sleep disturbance, and mild to moderate gastrointestinal issues.[6][9]
ZGN-1061: ZGN-1061 was designed to have a better safety profile than this compound, with a shorter half-life and lower intracellular accumulation.[12] In preclinical studies, it demonstrated a markedly improved safety profile with no increase in coagulation markers in animal models.[12] Phase 1 and 2 clinical trials showed the drug to be generally well-tolerated with no severe or serious adverse events reported and no signals of thrombosis.[10][11] However, despite these initial promising results, the development of ZGN-1061 was also discontinued due to safety concerns.
Experimental Protocols of Key Clinical Trials
This compound Phase 3 Trial in Prader-Willi Syndrome (NCT02179151)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[4][5]
-
Participant Population: 107 adolescents (aged 12-17) and adults (aged 18-65) with a confirmed genetic diagnosis of Prader-Willi Syndrome and obesity.[4]
-
Intervention: Participants were randomized (1:1:1) to receive subcutaneous injections of placebo, this compound 1.8 mg, or this compound 2.4 mg twice weekly for 26 weeks.[4][5]
-
Primary Endpoints:
-
Change from baseline in hyperphagia-related behaviors, as measured by the Hyperphagia Questionnaire for Clinical Trials (HQ-CT). The HQ-CT is a 9-item caregiver-reported outcome measure that assesses the frequency and severity of food-seeking behaviors on a scale of 0 to 36.[4][13][14][15][16][17]
-
Change from baseline in body weight.[4]
-
-
Key Secondary Endpoints: Changes in body composition (fat and lean mass), lipid profiles, and other metabolic markers.[5]
ZGN-1061 Phase 2 Trial in Type 2 Diabetes
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[10]
-
Participant Population: Adults with type 2 diabetes and a body mass index (BMI) indicating overweight or obesity.[10]
-
Intervention: Participants were randomized to receive subcutaneous injections of placebo or ZGN-1061 at doses of 0.05 mg, 0.3 mg, 0.9 mg, or 1.8 mg every three days for 12 weeks.[10]
-
Primary Endpoint: Change from baseline in glycated hemoglobin (HbA1c).[10]
-
Key Secondary Endpoints: Change in body weight, fasting plasma glucose, and other metabolic and cardiovascular risk markers.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed signaling pathway of MetAP2 inhibition by this compound and ZGN-1061.
Caption: Generalized workflow of the randomized controlled clinical trials for this compound and ZGN-1061.
References
- 1. A randomized, placebo-controlled trial of this compound for the treatment of hypothalamic injury-associated obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the methionine aminopeptidase 2 enzyme for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of MetAP2 inhibition on hyperphagia and body weight in Prader-Willi syndrome: a randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fpwr.org [fpwr.org]
- 6. Zafgen's Phase III trial of obesity drug this compound shows efficacy - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. sec.gov [sec.gov]
- 8. Zafgen's Phase 2b Trial of this compound in Severe Obesity Complicated by Type 2 Diabetes Achieves Primary Efficacy Endpoint - Larimar Therapeutics, Inc. [investors.larimartx.com]
- 9. Efficacy and safety of this compound for weight loss in obese adults: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The methionine aminopeptidase 2 inhibitor ZGN-1061 improves glucose control and weight in overweight and obese individuals with type 2 diabetes: A randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Single and multiple dose evaluation of a novel MetAP2 inhibitor: Results of a randomized, double‐blind, placebo‐controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical Efficacy and Safety of the Novel Antidiabetic, Antiobesity MetAP2 Inhibitor ZGN-1061 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rtihs.org [rtihs.org]
- 14. researchgate.net [researchgate.net]
- 15. fpwr.org [fpwr.org]
- 16. Analysis of Hyperphagia Questionnaire for Clinical Trials (HQ-CT) scores in typically developing individuals and those with Prader-Willi syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Hyperphagia Questionnaire: Insights From a Multicentric Validation Study in Individuals With Prader Willi Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Investigating synergistic effects of Beloranib with other metabolic drugs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Beloranib, a methionine aminopeptidase 2 (MetAP2) inhibitor, has demonstrated significant efficacy in promoting weight loss and improving metabolic parameters in clinical trials. However, its development was halted due to safety concerns, specifically an increased risk of venous thromboembolic events.[1][2] A thorough review of published literature and clinical trial data reveals a notable absence of studies investigating the synergistic effects of this compound in combination with other metabolic drugs such as metformin, GLP-1 receptor agonists, or SGLT2 inhibitors. This guide, therefore, provides a comprehensive overview of this compound's performance as a monotherapy, drawing comparisons with other major classes of metabolic drugs. We present available quantitative data, detailed experimental protocols from key clinical trials, and visualizations of relevant signaling pathways to offer a valuable resource for researchers exploring novel therapeutic strategies for obesity and related metabolic disorders.
Comparative Performance of this compound Monotherapy
This compound demonstrated impressive weight loss and improvements in several cardiometabolic markers across various patient populations, including those with general obesity, hypothalamic injury-associated obesity, and Prader-Willi syndrome (PWS).[1][3][4][5][6]
Efficacy in General Obesity
In a Phase 2, double-blind, randomized controlled trial involving 147 participants with obesity, this compound administered subcutaneously for 12 weeks resulted in dose-dependent and progressive weight loss. Notably, this was achieved without any specific diet or exercise recommendations.
Table 1: Efficacy of this compound in General Obesity (12 Weeks)
| Treatment Group | Mean Weight Loss (kg) | Placebo-Adjusted Weight Loss (kg) |
| Placebo | -0.4 ± 0.4 | - |
| This compound 0.6 mg | -5.5 ± 0.5 | -5.1 |
| This compound 1.2 mg | -6.9 ± 0.6 | -6.5 |
| This compound 2.4 mg | -10.9 ± 1.1 | -10.5 |
Source: Adapted from a 2015 Phase 2 clinical trial publication.
Efficacy in Obesity with Type 2 Diabetes
A Phase 2b trial evaluated this compound in patients with severe obesity and type 2 diabetes. The results highlighted significant reductions in both body weight and HbA1c levels.
Table 2: Efficacy of this compound in Obese Patients with Type 2 Diabetes (6 Months)
| Treatment Group | Body Weight Reduction (%) | Placebo-Adjusted Weight Reduction (%) | Absolute Reduction in HbA1c (%) |
| Placebo | 3.1 | - | 0.6 |
| This compound 1.2 mg | 13.5 | 10.4 | 2.0 |
| This compound 1.8 mg | 12.7 | 9.6 | 2.0 |
Source: Data from the ZAF-203 Phase 2b clinical trial.[7]
Efficacy in Prader-Willi Syndrome (PWS)
In a pivotal Phase 3 trial (bestPWS ZAF-311), this compound demonstrated a significant impact on both weight and hyperphagia-related behaviors in patients with PWS, a genetic disorder characterized by unrelenting hunger.
Table 3: Efficacy of this compound in Prader-Willi Syndrome (26 Weeks)
| Treatment Group | Placebo-Adjusted Body Weight Reduction (%) | Reduction in Hyperphagia-Related Behaviors (HQ-CT Score) |
| This compound 1.8 mg | 8.20 | -6.3 |
| This compound 2.4 mg | 9.45 | -7.0 |
Source: Data from the ZAF-311 Phase 3 clinical trial.[4]
Experimental Protocols
Protocol for Phase 2 Trial in General Obesity
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participant Population: 147 obese but otherwise healthy men and women.
-
Intervention: Subcutaneous injections of this compound (0.6 mg, 1.2 mg, or 2.4 mg) or placebo, administered twice weekly for 12 weeks.
-
Primary Endpoint: Change in body weight from baseline to week 12.
-
Secondary Endpoints: Changes in waist circumference, body fat mass, lipids, high-sensitivity C-reactive protein, and blood pressure.
-
Key Exclusion Criteria: History of clinically significant cardiovascular disease, diabetes, or use of medications known to affect body weight.
Protocol for Phase 3 Trial in Prader-Willi Syndrome (bestPWS ZAF-311)
-
Study Design: A pivotal, double-blind, placebo-controlled Phase 3 trial.[4]
-
Participant Population: 107 patients with a confirmed diagnosis of Prader-Willi syndrome.[4]
-
Intervention: Subcutaneous injections of this compound (1.8 mg or 2.4 mg) or placebo, administered twice weekly for a six-month randomized treatment period.[4][8]
-
Co-Primary Endpoints:
-
Change in hyperphagia-related behaviors, as measured by the Hyperphagia Questionnaire for Clinical Trials (HQ-CT).
-
Change in body weight.[4]
-
-
Key Inclusion Criteria: Diagnosis of PWS confirmed by genetic testing, and a body mass index (BMI) of 27 kg/m ² or greater.
Signaling Pathways and Potential for Synergy
While no direct studies on the synergistic effects of this compound with other metabolic drugs have been identified, an understanding of their distinct mechanisms of action allows for theoretical postulation of potential additive or synergistic benefits.
This compound's Mechanism of Action
This compound is a potent inhibitor of methionine aminopeptidase 2 (MetAP2), an enzyme that plays a role in the control of metabolism.[2] Inhibition of MetAP2 is believed to reduce the production of new fatty acids by the liver and stimulate the utilization of stored fat for energy.[3] While initially thought to be the sole mechanism, more recent research suggests that MetAP2 may not be the only target responsible for this compound's effects, and other molecular pathways are involved.[9]
GLP-1 Receptor Agonists: A Potential Combination Partner
Glucagon-like peptide-1 (GLP-1) receptor agonists, such as semaglutide and liraglutide, are established treatments for type 2 diabetes and obesity. Their mechanism involves mimicking the effects of the endogenous incretin hormone GLP-1, leading to enhanced insulin secretion, suppressed glucagon secretion, delayed gastric emptying, and increased satiety. The combination of a GLP-1 RA with an SGLT2 inhibitor has been shown to have additive effects on glycemic control, weight loss, and blood pressure.[10][11][12]
The distinct mechanisms of this compound (MetAP2 inhibition leading to altered fat metabolism) and GLP-1 RAs (incretin mimetic actions) suggest that their combination could potentially lead to synergistic effects on weight loss and metabolic control. A hypothetical combination could simultaneously target central appetite regulation and peripheral fat metabolism.
Hypothetical Experimental Workflow for Investigating Synergy
To formally assess the potential synergistic effects of this compound with a GLP-1 receptor agonist, a preclinical study could be designed as follows:
Conclusion and Future Directions
This compound demonstrated significant potential as a weight-loss agent with a novel mechanism of action. While its clinical development was halted, the exploration of its metabolic effects remains a valuable area of research. The lack of data on its synergistic potential with other metabolic drugs represents a clear knowledge gap. Future research with safer, next-generation MetAP2 inhibitors could explore combination therapies to potentially achieve greater efficacy and an improved safety profile for the treatment of obesity and related metabolic disorders. The distinct mechanisms of action of MetAP2 inhibitors and other classes of metabolic drugs, such as GLP-1 receptor agonists, present a compelling rationale for such investigations.
References
- 1. fpwr.org [fpwr.org]
- 2. pharmatimes.com [pharmatimes.com]
- 3. Zafgen Announces Initial Results from Phase 2a Study of this compound in Patients with Prader-Willi Syndrome - Larimar Therapeutics, Inc. [zafgen.gcs-web.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
